molecular formula C4H4O4<br>C4H4O4<br>COOH-CH=CHCOOH B7769037 Fumaric Acid CAS No. 6915-18-0

Fumaric Acid

货号: B7769037
CAS 编号: 6915-18-0
分子量: 116.07 g/mol
InChI 键: VZCYOOQTPOCHFL-OWOJBTEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fumaric Acid ((2E)-But-2-enedioic acid) is an organic compound with the formula HO₂CCH=CHCO₂H. It occurs widely in nature as the trans-isomer of butenedioic acid and is an essential intermediate in the tricarboxylic acid (TCA) or Krebs cycle in eukaryotic organisms . In this critical metabolic pathway, it is produced from the oxidation of succinate by the enzyme succinate dehydrogenase and is subsequently converted to malate by fumarase . This central role makes it a fundamental compound for research in cellular respiration and energy production .Beyond its biochemical significance, this compound serves multiple research and industrial applications. It is widely studied as a building block for synthesizing biodegradable polymers, such as poly(propylene fumarate), for biomedical applications . In pharmaceutical research, its esters, particularly dimethyl fumarate, have been developed and investigated for the treatment of autoimmune conditions, including psoriasis and multiple sclerosis, with studies indicating they activate the Nrf2 antioxidant response pathway . Furthermore, this compound is used in materials science for the manufacture of polyester resins and polyhydric alcohols .This product is presented as a white, crystalline powder . It is a weak acid with low solubility in water but good solubility in alcohol . The melting point is approximately 287°C . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4, Array
Record name FUMARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3517
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FUMARIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name FUMARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-16-1
Record name Poly(fumaric acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3021518
Record name Fumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste
Record name FUMARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3517
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Butenedioic acid (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name FUMARIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Fumaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8358
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Fumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FUMARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Fumaric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C
Record name FUMARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3517
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

273 °C (open cup), 230 °C (closed cup), 273 °C
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FUMARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.
Record name FUMARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3517
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FUMARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Fumaric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³
Record name FUMARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3517
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FUMARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C
Record name Fumaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8358
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER

CAS No.

110-17-8, 6915-18-0
Record name FUMARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3517
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumaric acid [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumaric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fumaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name fumaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenedioic acid (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fumaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fumaric acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88XHZ13131
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FUMARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C
Record name FUMARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3517
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUMARIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Fumaric Acid Biosynthesis Pathway in Rhizopus oryzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways involved in fumaric acid biosynthesis in the filamentous fungus Rhizopus oryzae. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in understanding and manipulating this important industrial microorganism for the production of this compound and other valuable chemicals.

Core Metabolic Pathways of this compound Biosynthesis

Rhizopus oryzae is a notable producer of this compound, primarily through a cytosolic reductive tricarboxylic acid (rTCA) pathway. This pathway allows for the conversion of pyruvate, derived from glycolysis, into this compound. Concurrently, the conventional oxidative TCA cycle operates within the mitochondria for energy production. Understanding the interplay between these pathways is crucial for optimizing this compound yields.

Cytosolic Reductive TCA Pathway

The primary route for this compound accumulation in R. oryzae is the reductive carboxylation of pyruvate in the cytosol. This pathway involves the following key enzymatic steps:

  • Pyruvate Carboxylase (PYC): This enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate, incorporating CO2.

  • Malate Dehydrogenase (MDH): Oxaloacetate is then reduced to malate by cytosolic malate dehydrogenase, utilizing NADH.

  • Fumarase (FUM): Finally, cytosolic fumarase catalyzes the dehydration of malate to produce this compound.

Nitrogen limitation is a key trigger for the upregulation of this pathway, leading to the accumulation and excretion of this compound.

Mitochondrial Oxidative TCA Cycle

In parallel to the cytosolic rTCA pathway, the conventional oxidative TCA cycle occurs in the mitochondria. This cycle is essential for generating ATP and reducing equivalents (NADH and FADH2) to support cellular growth and maintenance. Pyruvate generated from glycolysis is converted to acetyl-CoA, which then enters the TCA cycle. While this pathway also contains fumarase, the fumarate produced is an intermediate and is not typically excreted in large quantities.

Competing Pathways

A significant competing pathway to this compound production is the formation of ethanol, particularly under conditions of high glucose concentration. R. oryzae is known to be a Crabtree-positive organism, meaning it can produce ethanol even in the presence of oxygen. Minimizing ethanol production is a key strategy for maximizing the flux of carbon towards this compound.

Quantitative Data on this compound Production

The production of this compound in R. oryzae is influenced by various factors, including the carbon source, nitrogen availability, pH, and fermentation strategy. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production from Different Carbon Sources

Carbon SourceStrainFermentation ModeThis compound Yield (g/g substrate)This compound Titer (g/L)Productivity (g/L·h)Reference
GlucoseR. oryzae ATCC 20344Continuous0.93-0.305[1]
GlucoseR. oryzaeBatch-~64~0.9[2]
XyloseR. oryzae ATCC 20344Batch0.31 - 0.58--[3]
Synthetic Lignocellulosic HydrolysateR. oryzae ATCC 20344Continuous0.735--[3]

Table 2: Effect of Fermentation Conditions on this compound Production

ConditionStrainSubstrateThis compound Yield (g/g)This compound Titer (g/L)Reference
pH 4, Urea feed rate 0.625 mg/L/hR. oryzae ATCC 20344Glucose0.93-[1]
Low pH (3.6)R. oryzaeGlucoseSame as pH 5.020
Nitrogen Limitation (low urea)R. oryzaeGlucoseIncreased40.3
CaCO3 as neutralizing agentR. oryzaeGlucose0.824-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in R. oryzae.

Rhizopus oryzae Fermentation for this compound Production

Objective: To cultivate R. oryzae under controlled conditions to produce this compound.

Materials:

  • Rhizopus oryzae strain (e.g., ATCC 20344)

  • Potato Dextrose Agar (PDA) for spore production

  • Seed culture medium (e.g., 30 g/L glucose, 2 g/L urea, 0.6 g/L KH2PO4, 0.5 g/L MgSO4·7H2O, 0.0176 g/L ZnSO4·7H2O, 0.000498 g/L FeSO4·7H2O)

  • Fermentation medium (e.g., 80 g/L glucose, 0.1 g/L urea, and other components as in the seed culture medium)

  • Shake flasks or a bioreactor

  • Sterile water

  • Neutralizing agent (e.g., 4 M NH3·H2O or CaCO3)

Procedure:

  • Spore Suspension Preparation:

    • Culture R. oryzae on PDA slants at 35°C for 7 days to obtain spores.

    • Suspend the spores in sterile water and filter through sterile gauze to create a spore suspension.

  • Seed Culture:

    • Inoculate 50 mL of sterile seed culture medium in a 250 mL shake flask with 1 mL of the spore suspension.

    • Incubate at 35°C and 200 rpm for 30 hours.

  • Fermentation:

    • Inoculate 3 L of sterile fermentation medium in a 5 L fermentor with 300 mL of the seed culture.

    • Maintain the fermentation conditions at 35°C and 400 rpm.

    • Control the pH of the fermentation broth at 4.0 by adding a neutralizing agent as needed.

    • Collect samples periodically for analysis of substrate consumption and product formation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in fermentation broth samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • This compound standard

  • Mobile phase (e.g., 0.005 M H2SO4)

  • Syringe filters (0.22 µm)

  • Fermentation broth samples

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth samples to remove fungal biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase as necessary to bring the this compound concentration within the linear range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • HPLC Analysis:

    • Set the HPLC parameters (e.g., mobile phase flow rate: 0.6 mL/min, column temperature: 60°C, UV detection wavelength: 210 nm).

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify the this compound peak based on the retention time and the standard curve.

Fumarase Activity Assay

Objective: To measure the enzymatic activity of fumarase in cell extracts of R. oryzae.

Materials:

  • Spectrophotometer

  • Quartz cuvettes

  • Cell extract from R. oryzae

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • L-malic acid solution (50 mM)

  • Bovine Serum Albumin (BSA) solution (0.1%)

Procedure:

  • Cell Extract Preparation:

    • Harvest R. oryzae mycelia from the fermentation broth by filtration.

    • Wash the mycelia with cold buffer.

    • Disrupt the cells (e.g., by sonication or grinding in liquid nitrogen) in cold potassium phosphate buffer.

    • Centrifuge the homogenate to obtain a clear cell-free extract (supernatant).

  • Enzyme Assay:

    • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and L-malic acid solution.

    • Initiate the reaction by adding a small volume of the cell extract to the reaction mixture.

    • Monitor the increase in absorbance at 240 nm, which corresponds to the formation of fumarate. The reaction is based on the principle that fumarate absorbs light at this wavelength, while malate does not.

    • Calculate the fumarase activity based on the rate of change in absorbance and the molar extinction coefficient of fumarate. One unit of fumarase activity is typically defined as the amount of enzyme that converts 1 µmol of L-malate to fumarate per minute under the specified conditions.

Visualizations

Metabolic Pathways for this compound Production

Fumaric_Acid_Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PYC) Ethanol Ethanol Pyruvate->Ethanol Ethanol Fermentation Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Malate Malate Oxaloacetate->Malate Malate Dehydrogenase (MDH) Fumarate_cytosol Fumarate_cytosol Malate->Fumarate_cytosol Fumarase (FUM) Fumaric_Acid_ext Extracellular This compound Fumarate_cytosol->Fumaric_Acid_ext Transport AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate a_Ketoglutarate a_Ketoglutarate Isocitrate->a_Ketoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA a_Ketoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate_mito Fumarate_mito Succinate->Fumarate_mito Succinate Dehydrogenase Malate_mito Malate_mito Fumarate_mito->Malate_mito Fumarase Oxaloacetate_mito Oxaloacetate_mito Malate_mito->Oxaloacetate_mito Malate Dehydrogenase Oxaloacetate_mito->Citrate

Caption: Core metabolic pathways for this compound production in Rhizopus oryzae.

Regulatory Influences on this compound Biosynthesis

Fumaric_Acid_Regulation cluster_conditions Environmental Conditions cluster_pathway Metabolic Pathways High_Glucose High Glucose Ethanol_Pathway Ethanol Production High_Glucose->Ethanol_Pathway Activates Oxidative_TCA Oxidative TCA Cycle (Growth & Energy) High_Glucose->Oxidative_TCA Inhibits (Crabtree Effect) Low_Nitrogen Nitrogen Limitation rTCA Reductive TCA Pathway (this compound Production) Low_Nitrogen->rTCA Activates Low_pH Low pH Low_pH->rTCA Favors rTCA->Ethanol_Pathway Competes for Pyruvate rTCA->Oxidative_TCA Competes for Pyruvate

Caption: Key regulatory factors influencing this compound biosynthesis in R. oryzae.

Experimental Workflow for this compound Production and Analysis

Experimental_Workflow Spore_Suspension 1. Spore Suspension Preparation Seed_Culture 2. Seed Culture (30h, 35°C, 200 rpm) Spore_Suspension->Seed_Culture Fermentation 3. Fermentation (35°C, 400 rpm, pH 4.0) Seed_Culture->Fermentation Sampling 4. Periodic Sampling Fermentation->Sampling Biomass_Separation 5. Biomass Separation (Centrifugation/Filtration) Sampling->Biomass_Separation Supernatant_Analysis 6. Supernatant Analysis Biomass_Separation->Supernatant_Analysis Biomass_Analysis 7. Biomass Analysis Biomass_Separation->Biomass_Analysis HPLC HPLC for this compound Quantification Supernatant_Analysis->HPLC Enzyme_Assay Fumarase Activity Assay Biomass_Analysis->Enzyme_Assay

References

The Linchpin of Carbon Fixation: Fumaric Acid's Role in the Reductive TCA Cycle

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The reductive tricarboxylic acid (rTCA) cycle, also known as the reverse Krebs cycle, represents a fundamental pathway for autotrophic carbon fixation in various anaerobic and microaerobic bacteria and archaea.[1][2] Unlike the oxidative TCA cycle that catabolizes organic molecules to release energy, the rTCA cycle runs in reverse to synthesize acetyl-CoA from two molecules of CO2, providing the essential building blocks for cellular constituents.[2][3] This process is particularly significant in extreme environments, such as deep-sea hydrothermal vents, where it supports primary production in the absence of light.[1] At the heart of this cycle lies the conversion of fumaric acid to succinate, a critical reductive step catalyzed by the enzyme fumarate reductase. This guide provides an in-depth examination of the pivotal role of this compound, the enzymology of its conversion, and the experimental methodologies used to investigate its function.

This compound: The Reductive Hub of the rTCA Cycle

The rTCA cycle largely mirrors the reactions of the oxidative TCA cycle but operates in the opposite direction. However, three key enzymatic steps are unique to the reductive pathway and overcome the thermodynamic barriers of simply reversing the oxidative cycle. These are catalyzed by ATP citrate lyase, 2-oxoglutarate:ferredoxin oxidoreductase, and, crucially, fumarate reductase.

This compound serves as the penultimate four-carbon intermediate in the cycle before the regeneration of succinyl-CoA. Its conversion to succinate is a defining reaction of the cycle's reductive nature. This step involves the addition of two electrons and two protons to the double bond of fumarate, yielding the saturated dicarboxylic acid, succinate. This reaction is essential for driving the cycle forward and ensuring the net fixation of carbon dioxide.

The Enzymatic Catalyst: Fumarate Reductase (FRD)

The reduction of fumarate to succinate is catalyzed by Fumarate Reductase (FRD). This enzyme is distinct from its oxidative counterpart, succinate dehydrogenase (SDH), which catalyzes the reverse reaction in the oxidative TCA cycle. FRDs are vital for anaerobic respiration in many microorganisms where fumarate acts as a terminal electron acceptor.

FRDs can be broadly classified into two categories:

  • Membrane-Bound FRDs: These are multi-subunit complexes, typically composed of 3 or 4 subunits, that are embedded in the cell membrane. They transfer electrons from a quinol pool (like menaquinol) to fumarate, a process which is coupled to the generation of a proton motive force and subsequent ATP synthesis via oxidative phosphorylation.

  • Soluble FRDs: These are cytoplasmic enzymes that can reduce fumarate independently of the electron transport chain. The electron donors for these enzymes are more varied and can include NADH, FADH2, or coenzymes M and B in methanogenic archaea. A novel soluble, NADH-dependent FRD, consisting of five subunits, has been identified and characterized in the thermophilic bacterium Hydrogenobacter thermophilus TK-6, which operates in the rTCA cycle.

The choice of electron donor and the cellular location of the FRD have significant implications for the overall energy balance of the organism.

Logical Relationship: Fumarate's Position in the rTCA Cycle

rTCA_Cycle cluster_key_enzymes Key Reductive Enzymes Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate This compound Succinate->Fumarate Malate Malate Fumarate->Malate Fumarate Reductase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA (to Biosynthesis) AcetylCoA->Citrate inv1 inv1->alphaKG CO2 Fixation inv2 inv2->SuccinylCoA CO2 Fixation ATP Citrate Lyase ATP Citrate Lyase 2-Oxoglutarate\nSynthase 2-Oxoglutarate Synthase Fumarate\nReductase Fumarate Reductase

Caption: Position of this compound in the reductive TCA (rTCA) cycle.

Quantitative Analysis of Fumarate Reductase

Understanding the kinetics and efficiency of fumarate reductase is crucial for metabolic engineering and drug development. While comprehensive flux analysis data for the rTCA cycle is organism-specific, kinetic parameters for purified FRD enzymes provide valuable insights.

Enzyme Source OrganismTypeSubunit CompositionOptimal pHKm (Fumarate)Electron DonorReference
Hydrogenobacter thermophilus TK-6Soluble5 subunits7.00.28 mMNADH
Wolinella succinogenesMembrane-bound3 subunits (FrdA, FrdB, FrdC)~7.5Not specifiedMenaquinol
Escherichia coliMembrane-bound4 subunits (FrdA, FrdB, FrdC, FrdD)Not specified0.4 mMMenaquinol
Saccharomyces cerevisiaeSolubleNot specifiedNot specifiedNot specifiedFADH2

Table 1: Comparative summary of Fumarate Reductase properties from various organisms. Data is compiled from multiple sources to illustrate diversity.

Experimental Protocols

Investigating the role of this compound and fumarate reductase requires robust experimental procedures. Below are detailed methodologies for key assays.

Assay for Fumarate Reductase Activity (NADH-Dependent)

This protocol is adapted from the characterization of soluble FRD from Hydrogenobacter thermophilus TK-6.

Objective: To measure the rate of fumarate-dependent NADH oxidation by spectrophotometrically monitoring the decrease in absorbance at 340 nm.

Materials:

  • 100 mM Potassium Phosphate buffer, pH 7.0

  • 10 mM NADH solution

  • 10 mM Fumarate solution

  • Purified Fumarate Reductase (FRD) enzyme solution

  • Anaerobic cuvettes with rubber stoppers

  • Spectrophotometer capable of reading at 340 nm, with temperature control (e.g., 70°C for H. thermophilus FRD)

  • Nitrogen or Argon gas for creating an anaerobic environment

Procedure:

  • Preparation of Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing:

    • Potassium Phosphate buffer (100 mM final concentration)

    • NADH solution (0.2 mM final concentration)

    • Sufficient volume of nuclease-free water to bring the total volume to 1 ml (after enzyme addition).

  • Anaerobic Conditions: Seal the cuvette with a rubber stopper and flush with nitrogen or argon gas for at least 10 minutes to remove all oxygen.

  • Equilibration: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 70°C).

  • Baseline Reading: Monitor the absorbance at 340 nm until a stable baseline is achieved. This ensures there is no background NADH oxidation.

  • Enzyme Addition: Add a known amount of the purified FRD enzyme solution to the cuvette using a gas-tight syringe. Mix gently by inversion.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fumarate solution (1 mM final concentration) with a gas-tight syringe.

  • Data Acquisition: Immediately begin recording the decrease in absorbance at 340 nm over time. Record data for 3-5 minutes, ensuring the rate is linear.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6.22 mM-1 cm-1. One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Workflow: Fumarate Reductase (FRD) Activity Assay

Assay_Workflow prep 1. Prepare Reaction Mix (Buffer, NADH) anaerobic 2. Create Anaerobic Env. (N2/Ar Flush) prep->anaerobic equil 3. Equilibrate to Temp. (e.g., 70°C) anaerobic->equil baseline 4. Record Baseline Absorbance (340nm) equil->baseline add_enzyme 5. Add Purified FRD Enzyme baseline->add_enzyme initiate 6. Initiate with Fumarate add_enzyme->initiate record 7. Record A340 Decrease initiate->record calculate 8. Calculate Activity (µmol NADH/min) record->calculate

Caption: Experimental workflow for a spectrophotometric FRD activity assay.

Significance and Drug Development Implications

The rTCA cycle and its key enzymes, including fumarate reductase, are exclusive to certain microorganisms and are absent in mammals. This makes FRD an attractive and specific target for the development of novel antimicrobial agents. Inhibiting this enzyme would disrupt the central carbon metabolism and energy production of pathogenic bacteria that rely on this pathway for survival, particularly under anaerobic or microaerobic conditions found within a host.

Furthermore, metabolic engineering efforts are underway to harness the rTCA cycle for the sustainable production of biofuels and high-value chemicals. Optimizing the flux through the fumarate reduction step is a key challenge. In a study on producing adipic acid in E. coli, the reaction catalyzed by fumarate reductase was identified as a rate-limiting step, highlighting its importance in pathway engineering.

References

An In-depth Technical Guide to the Physicochemical Properties of Fumaric Acid Versus Maleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fumaric acid and maleic acid, geometric isomers of butenedioic acid, present a compelling case study in how stereochemistry dictates physicochemical properties. Though sharing the same chemical formula (C₄H₄O₄) and molecular weight, their distinct spatial arrangements—trans for this compound and cis for maleic acid—give rise to significant differences in their physical and chemical behaviors.[1] These differences have profound implications in various applications, including drug development, food science, and polymer chemistry. This technical guide provides a comprehensive comparison of their core physicochemical properties, detailed experimental protocols for their determination, and visualizations to elucidate the underlying structure-property relationships.

Core Physicochemical Properties: A Comparative Analysis

The divergent properties of fumaric and maleic acid are primarily a consequence of the spatial orientation of their two carboxylic acid functional groups. In maleic acid, the cis configuration places the carboxyl groups in close proximity on the same side of the carbon-carbon double bond, whereas in this compound's trans configuration, they are positioned on opposite sides.[1][2] This fundamental structural difference influences intermolecular and intramolecular forces, leading to variations in stability, melting point, solubility, and acidity.

Quantitative Data Summary

The key physicochemical properties of fumaric and maleic acid are summarized in the table below for easy comparison.

PropertyThis compound (trans-isomer)Maleic Acid (cis-isomer)Reference(s)
Molecular Formula C₄H₄O₄C₄H₄O₄[1][3]
Molar Mass 116.07 g/mol 116.07 g/mol
Appearance White crystalline powderWhite solid
Melting Point 287 °C (decomposes)135 °C (decomposes)
Solubility in Water 0.63 g/100 mL at 25 °C47.88 g/100 mL at 20 °C
pKa₁ 3.031.90
pKa₂ 4.446.07
Heat of Combustion -1337.7 kJ/mol-1355 kJ/mol
Stability More stableLess stable
Hydrogen Bonding IntermolecularIntramolecular

Structural Influence on Physicochemical Properties

The distinct properties of fumaric and maleic acid can be directly attributed to their geometric isomerism.

Structure-Property Relationship of Fumaric and Maleic Acid.

Melting Point: this compound exhibits a significantly higher melting point (287 °C) compared to maleic acid (135 °C). This is due to the trans configuration of this compound, which allows for strong intermolecular hydrogen bonding and efficient packing into a stable crystal lattice. In contrast, the cis configuration of maleic acid leads to intramolecular hydrogen bonding, which reduces the extent of intermolecular interactions, resulting in a less stable crystal structure and a lower melting point.

Solubility: Maleic acid is considerably more soluble in water than this compound. The intramolecular hydrogen bonding in maleic acid leaves the other polar carboxyl group available to interact with water molecules. This compound's strong intermolecular hydrogen bonds in its crystal lattice are more difficult for water to disrupt, leading to its lower solubility.

Acidity (pKa): The acidity of the two carboxylic acid groups in each molecule also differs significantly.

  • pKa₁: Maleic acid is a stronger acid in its first dissociation (pKa₁ = 1.90) than this compound (pKa₁ = 3.03). The cis arrangement in maleic acid allows the resulting monoanion to be stabilized by intramolecular hydrogen bonding between the carboxylate and the remaining carboxylic acid group. This stabilization facilitates the loss of the first proton.

  • pKa₂: For the second dissociation, the situation is reversed. This compound's second proton is more acidic (pKa₂ = 4.44) than that of maleic acid (pKa₂ = 6.07). In the maleate dianion, the two negatively charged carboxylate groups are in close proximity, leading to significant electrostatic repulsion, which makes the removal of the second proton more difficult. The greater distance between the carboxylate groups in the fumarate dianion reduces this repulsion.

AcidityComparison cluster_maleic Maleic Acid Dissociation cluster_fumaric This compound Dissociation MA Maleic Acid MA_mono Maleate Monoanion (Intramolecular H-bond stabilized) MA->MA_mono pKa₁ = 1.90 (more acidic) MA_di Maleate Dianion (High electrostatic repulsion) MA_mono->MA_di pKa₂ = 6.07 (less acidic) FA This compound FA_mono Fumarate Monoanion (No intramolecular H-bond) FA->FA_mono pKa₁ = 3.03 (less acidic) FA_di Fumarate Dianion (Lower electrostatic repulsion) FA_mono->FA_di pKa₂ = 4.44 (more acidic)

Dissociation Pathways of Fumaric and Maleic Acid.

Stability: this compound is thermodynamically more stable than maleic acid. The heat of combustion of maleic acid is higher (-1355 kJ/mol) than that of this compound (-1337.7 kJ/mol), indicating that maleic acid is at a higher energy state. The steric and electrostatic repulsion between the adjacent carboxyl groups in the cis configuration of maleic acid contributes to its lower stability. Maleic acid can be converted to the more stable this compound through isomerization, often catalyzed by heat, light, or acids.

Experimental Protocols

Accurate determination of the physicochemical properties of fumaric and maleic acid is crucial for their application. Below are detailed methodologies for key experiments.

The melting point is a fundamental physical property used for identification and purity assessment. The capillary method is a standard technique.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound or maleic acid

  • Mortar and pestle

  • Heating oil (for Thiele tube method)

Procedure:

  • Sample Preparation: Finely powder a small amount of the acid using a mortar and pestle.

  • Capillary Tube Filling: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the acid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the sample holder of the apparatus.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the oil of the Thiele tube.

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording: A pure compound will have a sharp melting range of 1-2 °C. Impurities will depress and broaden the melting range.

MeltingPointWorkflow A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D To ~20°C below expected MP E Slow Heating (1-2 °C/min) D->E F Observe Melting E->F G Record T_initial F->G First liquid drop H Record T_final F->H All liquid I Determine Melting Range G->I H->I

Workflow for Melting Point Determination.

The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.

Apparatus and Materials:

  • This compound or maleic acid

  • Distilled or deionized water

  • Analytical balance

  • Flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus (e.g., syringe filter)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy, or titration)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the acid to a known volume of water in a flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant liquid using a syringe and immediately filter it to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution.

    • Determine the concentration of the acid in the diluted solution using a pre-calibrated analytical method.

    • For example, titration with a standardized solution of sodium hydroxide can be used.

  • Calculation: Calculate the solubility in g/100 mL or other desired units based on the concentration of the saturated solution and the dilution factor.

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa).

Apparatus and Materials:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the acid with a known concentration

Procedure:

  • Setup: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration:

    • Record the initial pH of the acid solution.

    • Add the standardized NaOH solution from the burette in small, precise increments.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The equivalence point(s) will be the point(s) of steepest inflection on the curve. For a dicarboxylic acid, there will be two equivalence points.

    • The pKa value is equal to the pH at the half-equivalence point. For the first dissociation, pKa₁ is the pH at half the volume of the first equivalence point. For the second dissociation, pKa₂ is the pH at the midpoint between the first and second equivalence points.

Conclusion

The cases of fumaric and maleic acid starkly illustrate the profound impact of molecular geometry on physicochemical properties. For researchers and professionals in drug development, understanding these differences is critical. The choice between using this compound or maleic acid as a salt former, for example, can significantly affect a drug's solubility, stability, and bioavailability. The detailed experimental protocols provided herein offer a framework for the precise characterization of these and other compounds, ensuring robust and reproducible data for formulation and development activities.

References

The Discovery and Natural Occurrence of Fumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the discovery and natural sources of fumaric acid. It details the historical milestones in its identification and characterization, from its initial isolation to its recognition as a key metabolic intermediate. The document extensively covers the natural occurrence of this compound across various biological kingdoms, including its presence in medicinal plants, fungi, and its fundamental role in mammalian metabolism. Quantitative data on this compound concentrations in these sources are systematically presented. Furthermore, this guide furnishes detailed experimental protocols for the extraction and analysis of this compound from biological matrices using modern chromatographic techniques. Visual diagrams of its core metabolic pathways are provided to illustrate its biochemical significance. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Discovery and Historical Context

This compound, or (2E)-but-2-enedioic acid, is a dicarboxylic acid that has been known to science for over two centuries. Its discovery was not a single event but rather a series of findings by several chemists in the early 19th century.

  • 1817: The French chemists Henri Braconnot and, independently, Louis-Nicolas Vauquelin are credited with the discovery of fumaric and maleic acids during the dry distillation of malic acid[1][2].

  • Early 19th Century: Other sources attribute the first discovery to French chemist Jean-Baptiste Quéruel and German chemist Leopold Gmelin[3].

  • Naming: The compound derives its name from the plant Fumaria officinalis (common fumitory), from which it was first isolated in its natural form[1][2].

  • 1860: The precise chemical structure of this compound was elucidated by the German chemist Adolph Strecker, establishing it as the trans isomer of butenedioic acid.

  • 1930s: The profound biological significance of this compound was uncovered through the research of Albert Szent-Györgyi. His work on the role of this compound and other dicarboxylic acids in cellular respiration was a cornerstone for the subsequent elucidation of the citric acid cycle (Krebs cycle), earning him the Nobel Prize in Physiology or Medicine in 1937.

Initially, laboratory synthesis involved the oxidation of succinic acid. A traditional synthetic route also involved the oxidation of furfural, derived from processed maize, using a chlorate in the presence of a vanadium-based catalyst. Today, commercial production is predominantly achieved through the catalytic isomerization of maleic acid.

Natural Sources of this compound

This compound is ubiquitous in nature, playing a central role in the metabolism of most living organisms. It is found in plants, fungi, and mammals, including humans.

Plants

This compound is synthesized by various plant species. Its presence is most famously associated with the genus Fumaria.

  • Fumaria officinalis (Common Fumitory): This herbaceous plant is the eponymous source of this compound. It has been used in traditional medicine for centuries, and its therapeutic effects, particularly for skin conditions like psoriasis, are attributed in part to its this compound content.

  • Other Plants: this compound is also found in other plants, such as Iceland moss (Cetraria islandica). In Arabidopsis, this compound has been identified as an abundant form of fixed carbon, present in significant quantities in rosette leaves and phloem exudates.

Fungi

Fungi, particularly certain species of mushrooms and filamentous fungi, are notable natural sources of this compound.

  • Bolete Mushrooms: Various bolete mushrooms are known to contain this compound, specifically Boletus fomentarius var. pseudo-igniarius and other members of the Boletus genus.

  • Filamentous Fungi: Many species of filamentous fungi are capable of producing this compound, often in high quantities through fermentation. The genus Rhizopus (e.g., R. oryzae, R. arrhizus) is particularly well-known for its high-yield production and is used in industrial biotechnology for this purpose. Other genera that produce this compound include Mucor, Cunninghamella, and Aspergillus.

Mammalian Systems

In mammals, fumarate (the ionized form of this compound) is a critical intermediate in two fundamental metabolic pathways: the citric acid cycle and the urea cycle.

  • Citric Acid (Krebs) Cycle: Fumarate is generated in the mitochondrial matrix through the oxidation of succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain). It is subsequently hydrated to malate by the enzyme fumarase. This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP.

  • Urea Cycle: Fumarate is also produced in the cytosol as a byproduct of the urea cycle, where argininosuccinate is cleaved into arginine and fumarate. This links the urea cycle to the citric acid cycle, as the generated fumarate can enter the mitochondrial pool.

  • Human Skin: Human skin naturally produces this compound when exposed to sunlight. This endogenous production is thought to play a role in the skin's protective mechanisms and has been a basis for the development of this compound esters for treating psoriasis.

Quantitative Data on Natural Occurrence

The concentration of this compound varies significantly among different natural sources. The following table summarizes available quantitative data.

Natural SourceGenus/SpeciesPart/ConditionThis compound ConcentrationReference(s)
Plant Fumaria officinalisIntact Plant137 mg/L (in extract)
Fumaria officinalisCallus Culture0.35% (dry weight)
Fumaria officinalisShoot Culture0.44% (dry weight)
Fumaria officinalisSuspension Culture0.93% (dry weight)
Fungus Boletus badiusFruiting Body< 0.01 mg/kg (dry weight)
Lichen VariousThallusData not available for free this compound. Research focuses on fumarprotocetraric acid, a related but distinct lichen depsidone, which can constitute 0.1-5% of the thallus dry weight.

Key Metabolic Pathways

This compound is a central node in cellular metabolism. Its formation and conversion are integral parts of energy production and nitrogen disposal.

Citric Acid (Krebs) Cycle

The diagram below illustrates the conversion of succinate to malate via fumarate within the mitochondrial matrix, a key segment of the citric acid cycle.

Krebs_Cycle_Fumarate cluster_tca Citric Acid Cycle (Mitochondrion) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Malate L-Malate Fumarate->Malate Fumarase FAD FAD FADH2 FADH₂ FAD->FADH2 H2O H₂O H2O->Fumarate Hydration

Fig. 1: Formation and conversion of fumarate in the Citric Acid Cycle.
Fungal Biosynthesis Pathways

High-yield this compound production in fungi like Rhizopus oryzae involves two interconnected pathways: the standard oxidative TCA cycle in the mitochondria and a reductive pathway in the cytosol, with the latter being crucial for overproduction.

Fungal_FA_Biosynthesis cluster_cytosol Cytosolic Reductive Pathway cluster_mito Mitochondrial TCA Cycle Glucose Glucose Pyruvate_cyt Pyruvate (Cytosol) Glucose->Pyruvate_cyt Glycolysis Pyruvate_mit Pyruvate (Mitochondrion) Pyruvate_cyt->Pyruvate_mit OAA_cyt Oxaloacetate (Cytosol) Pyruvate_cyt->OAA_cyt Pyruvate Carboxylase (+CO₂) AcetylCoA Acetyl-CoA Pyruvate_mit->AcetylCoA FA_cyt This compound (Cytosol) Extracellular this compound Extracellular this compound FA_cyt->Extracellular this compound FA_mit Fumarate (Mitochondrion) Malate_cyt Malate (Cytosol) Malate_cyt->FA_cyt Fumarase Malate_mit Malate (Mitochondrion) Malate_mit->FA_mit Fumarase OAA_cyt->Malate_cyt Malate Dehydrogenase AcetylCoA->Malate_mit ...TCA Cycle...

Fig. 2: this compound biosynthesis in filamentous fungi.

Experimental Protocols

Accurate quantification of this compound from complex biological matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Protocol 1: Extraction and Quantification from Plant Material by RP-HPLC

This protocol is adapted from methodologies for analyzing this compound in Fumaria officinalis.

5.1.1 Objective: To extract and quantify this compound from dried plant tissue using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

5.1.2 Materials and Reagents:

  • Dried, powdered plant material (e.g.,Fumaria officinalis)

  • Methanol (HPLC grade)

  • o-Phosphoric acid

  • Ultrapure water

  • This compound standard (≥99% purity)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • Standard laboratory glassware and equipment

5.1.3 Extraction Procedure (Maceration):

  • Accurately weigh approximately 1.0 g of dried, powdered plant material into a conical flask.

  • Add 50 mL of methanol to the flask.

  • Seal the flask and place it in a temperature-controlled shaker or water bath set to 50°C.

  • Macerate for 60 minutes with constant agitation.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Transfer the filtrate to a volumetric flask and adjust the volume with methanol if necessary.

  • Prior to HPLC injection, pass an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

5.1.4 HPLC-UV Analysis:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% o-phosphoric acid in ultrapure water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 215 nm.

  • Elution Program: Gradient elution (example):

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-25 min: Return to 95% A, 5% B (re-equilibration)

  • Quantification: Prepare a calibration curve using a series of this compound standards (e.g., 10-200 µg/mL). Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Fig. 3: Experimental workflow for HPLC analysis of this compound in plants.
Protocol 2: Analysis from Biological Tissue by GC-MS

This protocol is based on methods for analyzing organic acids in plant tissues, which requires derivatization to increase volatility.

5.2.1 Objective: To extract, derivatize, and quantify this compound from biological tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

5.2.2 Materials and Reagents:

  • Fresh or frozen biological tissue

  • 1N Methanolic-HCl

  • 0.9% (w/v) NaCl solution

  • Hexane (GC grade)

  • Nitrogen gas for drying

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Pyridine

  • This compound standard (≥99% purity)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

5.2.3 Extraction and Derivatization (Methyl Esterification):

  • Homogenize a known weight of tissue (e.g., 100 mg) in a glass tube.

  • Add 1.0 mL of 1N methanolic-HCl.

  • Seal the tube and incubate at 80°C for 1 hour to form dimethyl fumarate.

  • Cool the sample to room temperature.

  • Add 1.0 mL of 0.9% NaCl solution and 1.0 mL of hexane.

  • Vortex vigorously for 2 minutes to extract the dimethyl ester into the hexane phase.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen gas.

  • (Optional Second Derivatization for other acids): For broader organic acid profiling, the dried residue can be further derivatized. Re-dissolve the residue in 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.

  • The sample is now ready for GC-MS injection.

5.2.4 GC-MS Analysis:

  • Instrument: GC-MS system.

  • Injector Temperature: 230°C.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min.

    • Ramp 1: Increase to 160°C at 25°C/min.

    • Ramp 2: Increase to 220°C at 10°C/min.

    • Hold at 220°C for 5 min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Scan Mode: Full scan (e.g., m/z 50-550).

    • Identification: Identify the this compound derivative peak by its retention time and comparison of its mass spectrum to a known standard or library (e.g., NIST). The dimethyl ester of this compound will have a characteristic mass spectrum.

  • Quantification: Use an internal standard added before extraction for best results, and generate a calibration curve with derivatized this compound standards.

Conclusion

This compound is a compound of significant historical and biological importance. From its initial discovery in the 19th century to the elucidation of its central role in metabolism, it has become a key molecule of interest in biochemistry, food science, and medicine. Its natural occurrence is widespread, found in plants like Fumaria officinalis, various fungi, and as a fundamental metabolite in mammals. The ability to accurately quantify this compound using robust analytical techniques such as HPLC and GC-MS is essential for ongoing research into its physiological roles and potential therapeutic applications. This guide provides the foundational knowledge and practical methodologies for professionals engaged in the study of this versatile dicarboxylic acid.

References

Fumaric Acid: A Comprehensive Technical Guide on its Structure and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaric acid, a simple C4 dicarboxylic acid, is a pivotal molecule in both biological systems and industrial applications. As a key intermediate in the Krebs cycle, it is central to cellular energy production. Beyond its fundamental metabolic role, its unique chemical structure, characterized by a trans double bond, imparts properties that have been leveraged for therapeutic intervention in chronic inflammatory diseases such as psoriasis and multiple sclerosis. This guide provides an in-depth exploration of the structure of this compound, its multifaceted functions, quantitative physicochemical data, and detailed experimental protocols relevant to its study and application.

The Structure of this compound

This compound is an unsaturated dicarboxylic acid with the chemical formula C₄H₄O₄.[1] Its IUPAC name is (2E)-but-2-enedioic acid.[2] The molecule is defined by a four-carbon backbone featuring a carbon-carbon double bond and two terminal carboxylic acid groups (-COOH).

A critical feature of this compound is its stereochemistry. It is the trans-isomer of butenedioic acid, meaning the carboxylic acid groups are located on opposite sides of the C=C double bond.[3][4] This is in contrast to its cis-isomer, maleic acid, where the carboxylic groups are on the same side. This trans configuration confers greater molecular stability to this compound compared to maleic acid, resulting in a higher melting point and lower solubility in water.[5]

dot graph Fumaric_Acid_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="-1,-1!"]; C4 [label="C", pos="2.5,-1!"]; O1 [label="O", pos="-1.8,-1.5!"]; O2 [label="O", pos="-0.2,-1.5!"]; O3 [label="O", pos="3.3,-1.5!"]; O4 [label="O", pos="1.7,-1.5!"]; H1 [label="H", pos="-0.3,0.5!"]; H2 [label="H", pos="1.8,0.5!"]; H3 [label="H", pos="-0.2,-2!"]; H4 [label="H", pos="3.3,-2!"];

// Bonds C1 -- C2 [len=1.5, label=" "]; C1 -- H1; C2 -- H2; C1 -- C3; C2 -- C4; C3 -- O1 [style=double, len=1.2]; C3 -- O2; O2 -- H3; C4 -- O3 [style=double, len=1.2]; C4 -- O4; O4 -- H4;

// Labels for groups label_COOH1 [label="COOH", pos="-1.5, -0.5", shape=plaintext, fontcolor="#202124"]; label_COOH2 [label="COOH", pos="3, -0.5", shape=plaintext, fontcolor="#202124"]; label_trans [label="Trans Configuration", pos="0.75, 1", shape=plaintext, fontcolor="#34A853", fontsize=12]; } Caption: Chemical structure of this compound highlighting the trans-isomer configuration.

Physicochemical Properties

The quantitative properties of this compound are essential for its application in research and industry.

PropertyValueReference(s)
Molecular Formula C₄H₄O₄
Molar Mass 116.072 g·mol⁻¹
Appearance White crystalline solid
Melting Point 287 °C (decomposes)
Solubility in Water 6.3 g/L (at 25 °C)
pKa₁ 3.03
pKa₂ 4.44

Core Functions of this compound

This compound's functions are diverse, spanning from fundamental cellular metabolism to therapeutic applications and industrial uses.

Intermediate in the Citric Acid (Krebs) Cycle

Fumarate, the ionized form of this compound, is a crucial intermediate in the citric acid cycle (also known as the Krebs cycle), a central metabolic pathway for cellular energy production. In this cycle:

  • Formation: Fumarate is generated from the oxidation of succinate, a reaction catalyzed by the enzyme succinate dehydrogenase (Complex II of the electron transport chain).

  • Conversion: Fumarate is then hydrated to form L-malate by the enzyme fumarase (fumarate hydratase).

This sequence of reactions is vital for the regeneration of oxaloacetate and the production of reducing equivalents (FADH₂) that fuel ATP synthesis.

Krebs_Cycle_Fumarate Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate L-Malate Fumarate->Malate Fumarase (Fumarate Hydratase)

Therapeutic Applications

Esters of this compound, primarily dimethyl fumarate (DMF), are utilized as therapeutic agents for chronic inflammatory diseases.

This compound esters (FAEs) are an effective systemic treatment for moderate-to-severe psoriasis. Clinical studies have shown that FAEs can lead to a significant reduction in the Psoriasis Area and Severity Index (PASI) score. For instance, some studies indicate that up to 50% of patients achieve a PASI 75 (a 75% reduction in PASI score) after 12-16 weeks of treatment. A randomized controlled trial in patients aged 10-17 demonstrated that 52.7% of those receiving FAEs achieved PASI 75 at 20 weeks, compared to 18.6% in the placebo group.

The mechanism of action involves:

  • Inhibition of NF-κB Pathway: Dimethyl fumarate inhibits the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production.

  • Induction of Apoptosis in T-cells: FAEs can induce apoptosis (programmed cell death) in T-lymphocytes, which are key drivers of the psoriatic inflammatory process.

  • Th1 to Th2 Shift: The treatment promotes a shift from a pro-inflammatory Th1/Th17 immune response to an anti-inflammatory Th2 response.

Dimethyl fumarate is an approved oral therapy for relapsing-remitting multiple sclerosis (RRMS). Large-scale clinical trials (DEFINE and CONFIRM) have demonstrated its efficacy. In the DEFINE study, DMF reduced the annualized relapse rate (ARR) by 53% compared to placebo over two years. An integrated analysis of both trials showed a significant reduction in disability progression.

The neuroprotective and immunomodulatory effects are primarily attributed to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway .

Nrf2_Activation_Pathway cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) DMF->Keap1_Nrf2 Modifies Keap1 Cysteine Residues Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Nrf2 Binding & Transcription Activation

Role in Pathology

Fumarase deficiency is a rare autosomal recessive metabolic disorder caused by mutations in the FH gene. This deficiency impairs the conversion of fumarate to malate, leading to a significant accumulation of fumarate in cells and body fluids. The condition primarily affects the nervous system, causing severe encephalopathy, developmental delay, and seizures.

In the context of FH-deficient cancers, such as Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC), fumarate acts as an oncometabolite —an endogenous metabolite that can promote cancer. The accumulation of fumarate competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).

Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its stabilization even under normal oxygen conditions (a state known as pseudohypoxia). Stabilized HIF-1α then promotes the transcription of genes involved in angiogenesis, cell proliferation, and glycolysis, thereby driving tumor growth.

Fumarate_Oncometabolite_Pathway Fumarate High Fumarate (due to FH deficiency) PHD Prolyl Hydroxylases (PHDs) Fumarate->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL-mediated Degradation HIF1a->VHL Normally leads to HIF1a_stable HIF-1α (Stable) HIF1a->HIF1a_stable Stabilization Target_Genes Transcription of Oncogenic Genes (e.g., VEGF, GLUT1) HIF1a_stable->Target_Genes

Food Additive (E297)

This compound is approved as a food additive, designated by the E number E297. It is used as an acidity regulator, flavoring agent, and preservative in products such as beverages, baking powders, pie fillings, and jams. It provides a strong, lasting sourness and is more effective on a weight basis than other common food acids like citric acid. Its low hygroscopicity (tendency to absorb moisture) also helps keep powdered products from caking.

Experimental Protocols

Protocol: Isomerization of Maleic Acid to this compound

This protocol demonstrates the conversion of the cis-isomer (maleic acid) to the more stable trans-isomer (this compound) via acid catalysis.

Materials:

  • Maleic acid (2.0 g)

  • Deionized water (3.0 mL)

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum filtration apparatus (Büchner or Hirsch funnel)

  • Filter paper

  • Beakers

  • Melting point apparatus

Procedure:

  • Combine 2.0 g of maleic acid, 3.0 mL of deionized water, and 2.5 mL of concentrated HCl in a round-bottom flask equipped with a magnetic stir bar.

  • Attach the reflux condenser to the flask and place the apparatus in a heating mantle on a magnetic stir plate.

  • Heat the mixture to reflux and maintain gentle boiling with continuous stirring for 20 minutes. A white precipitate of this compound will begin to form.

  • After 20 minutes, turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance precipitation.

  • Collect the solid this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any residual HCl and unreacted maleic acid.

  • Allow the crystals to dry completely.

  • Characterize the product by weighing to determine the yield and measuring its melting point (expected: ~287 °C).

Isomerization_Workflow Start Combine Reagents (Maleic Acid, H₂O, HCl) Reflux Heat to Reflux (20 minutes) Start->Reflux Cool Cool to Room Temp & Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Product (Yield, Melting Point) Dry->Analyze

Protocol: Quantification of this compound in Biological Samples by HPLC

This protocol provides a general framework for the determination of this compound concentrations in biological matrices like plasma or tissue homogenates using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials & Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., µ-Bondapark C18)

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound standard

  • Internal Standard (e.g., aminosalicylic acid or chlorothis compound)

  • Mobile phase (e.g., 0.5% acetic acid in water)

  • Acetonitrile (for column cleaning)

  • Protein precipitation agent (e.g., trichloroacetic acid) or Solid Phase Extraction (SPE) columns

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations in a matrix similar to the sample (e.g., blank plasma). Add a fixed concentration of the internal standard to each.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To an aliquot of the sample, add a known amount of the internal standard.

    • Extraction: Perform either protein precipitation (e.g., by adding trichloroacetic acid, vortexing, and centrifuging to collect the supernatant) or solid-phase extraction to remove interfering substances.

    • Filter the final extract through a syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the UV detector to an appropriate wavelength for this compound (e.g., 215 nm or 240 nm).

    • Equilibrate the C18 column with the mobile phase.

    • Inject the prepared standards and samples onto the column.

    • Run an isocratic or gradient elution to separate this compound from other components.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times from the standard runs.

    • Calculate the peak area ratio of this compound to the internal standard for all standards and samples.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration for the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a molecule of significant scientific interest due to its dual role as a fundamental metabolite and a potent therapeutic agent. Its simple, stable trans-isomeric structure underpins its utility in both the intricate machinery of the Krebs cycle and the formulation of effective treatments for debilitating inflammatory diseases. The ongoing elucidation of its signaling pathways, particularly in the context of Nrf2 activation and oncometabolism, continues to open new avenues for research and drug development. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study and application of this remarkable C4 dicarboxylic acid.

References

Elucidation of Fumaric Acid Metabolic Pathways in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaric acid, a key intermediate in central metabolism, holds significant potential as a platform chemical for the synthesis of polymers, resins, and pharmaceuticals. While traditionally produced via chemical synthesis, microbial fermentation by fungi offers a promising and sustainable alternative. This technical guide provides a comprehensive elucidation of the this compound metabolic pathways in fungi, with a particular focus on high-producing species such as Rhizopus oryzae and engineered Saccharomyces cerevisiae. We delve into the core metabolic routes, key enzymatic players, and regulatory networks that govern this compound accumulation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic engineering, industrial biotechnology, and drug development, providing the foundational knowledge and practical methodologies required to understand and manipulate these intricate pathways for enhanced this compound production and as a target for antifungal drug discovery.

Core Metabolic Pathways of this compound Production in Fungi

Fungi primarily utilize two main pathways for the biosynthesis of this compound: the reductive Tricarboxylic Acid (TCA) cycle, which is the major production route, and the oxidative TCA cycle. Other contributing pathways include the glyoxylate shunt and the urea cycle. The balance and flux through these pathways are critical determinants of fumararate yield.

The Reductive Tricarboxylic Acid (TCA) Cycle

The reductive TCA cycle is the primary anabolic route for this compound accumulation in many fungi, particularly under conditions of nitrogen limitation.[1] This pathway operates in the cytosol and involves the fixation of CO2, leading to a theoretical yield of 2 moles of fumarate per mole of glucose.[2]

The key enzymatic steps are:

  • Pyruvate Carboxylase (PYC): This biotin-dependent enzyme catalyzes the carboxylation of pyruvate to oxaloacetate in the cytosol.[1][3] This is a crucial anaplerotic reaction that replenishes TCA cycle intermediates.

  • Malate Dehydrogenase (MDH): Cytosolic MDH then reduces oxaloacetate to malate, utilizing NADH.

  • Fumarase (FUM): Finally, cytosolic fumarase catalyzes the dehydration of malate to fumarate.[3]

Reductive_TCA_Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PYC) + CO2 Malate Malate Oxaloacetate->Malate Malate Dehydrogenase (MDH) NADH -> NAD+ Fumarate Fumarate (Cytosol) Malate->Fumarate Fumarase (FUM)

The Oxidative Tricarboxylic Acid (TCA) Cycle

Fumarate is also an intermediate of the conventional oxidative TCA cycle located in the mitochondria. While this pathway is primarily for energy generation, under certain conditions, fumarate can be transported out of the mitochondria to the cytosol and accumulate.

Oxidative_TCA_Cycle Pyruvate_mito Pyruvate (Mitochondria) AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG SuccinylCoA Succinyl-CoA Alpha_KG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate_mito Fumarate (Mitochondria) Succinate->Fumarate_mito Succinate Dehydrogenase Malate_mito Malate (Mitochondria) Fumarate_mito->Malate_mito Fumarase Fumarate_cyto Fumarate (Cytosol) Fumarate_mito->Fumarate_cyto Mitochondrial Transporter Oxaloacetate_mito Oxaloacetate (Mitochondria) Malate_mito->Oxaloacetate_mito Malate Dehydrogenase Oxaloacetate_mito->Citrate

Other Contributing Pathways
  • Glyoxylate Shunt: This pathway, which bypasses the CO2-evolving steps of the TCA cycle, can also contribute to fumarate production, although its role is considered minor in high-glucose conditions that favor fumarate accumulation.

  • Urea Cycle: In some fungi, the urea cycle can be a source of fumarate, which is generated from argininosuccinate.

Quantitative Data on this compound Metabolism

The efficiency of this compound production is determined by the kinetic properties of key enzymes and the resulting metabolic fluxes.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are critical parameters for understanding enzyme efficiency.

EnzymeOrganismSubstrateKmVmaxReference(s)
Pyruvate Carboxylase Aspergillus nigerPyruvate0.28 ± 0.03 mM24.4 ± 0.74 min-1
ATP1.01 ± 0.09 mM51.9 ± 3.2 min-1
Bicarbonate22.1 ± 1.9 mM29.0 ± 0.9 min-1
Fumarase Fungal (general)Fumarate1.3 x 10-3 M-
Malate Dehydrogenase GeneralL-MalateVariesVaries

Note: Kinetic data for fungal malate dehydrogenases are highly variable depending on the species and experimental conditions. The provided references offer detailed discussions on MDH kinetics.

Fermentation Titers and Yields

The production of this compound varies significantly depending on the fungal species, strain, and fermentation conditions.

Fungal StrainSubstrateTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference(s)
Rhizopus oryzae ATCC 20344Glucoseup to 1030.802up to 1.21
Rhizopus arrhizus NRRL 1526Glucose86.30.670.60
Engineered S. cerevisiaeGlucose1.675--
Fungal Isolate K20Oil Palm EFB3.25--
Metabolic Flux Analysis

Metabolic flux analysis (MFA) provides a quantitative understanding of the carbon distribution through the metabolic network. In Rhizopus oryzae, MFA has revealed that under optimal conditions, a significant portion of the carbon flux is directed through the reductive TCA cycle for this compound production.

ConditionGlycolysis Flux (%)Reductive TCA Flux (%)Oxidative TCA Flux (%)Reference(s)
High Fumarate Production~100HighLow
Low Fumarate Production~100LowHigh

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of fungal this compound metabolism.

Fumarase Activity Assay

This protocol describes a spectrophotometric assay to determine the activity of fumarase.

Principle: Fumarase catalyzes the reversible hydration of fumarate to L-malate. The activity can be measured by monitoring the increase in absorbance at 240 nm due to the formation of the double bond in fumarate when L-malate is used as the substrate.

Reagents:

  • Potassium Phosphate Buffer (100 mM, pH 7.6)

  • L-Malic Acid Solution (50 mM in phosphate buffer, pH 7.6)

  • Enzyme Extract (prepared from fungal mycelia)

Procedure:

  • Prepare a reaction mixture containing 2.9 mL of L-malic acid solution in a quartz cuvette.

  • Equilibrate the cuvette to 25°C in a spectrophotometer.

  • Initiate the reaction by adding 0.1 mL of the enzyme extract.

  • Immediately mix by inversion and record the increase in absorbance at 240 nm for 5-10 minutes.

  • Calculate the rate of change in absorbance (ΔA240/min) from the linear portion of the curve.

  • One unit of fumarase activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 and 25°C.

Pyruvate Carboxylase Activity Assay

This protocol describes a coupled enzyme assay for determining pyruvate carboxylase activity.

Principle: The oxaloacetate produced by pyruvate carboxylase is used by citrate synthase to produce citrate and Coenzyme A (CoA). The free CoA then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product that can be measured at 412 nm.

Reagents:

  • Tris-HCl Buffer (1.0 M, pH 8.0)

  • Sodium Bicarbonate (0.5 M)

  • Magnesium Chloride (0.1 M)

  • ATP Solution (100 mM)

  • Acetyl-CoA Solution (10 mM)

  • DTNB Solution (10 mM)

  • Citrate Synthase (100 units/mL)

  • Pyruvate Solution (100 mM)

  • Enzyme Extract

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, ATP, Acetyl-CoA, DTNB, and citrate synthase.

  • Add the enzyme extract to the reaction cocktail.

  • Incubate at 30°C for 5-10 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the pyruvate solution.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the enzyme activity based on the rate of color formation.

HPLC Analysis of Organic Acids

This protocol outlines a method for the quantification of this compound and other organic acids in fungal fermentation broth.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • A suitable column for organic acid analysis (e.g., a C18 reverse-phase column or a specific organic acid analysis column).

Mobile Phase:

  • A common mobile phase is a dilute solution of a strong acid, such as sulfuric acid or phosphoric acid (e.g., 5 mM H2SO4).

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove fungal biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30-60°C).

    • Set the flow rate of the mobile phase (e.g., 0.5-1.0 mL/min).

    • Set the UV detector wavelength to 210 nm.

  • Analysis:

    • Inject a known volume of the prepared sample onto the HPLC column.

    • Record the chromatogram.

    • Identify and quantify the organic acids by comparing their retention times and peak areas to those of known standards.

CRISPR/Cas9-Mediated Gene Deletion in Rhizopus oryzae

This protocol provides a general workflow for gene deletion in R. oryzae using the CRISPR/Cas9 system.

CRISPR_Workflow A 1. Design sgRNA targeting the gene of interest B 2. Construct CRISPR/Cas9 plasmid containing Cas9 and sgRNA expression cassettes A->B E 5. Co-transformation of protoplasts with CRISPR plasmid and donor DNA B->E C 3. Prepare donor DNA with homology arms flanking a selection marker C->E D 4. Protoplast preparation from R. oryzae mycelia D->E F 6. Selection of transformants on appropriate media E->F G 7. Genomic DNA extraction and PCR screening for gene deletion F->G H 8. Sequence verification of the targeted locus G->H

Regulatory Networks

The production of this compound is tightly regulated by complex signaling networks that respond to environmental cues such as nutrient availability and pH.

cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a conserved regulatory cascade in fungi that plays a crucial role in carbon metabolism. In response to glucose levels, adenylate cyclase is activated, leading to an increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors that regulate the expression of genes involved in the TCA cycle and glycolysis. Elevated cAMP levels have been shown to influence organic acid production in Aspergillus species.

cAMP_Signaling Glucose Glucose GPCR G-Protein Coupled Receptor Glucose->GPCR senses G_Protein G-Protein GPCR->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Transcription_Factors Transcription Factors PKA->Transcription_Factors phosphorylates TCA_Glycolysis_Genes TCA Cycle & Glycolysis Genes Transcription_Factors->TCA_Glycolysis_Genes regulates expression Fumaric_Acid_Production This compound Production TCA_Glycolysis_Genes->Fumaric_Acid_Production influences

Ras Signaling Pathway

The Ras signaling pathway is another critical regulatory network in fungi that integrates environmental signals to control cell growth, differentiation, and metabolism. Ras proteins are small GTPases that act as molecular switches. Upon activation by upstream signals, Ras triggers a phosphorylation cascade, often involving a MAP kinase (MAPK) module, which ultimately leads to the activation of transcription factors that modulate gene expression. In pathogenic fungi, Ras signaling is known to regulate virulence and secondary metabolism, and it is likely to play a role in orchestrating the metabolic shifts required for high-level organic acid production.

Ras_Signaling External_Signal External Signal (e.g., Nutrients, Stress) Receptor Membrane Receptor External_Signal->Receptor GEF GEF Receptor->GEF Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP loading Ras_GTP->Ras_GDP GTP hydrolysis MAPK_Cascade MAPK Cascade (Raf -> Mek -> Erk) Ras_GTP->MAPK_Cascade activates GEF->Ras_GDP activates GAP GAP GAP->Ras_GTP inactivates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors activates Metabolic_Genes Metabolic Genes Transcription_Factors->Metabolic_Genes regulates expression Fumaric_Acid_Metabolism This compound Metabolism Metabolic_Genes->Fumaric_Acid_Metabolism controls

Conclusion and Future Perspectives

The elucidation of this compound metabolic pathways in fungi has provided a solid foundation for the rational design of metabolic engineering strategies to enhance its production. The integration of systems biology approaches, such as metabolic flux analysis and transcriptomics, with advanced genetic engineering tools like CRISPR/Cas9, will continue to drive the development of highly efficient fungal cell factories for this compound. Furthermore, a deeper understanding of the regulatory networks, including signaling pathways and transport mechanisms, will be crucial for overcoming current bottlenecks and achieving economically viable bio-based production of this versatile platform chemical. The key enzymes in these pathways also represent potential targets for the development of novel antifungal agents, highlighting the dual importance of this research area for both industrial biotechnology and medicine.

References

Fumaric Acid: A Central Player in Cellular Respiration and a Key Metabolic Signal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fumaric acid, in its ionized form fumarate, is a critical intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a fundamental metabolic pathway for energy production in aerobic organisms. Located within the mitochondrial matrix, the Krebs cycle is the central hub for the oxidation of carbohydrates, fats, and proteins into carbon dioxide and water, generating reducing equivalents that fuel ATP synthesis. This guide provides a comprehensive overview of this compound's role in cellular respiration, its connection to the electron transport chain, and its emerging significance as a signaling molecule in both physiological and pathological states.

This compound in the Krebs Cycle: A Pivotal Intermediate

The Krebs cycle consists of a series of eight enzymatic reactions that completely oxidize acetyl-CoA, derived from various fuel molecules, to CO2, while capturing high-energy electrons in the form of NADH and FADH2.[1][2][3] Fumarate is generated in the sixth step and consumed in the seventh step of this vital cycle.

1.1. Formation of Fumarate from Succinate

Fumarate is formed from the oxidation of succinate, a reaction catalyzed by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the electron transport chain.[4][5] This enzyme is unique as it is the only enzyme of the Krebs cycle that is embedded in the inner mitochondrial membrane. The oxidation of succinate to fumarate is coupled with the reduction of flavin adenine dinucleotide (FAD) to FADH2.

Succinate + FAD → Fumarate + FADH₂

The FADH2 produced in this reaction directly donates its electrons to the electron transport chain, contributing to the generation of the proton gradient necessary for ATP synthesis.

1.2. Conversion of Fumarate to Malate

In the subsequent step of the Krebs cycle, fumarate is hydrated to form L-malate. This reversible reaction is catalyzed by the enzyme fumarate hydratase (FH).

Fumarate + H₂O ⇌ L-Malate

This reaction ensures the continuous flow of metabolites through the cycle, ultimately leading to the regeneration of oxaloacetate to accept another molecule of acetyl-CoA.

The central role of fumarate in the Krebs cycle is visually represented in the following diagram:

Krebs_Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate NADH Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA NADH Succinate Succinate Succinyl-CoA->Succinate GTP Fumarate Fumarate Succinate->Fumarate FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH Oxaloacetate->Citrate Fumarate_Signaling cluster_0 Normal Conditions cluster_1 FH Deficiency Fumarate_norm Fumarate Malate_norm Malate Fumarate_norm->Malate_norm FH_norm FH_norm Fumarate Hydratase Fumarate_high High Fumarate alpha_KG_dep_dioxygenases α-KG-dependent dioxygenases Fumarate_high->alpha_KG_dep_dioxygenases inhibits Succination Protein Succination Fumarate_high->Succination FH_deficient Deficient FH HIF1a_stabilization HIF-1α Stabilization alpha_KG_dep_dioxygenases->HIF1a_stabilization Keap1 Keap1 NRF2_activation NRF2 Activation Keap1->NRF2_activation inhibits Succination->Keap1 SDH_Assay_Workflow Sample_Prep Sample Preparation (Mitochondria/Homogenate) Reaction_Setup Reaction Setup (Buffer, Inhibitor, Electron Acceptor) Sample_Prep->Reaction_Setup Reaction_Initiation Reaction Initiation (Add Succinate) Reaction_Setup->Reaction_Initiation Measurement Spectrophotometric Measurement (Absorbance Change) Reaction_Initiation->Measurement Calculation Activity Calculation Measurement->Calculation OCR_Experiment start t1 t2 t3 end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 inj2 FCCP inj3 Rotenone/ Antimycin A atp ATP-linked max Maximal Respiration non_mito Non-mitochondrial

References

The Stereochemistry and Biological Significance of Fumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaric acid, a ubiquitous intermediate in cellular metabolism, possesses a distinct stereochemistry that dictates its biological activity and significance. As the trans-isomer of butenedioic acid, its rigid, planar structure is crucial for its role in the Krebs cycle, where it is reversibly hydrated to L-malate by the enzyme fumarase. Beyond its fundamental role in energy production, fumarate has emerged as a critical signaling molecule and oncometabolite. Aberrant accumulation of fumarate, due to genetic mutations in the fumarate hydratase (FH) gene, is a hallmark of Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). This accumulation leads to the disruption of key cellular pathways, including the hypoxia-inducible factor (HIF) signaling cascade and the Keap1-Nrf2 antioxidant response pathway. This technical guide provides an in-depth exploration of the stereochemical properties of this compound, its multifaceted biological roles, and the experimental methodologies used to investigate its function.

Stereochemistry of this compound

This compound and its cis-isomer, maleic acid, are classic examples of geometric isomerism. The presence of a carbon-carbon double bond restricts rotation, leading to two distinct spatial arrangements of the carboxyl groups.

1.1. trans-Configuration and its Physicochemical Consequences

This compound adopts the trans-configuration, with the two carboxylic acid groups positioned on opposite sides of the double bond. This arrangement results in a more stable, linear, and less sterically hindered molecule compared to maleic acid.[1] The key physicochemical properties stemming from its stereochemistry are summarized in Table 1. The higher melting point and lower solubility in water of this compound compared to maleic acid are direct consequences of its more efficient crystal packing and lower polarity.[1][2]

Table 1: Physicochemical Properties of this compound and Maleic Acid

PropertyThis compound (trans)Maleic Acid (cis)Reference(s)
Molecular Formula C₄H₄O₄C₄H₄O₄[1]
Molar Mass 116.07 g/mol 116.07 g/mol [2]
Melting Point 287 °C (decomposes)135 °C
Solubility in Water (25 °C) 6.3 g/LMore water-soluble
Solubility in Ethanol (30 °C) 57.6 g/L-
pKa1 3.03 - 3.051.91 - 1.94
pKa2 4.44 - 4.496.22 - 6.33
C=C Bond Length ~1.35 Å-
C-C Bond Length ~1.47 Å-
C=O Bond Length ~1.22 Å-
C-O Bond Length ~1.29 Å-
C=C-C Bond Angle ~124.1°-

Biological Significance of this compound

The rigid trans-structure of fumarate is essential for its recognition by and interaction with specific enzymes, dictating its central role in cellular metabolism and signaling.

2.1. The Krebs Cycle

In the mitochondrial matrix, fumarate is a key intermediate in the Krebs (or tricarboxylic acid, TCA) cycle. It is formed from the oxidation of succinate by succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently hydrated to L-malate by the enzyme fumarase. This stereospecific reaction, which involves the trans-addition of water across the double bond, is critical for the continued operation of the cycle and the generation of cellular energy.

Krebs_Cycle_Fumarate Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) L_Malate L-Malate Fumarate->L_Malate Fumarase HIF1a_Stabilization cluster_normoxia Normoxia cluster_HLRCC HLRCC (High Fumarate) HIF1a_p HIF-1α VHL VHL HIF1a_p->VHL Hydroxylation PHDs PHDs PHDs->HIF1a_p Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Fumarate Fumarate Fumarate->PHDs Inhibition HIF1a_s HIF-1α (Stable) Nucleus Nucleus HIF1a_s->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation Nrf2_Activation cluster_normal Normal Conditions cluster_high_fumarate High Fumarate Keap1 Keap1 Nrf2_d Nrf2 Keap1->Nrf2_d Cul3 Cul3-E3 Ligase Nrf2_d->Cul3 Proteasome_n Proteasome Cul3->Proteasome_n Degradation_n Degradation Proteasome_n->Degradation_n Fumarate_n Fumarate Fumarate_n->Keap1 Succination Keap1_s Keap1 (Succinated) Nrf2_a Nrf2 (Active) Keap1_s->Nrf2_a Nucleus_n Nucleus Nrf2_a->Nucleus_n Translocation ARE ARE-driven Gene Expression Nucleus_n->ARE Activation LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

References

Fumaric Acid and Its Esters: A Technical Guide to Mechanisms of Immune Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fumaric acid esters (FAEs), particularly dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), are potent immunomodulatory agents with established efficacy in the treatment of psoriasis and relapsing-remitting multiple sclerosis.[1][2][3] Their mechanism of action is multifaceted, extending beyond simple immunosuppression to a complex interplay of antioxidant, anti-inflammatory, and cellular signaling pathway modulation. This technical guide provides an in-depth exploration of the core molecular mechanisms by which FAEs exert their therapeutic effects. We will dissect the key signaling pathways—Nuclear factor-erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Hydroxycarboxylic Acid Receptor 2 (HCAR2)—and detail the impact of FAEs on critical immune cell populations. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key assays, and utilizes visualizations to clarify complex biological processes, serving as a comprehensive resource for the scientific community.

Pharmacokinetics: The Journey from DMF to MMF

Oral dimethyl fumarate (DMF) acts as a prodrug.[4] Following ingestion, it is not absorbed systemically in its original form. Instead, it is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to its primary active metabolite, monomethyl fumarate (MMF).[5] MMF is the principal bioactive compound that circulates in the bloodstream and is responsible for the systemic immunomodulatory effects. MMF is further metabolized within the citric acid cycle to carbon dioxide and water. This rapid conversion is a critical aspect of its pharmacology, as DMF and MMF possess distinct yet complementary mechanisms of action.

Core Signaling Pathways in FAE-Mediated Immune Modulation

The immunomodulatory effects of FAEs are primarily attributed to their interaction with three major signaling pathways.

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of FAEs is the activation of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response. Both DMF and MMF are electrophilic molecules that can react with sulfhydryl groups on proteins. They covalently modify specific cysteine residues (notably Cys151) on the Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This results in the upregulation of a suite of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO-1) and Heme oxygenase-1 (HO-1), which protect cells from oxidative stress—a key pathological feature in autoimmune diseases.

Caption: Nrf2 pathway activation by this compound Esters (FAEs).
Inhibition of the Pro-Inflammatory NF-κB Pathway

FAEs exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), IκB is degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription. DMF has been shown to inhibit the TNF-α-induced nuclear translocation of the NF-κB p65 subunit in various cell types, including T-cells and endothelial cells. This blockade prevents the expression of NF-κB-dependent genes, thereby reducing the production of inflammatory mediators and the expression of adhesion molecules like ICAM-1 and VCAM-1, which are crucial for immune cell trafficking to sites of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by Dimethyl Fumarate (DMF).
Activation of Hydroxycarboxylic Acid Receptor 2 (HCAR2)

MMF, but not DMF, is a potent agonist of the G-protein coupled receptor HCAR2 (also known as GPR109A). HCAR2 is expressed on various cells, including epidermal Langerhans cells, keratinocytes, and immune cells like neutrophils and microglia. Activation of HCAR2 on Langerhans cells and keratinocytes leads to the production of prostaglandins, which causes the common side effect of flushing. More therapeutically relevant is the effect on microglia, the resident immune cells of the central nervous system. In activated microglia, MMF-induced HCAR2 signaling triggers an AMPK-Sirt1 pathway. This leads to the deacetylation of the NF-κB p65 subunit, which inhibits its transcriptional activity. This mechanism effectively switches microglia from a pro-inflammatory (M1-like) phenotype to a neuroprotective, anti-inflammatory (M2-like) state, representing a distinct anti-inflammatory pathway from direct Nrf2 activation.

HCAR2_Pathway MMF MMF HCAR2 HCAR2 (GPCR) on Microglia MMF->HCAR2 Binds & Activates AMPK AMPK HCAR2->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates NFkB NF-κB (p65) SIRT1->NFkB Deacetylates NFkB_deacetyl Deacetylated NF-κB (Inactive) NFkB->NFkB_deacetyl Pro_Inflammatory Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory Promotes NFkB_deacetyl->Pro_Inflammatory Inhibits Anti_Inflammatory Anti-inflammatory (Neuroprotective) Phenotype NFkB_deacetyl->Anti_Inflammatory Leads to

Caption: HCAR2 signaling pathway activation in microglia by MMF.

Impact on Immune Cell Populations

FAEs modulate the function and fate of several key immune cell types, contributing to their overall therapeutic effect.

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that are crucial for initiating T-cell responses. FAEs significantly impair the differentiation and maturation of DCs. Both DMF and its metabolite MMF inhibit the differentiation of human monocytes into DCs in a concentration-dependent manner. This is characterized by a reduced expression of critical cell surface markers required for T-cell activation and a diminished capacity to stimulate lymphocyte proliferation. At higher concentrations, DMF can also induce apoptosis in DCs.

Parameter Effect of DMF/MMF (0.01–100 µg/mL) Reference(s)
DC Differentiation Concentration-dependent inhibition
CD1a Expression Inhibition
CD40, CD80, CD86 Expression Inhibition
HLA-DR Expression Inhibition
Allogeneic MLR Capacity Reduced capacity to stimulate lymphocytes
Apoptosis (30-100 µg/mL DMF) Induction

Table 1: Effects of this compound Esters on Monocyte-Derived Dendritic Cells.

T-Lymphocytes

FAEs have profound effects on T-lymphocytes, which are central players in the pathogenesis of psoriasis and multiple sclerosis. The key effects include:

  • Induction of Apoptosis: FAEs induce apoptosis in T-cells, leading to a reduction in peripheral CD4+ and CD8+ lymphocyte counts. This is considered a significant component of its therapeutic action, particularly in psoriasis.

  • Th1 to Th2 Shift: FAEs modulate T-helper (Th) cell cytokine profiles, promoting a shift from a pro-inflammatory Th1 and Th17 response to an anti-inflammatory Th2 response. Specifically, MMF has been shown to increase the production of Th2 cytokines like IL-4 and IL-5.

  • Inhibition of Migration: By downregulating adhesion molecules via NF-κB inhibition, FAEs may reduce the migration of T-cells across the blood-brain barrier.

Parameter Effect of FAE Treatment Quantitative Data Reference(s)
Peripheral Lymphocytes ReductionLymphopenia observed in treated patients.
CD4+ T-Cells Suppression53% reduction after 12 months of therapy.
CD8+ T-Cells Suppression90% reduction after 12 months of therapy.
Cytokine Profile Shift from Th1 to Th2Increased IL-4 and IL-5 production.

Table 2: Effects of this compound Esters on T-Lymphocytes.

Neutrophils and Other Immune Cells
  • Neutrophils: In psoriasis patients, DMF treatment reduces the frequency of a pro-inflammatory subset of neutrophils (CD62Llo CD11bbright) and lowers serum levels of neutrophil activation markers.

  • B-Cells: While direct effects are less studied, the inhibition of NF-κB by FAEs may lead to the downregulation of the anti-apoptotic protein Bcl-2, potentially inducing apoptosis in B-cells.

Key Experimental Protocols

The following section details generalized protocols for assays commonly used to investigate the mechanisms of action of FAEs.

Nrf2 Activation Assay (Luciferase Reporter)

This assay quantifies the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).

Methodology:

  • Cell Line: Utilize a stable cell line, such as the human breast cancer cell line MCF7 derivative AREc32, which contains a luciferase reporter gene under the control of multiple AREs.

  • Cell Seeding: Plate AREc32 cells in a 384-well plate at a density of approximately 3,500 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of DMF or MMF (e.g., 0.02 to 30 µM) or a vehicle control (e.g., DMSO). Include a positive control such as tert-Butylhydroquinone (tBHQ). Incubate for an additional 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Steady-Glo® Luciferase Assay System) and a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells to determine the fold-induction of Nrf2 activity.

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis p1 1. Seed AREc32 cells in 384-well plate p2 2. Incubate for 24h p1->p2 p3 3. Treat cells with FAEs (or controls) p2->p3 p4 4. Incubate for 24h p3->p4 p5 5. Lyse cells & add luciferase substrate p4->p5 p6 6. Measure luminescence p5->p6 p7 7. Normalize data to vehicle & calculate fold-induction p6->p7

Caption: General experimental workflow for an Nrf2 luciferase reporter assay.
NF-κB (p65) Nuclear Translocation Assay (ELISA-based)

This assay measures the amount of active NF-κB in nuclear extracts that can bind to its specific DNA consensus sequence.

Methodology:

  • Cell Culture and Treatment: Culture human T-cells or other relevant cell types and stimulate them with an NF-κB activator (e.g., 10 ng/mL TNF-α) in the presence or absence of DMF (e.g., 50 µM) for a defined period (e.g., 1 hour).

  • Nuclear Extraction: Harvest the cells and prepare nuclear and cytoplasmic fractions using a nuclear extraction kit according to the manufacturer's instructions. Determine the protein concentration of the extracts.

  • ELISA Procedure:

    • Use a commercial ELISA kit (e.g., TransAM® NF-κB p65 kit) where a 96-well plate is pre-coated with an oligonucleotide containing the NF-κB consensus site (5'-GGGACTTTCC-3').

    • Add equal amounts of protein (e.g., 10-20 µg) from the nuclear extracts to the wells and incubate to allow NF-κB to bind to the DNA.

    • Wash the wells to remove non-specific binding.

    • Add a primary antibody specific for the p65 subunit of NF-κB, followed by incubation.

    • Wash and add an HRP-conjugated secondary antibody, followed by incubation.

    • Wash and add a colorimetric substrate (e.g., TMB). Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Higher absorbance values correspond to higher levels of active NF-κB in the nucleus. Compare the absorbance of FAE-treated samples to the stimulated control to determine the percentage of inhibition.

Conclusion

The mechanism of action of this compound and its esters is a sophisticated process involving the modulation of at least three distinct and critical cellular pathways. By activating the Nrf2 antioxidant response, FAEs enhance cellular defense against oxidative stress. Concurrently, they exert potent anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway and, through HCAR2 activation, by shifting microglia to a neuroprotective phenotype. These molecular actions translate into profound effects on key immune cells, including the inhibition of dendritic cell maturation and the induction of a Th2-skewed T-cell response. This multi-pronged approach explains the robust clinical efficacy of FAEs in complex autoimmune diseases. A thorough understanding of these intricate mechanisms is paramount for the development of next-generation immunomodulatory therapies and for optimizing the clinical application of existing FAE-based drugs.

References

Methodological & Application

Synthesis of Dimethyl Fumarate via Fischer Esterification of Fumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dimethyl fumarate from fumaric acid through a Fischer esterification reaction. This method is a common and effective approach for producing dimethyl fumarate, a crucial active pharmaceutical ingredient (API) in treatments for multiple sclerosis and psoriasis.

Introduction

Dimethyl fumarate (DMF) is the methyl ester of this compound. The primary route for its synthesis is the Fischer esterification of this compound with methanol, utilizing an acid catalyst, typically sulfuric acid.[1][2][3] This reaction is reversible and can be driven to completion by using an excess of the alcohol (methanol). The resulting DMF is a white crystalline solid. This protocol outlines the laboratory-scale synthesis, including reaction setup, purification, and characterization.

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the synthesis of dimethyl fumarate.

ParameterValueSource
Reactants
This compound1.0 equivalent[4]
MethanolExcess (serves as solvent)[1]
Sulfuric Acid (catalyst)4-10 mol%
Reaction Conditions
Temperature55 - 98 °C
Reaction Time1.5 - 48 hours
Product Yield and Purity
Yield65 - 83%
Purity>99% (after recrystallization)
Purification
Crystallization SolventMethanol/Water mixture
Cooling Temperature0 - 30 °C

Experimental Protocol

This protocol details the synthesis of dimethyl fumarate from this compound and methanol with sulfuric acid as a catalyst.

Materials and Equipment:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound and an excess of methanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture. This step is exothermic and should be performed with caution.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a reflux temperature of approximately 65°C. Maintain this temperature and continue stirring for the desired reaction time (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Check the pH with pH paper to ensure it is neutral or slightly basic.

  • Crystallization: The dimethyl fumarate product will precipitate as a white solid upon neutralization and cooling. The mixture can be further cooled in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with cold distilled water to remove any remaining salts and impurities.

  • Drying: Dry the purified dimethyl fumarate crystals. This can be done by air drying or in a desiccator.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a mixture of methanol and water. Dissolve the crude product in a minimal amount of hot methanol, and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals. Filter and dry the recrystallized product.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be performed in a well-ventilated fume hood.

Visualizations

Reaction Scheme:

The synthesis of dimethyl fumarate from this compound is a classic example of a Fischer esterification reaction.

Reaction_Scheme cluster_conditions Reaction Conditions FumaricAcid This compound DimethylFumarate Dimethyl Fumarate FumaricAcid->DimethylFumarate + 2 CH₃OH Methanol Methanol (excess) Water Water DimethylFumarate->Water + 2 H₂O H2SO4 H₂SO₄ (catalyst) Heat Heat (Reflux)

Caption: Fischer esterification of this compound to dimethyl fumarate.

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the synthesis and purification of dimethyl fumarate.

Workflow A 1. Mix this compound and Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (e.g., 65°C) B->C D 4. Cool to Room Temperature C->D E 5. Neutralize with NaHCO₃ Solution D->E F 6. Induce Crystallization (Cooling) E->F G 7. Isolate by Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry the Product H->I J 10. Recrystallize (Optional) from Methanol/Water I->J K Pure Dimethyl Fumarate I->K Crude Product J->K

Caption: Workflow for the synthesis of dimethyl fumarate.

References

Quantification of Fumaric Acid in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Introduction

Fumaric acid, an essential intermediate in the citric acid (TCA) cycle, plays a crucial role in cellular energy metabolism.[1][2] Beyond its bioenergetic functions, this compound is implicated in various signaling pathways, including the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response, which is a promising target for neuroprotective therapies.[1][3][4] Consequently, the accurate quantification of this compound in biological matrices such as plasma, urine, and tissues is of significant interest for researchers in metabolic diseases, oncology, and neuropharmacology. This document provides detailed protocols for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a robust and widely accessible analytical technique.

Principles of the Method

This method utilizes RP-HPLC to separate this compound from other endogenous compounds in biological samples. The separation is typically achieved on a C18 stationary phase with an acidified aqueous mobile phase. The low pH of the mobile phase ensures that this compound is in its protonated, less polar form, allowing for retention on the nonpolar stationary phase. Detection is performed using a UV detector, as this compound exhibits significant absorbance at wavelengths between 205 and 254 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical validation parameters for the quantification of this compound in various biological samples by HPLC. These values are compiled from multiple sources to provide a comprehensive overview of the method's performance.

Table 1: Linearity and Detection Limits

Biological MatrixLinearity Range (µg/mL)Correlation Coefficient (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Plasma1 - 200> 0.990.01 (per injection)1.91
Urine5 - 200> 0.993.029.15
Fecal Material25 - 500 (µg/g)> 0.99--
Tissues (Liver, Spleen)0.5 - 10 (µg/g)> 0.99--

Table 2: Accuracy and Precision

Biological MatrixConcentration (µg/mL)Intra-day CV (%)Inter-day CV (%)Recovery (%)
Plasma (Low Control)206.1112.9799.08 - 100.25
Plasma (High Control)807.079.0999.08 - 100.25
Urine (Low Control)1538.9526.8589 - 92
Urine (High Control)1508.8414.1789 - 92
Fecal Material (Low Control)100 (µg/g)0.922.5-
Fecal Material (High Control)400 (µg/g)4.674.39-
Tissues (Liver, Spleen)---> 89

Experimental Protocols

Sample Preparation

a) Plasma/Serum

This protocol is adapted from solid-phase extraction methods for cleaning up plasma samples.

  • Thaw frozen plasma or serum samples on ice.

  • Spike 500 µL of plasma with an appropriate internal standard (e.g., chlorothis compound or trans-glutaconic acid).

  • Acidify the sample by adding 50 µL of 4 M perchloric acid and vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition a quaternary amine solid-phase extraction (SPE) cartridge (1 mL) by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water.

  • Elute this compound with 1 mL of 1 N H2SO4.

  • Collect the eluate and inject it into the HPLC system.

b) Urine

This protocol is based on a dilution and extraction procedure suitable for urine samples.

  • Thaw frozen urine samples on ice.

  • Centrifuge the urine sample at 3000 x g for 10 minutes to remove any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the HPLC mobile phase.

  • Spike with an internal standard if necessary.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

c) Tissue Homogenates (e.g., Liver, Spleen)

This protocol describes a liquid-liquid extraction method for tissues.

  • Weigh approximately 100 mg of frozen tissue.

  • Add 1 mL of cold 0.1 M perchloric acid and homogenize the tissue on ice using a tissue homogenizer.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add an equal volume of ethyl acetate, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes for liquid-liquid extraction.

  • Collect the aqueous (lower) phase.

  • Repeat the extraction with ethyl acetate.

  • Filter the final aqueous phase through a 0.45 µm filter before HPLC analysis.

HPLC Analysis

The following HPLC conditions are a general guideline and may require optimization for specific instruments and sample types.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.1% formic acid or phosphoric acid in water. A gradient with acetonitrile may be used for samples with complex matrices.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40°C.

  • Detection Wavelength: 210 nm (or a range between 205-254 nm).

  • Injection Volume: 10 - 20 µL.

Calibration and Quantification
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of each standard.

  • Inject the prepared biological samples.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction / Deproteinization BiologicalSample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detection (210 nm) HPLC->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification Results Results (this compound Conc.) Quantification->Results tca_cycle Succinate Succinate Succinate_Dehydrogenase Succinate Dehydrogenase Succinate->Succinate_Dehydrogenase Fumarate This compound (Fumarate) Malate Malate Fumarate->Malate Fumarase Succinate_Dehydrogenase->Fumarate nrf2_pathway FumaricAcid This compound Esters (e.g., Dimethyl Fumarate) Keap1 Keap1 FumaricAcid->Keap1 S-alkylation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus GeneExpression Antioxidant & Cytoprotective Gene Expression ARE->GeneExpression Activation

References

Application Notes and Protocols for Fumaric Acid Fermentation using Rhizopus Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumaric acid is a key dicarboxylic acid with broad applications in the food, pharmaceutical, and polymer industries.[1] While traditionally produced via petrochemical routes, microbial fermentation using filamentous fungi, particularly Rhizopus species like R. oryzae and R. arrhizus, offers a sustainable and renewable alternative.[2][3] These fungi are natural overproducers of this compound, primarily through the reductive tricarboxylic acid (TCA) cycle.[4][5] This document provides detailed protocols and application notes for the production of this compound using Rhizopus species in a laboratory setting.

Metabolic Pathways for this compound Production

Rhizopus species produce this compound through two primary metabolic pathways:

  • Oxidative TCA Cycle: Occurring in the mitochondria, this is the standard TCA cycle where this compound is an intermediate. This pathway is not the primary source of accumulated this compound.

  • Reductive TCA Cycle: This cytosolic pathway is responsible for the overproduction and accumulation of this compound. It involves the fixation of CO2, which can be supplied directly or through the addition of carbonates like CaCO3.

The theoretical maximum yield of this compound depends on the dominant metabolic pathway. The oxidative TCA cycle has a theoretical yield of 1 mol of this compound per mol of glucose (0.64 g/g), while the reductive TCA cycle can theoretically yield up to 2 mol of this compound per mol of glucose (1.29 g/g).

Experimental Protocols

Microorganism and Inoculum Preparation

Microorganism: Rhizopus arrhizus NRRL 1526 or Rhizopus oryzae ATCC 20344 are commonly used strains.

Protocol for Inoculum Preparation:

  • Strain Revival: Revive a lyophilized culture of the selected Rhizopus strain by rehydrating it and plating on Potato Dextrose Agar (PDA).

  • Spore Cultivation: Incubate the PDA plates at 34°C for 5 days to allow for sufficient growth and sporulation.

  • Spore Suspension: Harvest the spores by washing the agar surface with sterile distilled water containing a surfactant (e.g., 0.1% Tween 80) to create a spore suspension.

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Inoculum Culture: Inoculate a pre-culture medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL. The inoculum medium composition is detailed in Table 1.

  • Incubation: Incubate the inoculum culture in a rotary shaker at 34°C and 200 rpm for 12-24 hours.

Fermentation Protocol

a. Batch Fermentation:

  • Production Medium: Prepare the production medium as detailed in Table 1. Add CaCO3 as a buffering agent and for CO2 supply.

  • Inoculation: Inoculate the production medium with 10% (v/v) of the actively growing inoculum culture.

  • Fermentation Conditions: Maintain the fermentation at 34°C with agitation at 200 rpm in a shaker or bioreactor. The pH will be naturally buffered by the CaCO3.

  • Monitoring: Monitor glucose consumption and this compound production periodically using analytical methods such as HPLC.

  • Harvesting: The fermentation is typically complete within 6-14 days, depending on the initial glucose concentration.

b. Fed-Batch Fermentation:

  • Initial Batch Phase: Start with a batch fermentation as described above, often with a higher initial glucose concentration (e.g., 200 g/L).

  • Feeding Strategy: Once the glucose concentration drops below a certain level (e.g., 30 g/L), start feeding a concentrated glucose solution.

  • Nutrient Supplementation: Periodically add a nitrogen source like (NH4)2SO4 to prolong the production phase.

  • pH Control: Add portions of CaCO3 as needed to maintain the pH.

  • Duration: Fed-batch fermentations can be extended for longer periods (e.g., over 15 days) to achieve higher final product titers.

Downstream Processing for this compound Recovery
  • Biomass Removal: Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

  • Acidification: Acidify the supernatant to a low pH (<2) to precipitate the this compound, which has low water solubility.

  • Crystallization: Collect the this compound crystals by filtration.

  • Purification: The crude this compound can be further purified by recrystallization from hot water. An alternative method involves adsorption onto activated carbon followed by desorption with an organic solvent like acetone, which can yield high purity this compound.

Data Presentation

Table 1: Media Composition for this compound Fermentation

ComponentInoculum Medium (g/L)Production Medium B (g/L)
Glucose13040 - 200
(NH4)2SO41.81.2
KH2PO41.60.3
MgSO4·7H2O0.40.4
ZnSO4·7H2O0.0440.44
FeCl3·6H2O0.00750.0075
Corn Steep Liquor0.5 mL/L0.5 mL/L
CaCO3-50 (with periodic additions)

Table 2: Quantitative Data on this compound Production by Rhizopus Species

Rhizopus StrainFermentation TypeInitial Glucose (g/L)This compound Titer (g/L)Yield (g/g)Productivity (g/L·h)Reference
R. arrhizus NRRL 1526Batch115 (approx.)29.50.260.21
R. arrhizus NRRL 1526Batch130 (approx.)86.30.670.60
R. arrhizus NRRL 1526Fed-Batch200195.40.540.54
R. oryzae ATCC 20344ContinuousFeed rate dependent-0.735-
R. oryzae ATCC 20344ContinuousFeed rate dependent-0.93-
R. oryzaeBatch70 (approx.)37.20.531.03

Mandatory Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing Revival Strain Revival (R. arrhizus/oryzae on PDA) Sporulation Spore Cultivation (34°C, 5 days) Revival->Sporulation Suspension Spore Suspension (Sterile water + Tween 80) Sporulation->Suspension Inoculum_Culture Inoculum Culture (10^5 spores/mL, 34°C, 200 rpm, 12-24h) Suspension->Inoculum_Culture Production_Culture Production Culture (10% v/v inoculum, 34°C, 200 rpm) Inoculum_Culture->Production_Culture Monitoring Monitoring (Glucose, this compound - HPLC) Production_Culture->Monitoring Biomass_Removal Biomass Removal (Filtration/Centrifugation) Monitoring->Biomass_Removal Acidification Acidification & Crystallization (pH < 2) Biomass_Removal->Acidification Purification Purification (Recrystallization/Adsorption) Acidification->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

metabolic_pathway cluster_cytosol Cytosol (Reductive Pathway) cluster_mitochondrion Mitochondrion (Oxidative TCA Cycle) Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Pyruvate_cyt Pyruvate PEP->Pyruvate_cyt Oxaloacetate Oxaloacetate Pyruvate_cyt->Oxaloacetate CO2_fix CO2 Fixation Pyruvate_cyt->CO2_fix Pyruvate_mit Pyruvate Pyruvate_cyt->Pyruvate_mit Transport Malate Malate Oxaloacetate->Malate Fumarate_cyt This compound (Accumulation) Malate->Fumarate_cyt CO2_fix->Oxaloacetate AcetylCoA Acetyl-CoA Pyruvate_mit->AcetylCoA Citrate Citrate AcetylCoA->Citrate Succinate Succinate Citrate->Succinate ... Fumarate_mit Fumarate (Intermediate) Succinate->Fumarate_mit Malate_mit Malate Fumarate_mit->Malate_mit Malate_mit->Citrate ...

Caption: Metabolic pathways for this compound production in Rhizopus.

References

Application of Fumaric Acid in Polyester Resin Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid, a dicarboxylic acid, is a key component in the synthesis of high-performance unsaturated polyester resins (UPRs). Its unique molecular structure, featuring a trans-isomer double bond, imparts superior properties to the final resin compared to its cis-isomer counterpart, maleic anhydride. The incorporation of this compound into UPR formulations leads to enhanced thermal stability, chemical resistance, and mechanical strength, making these resins suitable for a wide range of demanding applications in industries such as automotive, construction, and marine. This document provides detailed application notes, experimental protocols, and a summary of the quantitative impact of this compound on polyester resin properties.

Role of this compound in Polyester Resin Synthesis

This compound serves as a fundamental building block in the polyester backbone. Its dicarboxylic nature allows it to react with polyols, such as glycols, through polycondensation to form the polyester chain. The critical feature of this compound is its carbon-carbon double bond, which remains in the polymer backbone. This unsaturation provides reactive sites for subsequent cross-linking with a vinyl monomer, typically styrene, during the curing process. This cross-linking reaction transforms the linear, thermoplastic polyester chains into a rigid, three-dimensional thermoset network, which is characteristic of cured unsaturated polyester resins.

The trans-configuration of the double bond in this compound results in a less sterically hindered and more reactive structure compared to the cis-configuration of maleic anhydride. This higher reactivity facilitates a more complete and efficient cross-linking reaction, leading to a higher cross-link density in the cured resin. Consequently, this compound-based UPRs exhibit superior performance characteristics.

Quantitative Data on Resin Properties

The inclusion of this compound significantly influences the mechanical and thermal properties of unsaturated polyester resins. The following tables summarize key quantitative data from various studies.

Table 1: Mechanical Properties of this compound-Based Unsaturated Polyester Resins

PropertyValueResin Composition / ConditionsSource
Tensile Strengthup to 63.3 MPaBio-based UPR with 2,5-furandicarboxylic acid, isosorbide, and this compound.[1]
Tensile Strength63 MPaUnsaturated polyester resin (general)[2]
Tensile Modulusup to 3.9 GPaBio-based UPR with 2,5-furandicarboxylic acid, isosorbide, and this compound.[1]
Flexural StrengthSuperior to standard UPRThis compound Modified Unsaturated Polyester resin (FAMUPR).
Flexural ModulusSuperior to standard UPRThis compound Modified Unsaturated Polyester resin (FAMUPR).

Table 2: Thermal Properties of this compound-Based Unsaturated Polyester Resins

PropertyValueResin Composition / ConditionsSource
Glass Transition Temperature (Tg)up to 102 °CBio-based UPR with 2,5-furandicarboxylic acid, isosorbide, and this compound.
Glass Transition Temperature (Tg)-30.1 to -16.6 °CUPRs from diesters of itaconic, succinic, and fumaric acids with various diols and polyols.
Heat ResistanceEnhancedGeneral characteristic of this compound-based UPRs.

Table 3: Comparative Properties of this compound vs. Maleic Anhydride in UPRs

PropertyThis compound-Based ResinMaleic Anhydride-Based ResinRationale
ReactivityHigherLowerThe trans-isomer structure of this compound is more reactive in copolymerization with styrene.
Mechanical StrengthHigherLowerHigher cross-linking density due to greater reactivity.
Thermal StabilityHigherLowerThe more stable trans-isomer contributes to a more rigid and thermally stable network.
Chemical ResistanceHigherLowerA more densely cross-linked network provides better resistance to chemical attack.
Curing TimePotentially shorterPotentially longerHigher reactivity can lead to faster gel and cure times.

Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester Resin using this compound and Propylene Glycol

This protocol describes a general two-stage process for the synthesis of a this compound-based unsaturated polyester resin.

Materials:

  • This compound

  • Phthalic anhydride (or other saturated dibasic acid)

  • Propylene glycol

  • Styrene (inhibited)

  • Hydroquinone (inhibitor)

  • Cobalt octoate (accelerator)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Nitrogen gas supply

  • Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.

Procedure:

Stage 1: Polyesterification

  • Charge the reaction kettle with the desired molar ratios of this compound, phthalic anhydride, and propylene glycol. A typical molar ratio might be 1:1:2.2 (unsaturated acid:saturated acid:glycol).

  • Start purging the reactor with a slow stream of nitrogen gas to create an inert atmosphere and prevent oxidation.

  • Begin stirring and gradually heat the mixture.

  • Raise the temperature to approximately 160-180°C. The esterification reaction will start, and water will begin to distill off.

  • Continue to increase the temperature to 190-210°C over a period of several hours.

  • Monitor the reaction progress by periodically measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined level (e.g., below 50 mg KOH/g).

  • Once the desired acid value is reached, cool the reactor to about 180°C.

Stage 2: Blending and Inhibition

  • Add a small amount of inhibitor, such as hydroquinone (e.g., 0.01-0.02% by weight of the resin), to the hot polyester to prevent premature gelation during storage.

  • Continue to cool the resin.

  • Once the temperature is below 100°C, slowly add the styrene monomer with continuous stirring to dissolve the polyester and achieve the desired viscosity. The typical amount of styrene is 30-40% by weight of the final resin solution.

  • Allow the mixture to cool to room temperature. The unsaturated polyester resin is now ready for storage or use.

Protocol 2: Curing of the Unsaturated Polyester Resin

Materials:

  • Synthesized unsaturated polyester resin in styrene

  • Cobalt octoate solution (accelerator)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

Procedure:

  • To a desired amount of the unsaturated polyester resin, add the accelerator (e.g., 0.1-0.5% by weight of cobalt octoate solution) and mix thoroughly.

  • Add the initiator (e.g., 1-2% by weight of MEKP) to the accelerated resin and mix vigorously. Caution: Do not mix the accelerator and initiator directly as this can cause an explosive reaction.

  • The resin will start to gel within a certain period (gel time), which can range from minutes to hours depending on the concentrations of the accelerator and initiator, as well as the ambient temperature.

  • Allow the resin to cure at room temperature. The full cure may take 24 hours or longer.

  • For optimal properties, a post-curing step can be performed by heating the cured resin at an elevated temperature (e.g., 80°C) for several hours.

Visualizations

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products cluster_curing Curing Fumaric_Acid This compound (Unsaturated Diacid) Polycondensation Polyesterification (190-210°C, N2 atm) Fumaric_Acid->Polycondensation Propylene_Glycol Propylene Glycol (Diol) Propylene_Glycol->Polycondensation Phthalic_Anhydride Phthalic Anhydride (Saturated Diacid) Phthalic_Anhydride->Polycondensation Unsaturated_Polyester Unsaturated Polyester Prepolymer Polycondensation->Unsaturated_Polyester Water Water (by-product) Polycondensation->Water Crosslinking Free Radical Polymerization Unsaturated_Polyester->Crosslinking Styrene Styrene (Monomer) Styrene->Crosslinking Initiator Initiator (e.g., MEKP) Initiator->Crosslinking Cured_Resin Cross-linked Thermoset Resin Crosslinking->Cured_Resin

Caption: Chemical reaction pathway for this compound-based UPR synthesis.

Experimental_Workflow A 1. Charge Reactants (this compound, Glycol, etc.) into Reactor B 2. Heat and Stir under Nitrogen Atmosphere (160-210°C) A->B C 3. Monitor Acid Value until Target is Reached B->C D 4. Cool Down and Add Inhibitor C->D E 5. Blend with Styrene Monomer D->E F 6. Curing (Add Accelerator & Initiator) E->F G 7. Post-Curing (Optional, at elevated temp.) F->G Logical_Relationship cluster_input Input Variable cluster_intermediate Intermediate Effects cluster_output Resulting Resin Properties Fumaric_Acid_Content Increase in this compound Content (relative to other diacids) Unsaturation_Level Increased Unsaturation Level in Polyester Backbone Fumaric_Acid_Content->Unsaturation_Level Reactivity Higher Reactivity of 'trans' double bonds Fumaric_Acid_Content->Reactivity Crosslink_Density Higher Cross-link Density Unsaturation_Level->Crosslink_Density Reactivity->Crosslink_Density Mechanical_Strength Increased Mechanical Strength (Tensile, Flexural) Crosslink_Density->Mechanical_Strength Thermal_Stability Enhanced Thermal Stability (Tg) Crosslink_Density->Thermal_Stability Chemical_Resistance Improved Chemical Resistance Crosslink_Density->Chemical_Resistance

References

Application Notes and Protocols: Synthesis and Evaluation of Fumaric Acid Esters for Psoriasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Fumaric Acid Esters (FAEs), their mechanism of action in the context of psoriasis, and detailed protocols for their preclinical evaluation.

Introduction

This compound esters (FAEs), particularly Dimethyl Fumarate (DMF) and its active metabolite Monomethyl Fumarate (MMF), are established treatments for moderate-to-severe plaque psoriasis.[1][2] Their therapeutic efficacy is attributed to a complex interplay of anti-inflammatory, immunomodulatory, and antioxidative effects.[3] A primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress.[4][5] This document outlines the synthesis of key FAEs and provides detailed protocols for investigating their biological activity in psoriasis-relevant models.

Physicochemical Properties of this compound and Key Esters

A clear understanding of the physicochemical properties of FAEs is crucial for formulation and drug delivery research.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
This compoundC₄H₄O₄116.07298-300 (subl.)0.63 g/100 mL (25 °C)
Dimethyl Fumarate (DMF)C₆H₈O₄144.13102-1061.6 mg/mL (20 °C)
Monoethyl Fumarate (MEF)C₆H₈O₄144.13144-146Soluble
MEF Calcium SaltC₁₂H₁₄CaO₈326.31285-294Sparingly soluble
MEF Magnesium SaltC₁₂H₁₄MgO₈310.54169Soluble
MEF Zinc SaltC₁₂H₁₄O₈Zn351.62>300Sparingly soluble

Synthesis of this compound Esters: Protocols

Protocol 1: Synthesis of Dimethyl Fumarate (DMF) via Fischer Esterification

This protocol describes the synthesis of DMF from this compound and methanol using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 molar equivalent) and methanol (10 molar equivalents).

  • While stirring, slowly add concentrated sulfuric acid (0.1 molar equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude DMF.

  • Purification: Recrystallize the crude product from a methanol/water mixture to obtain pure crystalline DMF.

  • Dry the purified crystals under vacuum.

Protocol 2: Synthesis of Monoethyl Fumarate (MEF) Salts

This two-step protocol involves the synthesis of Monoethyl Fumarate followed by its conversion to the corresponding metal salt (e.g., calcium, magnesium, or zinc).

Step 1: Synthesis of Monoethyl Fumarate (from Maleic Anhydride) This procedure involves the ring-opening of maleic anhydride followed by isomerization.

Materials:

  • Maleic anhydride

  • Ethanol

  • Thiourea (catalyst)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve maleic anhydride (1.0 molar equivalent) in toluene in a round-bottom flask.

  • Add a catalytic amount of thiourea.

  • Slowly add ethanol (1.0 molar equivalent) and heat the mixture to reflux.

  • The isomerization from monoethyl maleate to monoethyl fumarate is driven by heating. Monitor by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting monoethyl fumarate can be purified by recrystallization.

Step 2: Formation of MEF Salts (e.g., Calcium Salt) This procedure is adapted from the general synthesis of fumarate salts.

Materials:

  • Monoethyl fumarate (from Step 1)

  • Ammonia solution

  • Calcium chloride (CaCl₂)

  • Distilled water

Procedure:

  • Dissolve monoethyl fumarate (2.0 molar equivalents) in an aqueous ammonia solution to form ammonium monoethyl fumarate.

  • In a separate beaker, prepare an aqueous solution of calcium chloride (1.0 molar equivalent).

  • Slowly add the calcium chloride solution to the ammonium monoethyl fumarate solution with constant stirring.

  • A precipitate of calcium monoethyl fumarate will form.

  • Cool the mixture to enhance precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any soluble impurities.

  • Dry the resulting calcium monoethyl fumarate salt in a vacuum oven.

Biological Evaluation of this compound Esters

Mechanism of Action: The Nrf2 Signaling Pathway

FAEs are known to activate the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like MMF can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes.

Nrf2_Pathway FAE-Mediated Nrf2 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAE FAE (MMF) Keap1_Nrf2 Keap1-Nrf2 Complex FAE->Keap1_Nrf2 Modifies Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

FAE-Mediated Nrf2 Activation Pathway
Protocol 3: In Vitro Nrf2 Activation - Western Blot Analysis

This protocol details the detection of Nrf2 accumulation in the nucleus of keratinocytes following FAE treatment.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Dimethyl Fumarate (DMF)

  • Phosphate-buffered saline (PBS)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate keratinocytes and grow to 70-80% confluency. Treat cells with varying concentrations of DMF (e.g., 10-100 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).

  • Cell Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize Nrf2 levels in the nuclear fraction to the Lamin B1 loading control. Compare the levels in DMF-treated cells to the vehicle control to determine the extent of nuclear translocation.

Protocol 4: In Vivo Efficacy - Imiquimod-Induced Psoriasis Mouse Model

This model is a widely accepted tool for studying psoriasis-like skin inflammation.

Imiquimod_Workflow Imiquimod-Induced Psoriasis Model Workflow cluster_induction Disease Induction (Days 0-6) cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis (Day 7) Day0 Day 0: Shave Mouse Back Day1_6 Days 1-6: Daily Topical Imiquimod (5%) Application Day0->Day1_6 Treatment Daily FAE Treatment (Oral or Topical) Day1_6->Treatment Monitoring Daily Monitoring: - Body Weight - PASI Scoring  (Erythema, Scaling, Thickness) Treatment->Monitoring Sacrifice Sacrifice & Tissue Collection Monitoring->Sacrifice Histology Histology (H&E Staining) - Epidermal Thickness Sacrifice->Histology Cytokine Cytokine Analysis (ELISA/qPCR) - IL-17, IL-23 Sacrifice->Cytokine WB Western Blot - Nrf2 Activation Sacrifice->WB

References

Application Note: Enzymatic Assay for Fumaric Acid Quantification in Wine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid (FA), an organic acid and an intermediate in the Krebs cycle, is gaining prominence in the wine industry as a food additive (E297).[1][2] Its primary application is the inhibition of malolactic fermentation (MLF), a process where lactic acid bacteria convert sharp-tasting malic acid into softer lactic acid.[1][2] The International Organisation of Vine and Wine (OIV) has recently approved the use of this compound in wine at concentrations up to 0.6 g/L to control MLF.[3] Consequently, a reliable and accessible method for quantifying this compound is essential for wineries to ensure regulatory compliance and quality control. While traditional methods like High-Performance Liquid Chromatography (HPLC) are accurate, they require expensive equipment and specialized personnel, making them less suitable for routine winery laboratories.

This application note details a simple and efficient enzymatic method for the simultaneous determination of L-malic acid and this compound in wine. The assay is based on a commercially available L-malic acid enzymatic kit, supplemented with the enzyme fumarase. This method is robust, cost-effective, and can be readily implemented in a laboratory equipped with a standard spectrophotometer.

Principle of the Assay

The quantification of this compound is achieved through a coupled enzymatic reaction. The process begins with the determination of the initial L-malic acid concentration in the wine sample. Subsequently, fumarase is introduced to catalyze the conversion of this compound to L-malic acid. The newly formed L-malic acid is then quantified. The concentration of this compound is stoichiometrically determined from the increase in L-malic acid.

The underlying reactions are as follows:

  • Quantification of existing L-Malic Acid: L-Malic acid is oxidized to oxaloacetate by L-malate dehydrogenase (L-MDH) with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. To shift the equilibrium of this reaction towards the products, oxaloacetate is subsequently converted to L-aspartate in the presence of L-glutamate and glutamate-oxaloacetate transaminase (GOT). The amount of NADH formed, which is directly proportional to the L-malic acid concentration, is measured by the increase in absorbance at 365 nm.

  • Conversion of this compound: After the initial L-malic acid is quantified, fumarase (FUM) is added to the cuvette. Fumarase specifically catalyzes the hydration of this compound to L-malic acid.

  • Quantification of this compound: The L-malic acid produced from the this compound conversion undergoes the same reaction as described in step 1, leading to a second increase in NADH concentration. This subsequent increase in absorbance at 365 nm is stoichiometric with the initial this compound concentration in the sample.

Signaling Pathway Diagram

Enzymatic_Assay_Pathway cluster_malic L-Malic Acid Quantification Malic L-Malic Acid Oxaloacetate Oxaloacetate Malic->Oxaloacetate L-MDH NAD NAD+ NADH NADH NAD->NADH L_Asp L-Aspartate Oxaloacetate->L_Asp GOT L_Glu L-Glutamate L_Glu->L_Asp Fumaric This compound Fumaric->Malic

Caption: Enzymatic reaction pathway for the quantification of this compound.

Materials and Reagents

  • Spectrophotometer capable of measuring absorbance at 365 nm

  • Semi-micro cuvettes (10 mm path length)

  • Benchtop centrifuge

  • Automatic pipettes (10-1000 µL)

  • Ultrapure water

  • Commercial L-malic acid enzymatic kit (e.g., r-Biopharm, Art. No: 10139068035) or equivalent reagents

  • Fumarase from porcine heart (e.g., Sigma-Aldrich, REF: F1757-2.5KU)

  • Sodium L-glutamate 1-hydrate (for high L-malic acid protocol)

Reagent Preparation

If not using a commercial kit, the following solutions should be prepared:

  • Solution 1 (Buffer): Glycylglycine buffer (approx. 0.6 M, pH 10.0) containing L-glutamic acid (100 mM).

  • Solution 1* (for high L-malic acid wines): L-glutamic acid solution (300 mM).

  • Solution 2 (Cofactor): NAD⁺ solution (55 mM) in ultrapure water.

  • Solution 3 (Enzyme 1): Glutamate-oxaloacetate transaminase (GOT) suspension (approx. 400 U/mL).

  • Solution 4 (Enzyme 2): L-malate dehydrogenase (L-MDH) suspension (approx. 6000 U/mL).

  • Fumarase Solution: Prepare a stock solution of fumarase at a concentration of approximately 1120 U/mL.

Note: Enzyme activities and buffer concentrations are based on those found in cited commercial kits and may be optimized.

Experimental Protocols

Sample Preparation
  • Centrifuge the wine samples to remove any turbidity (e.g., 4470 x g for 10 minutes).

  • Dilute the clarified wine sample 1:10 with ultrapure water. This dilution helps to bring the concentrations of L-malic and fumaric acids within the optimal range of the assay.

Standard Protocol (for wines with < 4 g/L L-Malic Acid)

The following protocol should be performed at room temperature in a semi-micro cuvette.

StepReagentVolume (µL)Action
1Solution 1 (Buffer with L-Glutamate)400Pipette into cuvette.
2Solution 2 (NAD⁺)80Pipette into cuvette.
3Solution 3 (GOT)4Pipette into cuvette.
4Diluted Wine Sample20Pipette into cuvette.
5Ultrapure Water360Pipette into cuvette.
6--Mix and wait for 3 minutes.
7--Read absorbance A₁ at 365 nm.
8Solution 4 (L-MDH)4Pipette into cuvette.
9--Mix and wait for approximately 10 minutes, or until the reaction is complete.
10--Read absorbance A₂ at 365 nm.
11Fumarase Solution4Pipette into cuvette.
12--Mix and wait for approximately 20 minutes, or until the reaction is complete.
13--Read absorbance A₃ at 365 nm.
Protocol for High L-Malic Acid Wines (≥ 4 g/L)

High concentrations of L-malic acid can lead to a depletion of NAD⁺ and L-glutamate, affecting the accuracy of the this compound measurement. For such wines, the following modified protocol is recommended.

StepReagentVolume (µL)Action
1Solution 1* (High L-Glutamate)200Pipette into cuvette.
2Solution 2 (NAD⁺)150Pipette into cuvette.
3Solution 3 (GOT)4Pipette into cuvette.
4Diluted Wine Sample20Pipette into cuvette.
5Ultrapure Water90Pipette into cuvette.
6--Mix and wait for 3 minutes.
7--Read absorbance A₁ at 365 nm.
8Solution 4 (L-MDH)4Pipette into cuvette.
9--Mix and wait for approximately 10 minutes, or until the reaction is complete.
10--Read absorbance A₂ at 365 nm.
11Fumarase Solution4Pipette into cuvette.
12--Mix and wait for approximately 20 minutes, or until the reaction is complete.
13--Read absorbance A₃ at 365 nm.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Start Wine Sample Centrifuge Centrifuge (4470 x g, 10 min) Start->Centrifuge Dilute Dilute 1:10 with Ultrapure Water Centrifuge->Dilute Mix1 Mix Reagents 1, 2, 3, Water & Sample Dilute->Mix1 Read1 Read Absorbance A1 (365 nm) Mix1->Read1 Add_LMDH Add L-MDH (Reagent 4) Read1->Add_LMDH Read2 Read Absorbance A2 (365 nm) Add_LMDH->Read2 Add_FUM Add Fumarase Read2->Add_FUM Read3 Read Absorbance A3 (365 nm) Add_FUM->Read3 Calc_Malic Calculate L-Malic Acid Conc. from ΔA (A2 - A1) Read3->Calc_Malic Calc_Fumaric Calculate this compound Conc. from ΔA (A3 - A2) Read3->Calc_Fumaric End Final Concentrations Calc_Malic->End Calc_Fumaric->End

Caption: Workflow for the enzymatic quantification of this compound in wine.

Data Analysis and Calculations

The concentrations of L-malic acid and this compound in the original wine sample are calculated using the Beer-Lambert law. The change in absorbance is proportional to the concentration of NADH produced.

Calculation of Absorbance Differences:

  • ΔA L-Malic Acid = A₂ - A₁

  • ΔA this compound = A₃ - A₂

General Formula for Concentration:

C (g/L) = (V_f × MW) / (ε × d × V_s × 1000) × F × ΔA

Where:

  • C = Concentration of the acid (g/L)

  • V_f = Final volume in the cuvette (mL)

  • MW = Molecular weight (L-Malic Acid = 134.09 g/mol ; this compound = 116.07 g/mol )

  • ε = Molar absorptivity of NADH at 365 nm (3.4 L/mmol·cm)

  • d = Cuvette path length (cm)

  • V_s = Sample volume (mL)

  • F = Dilution factor

  • ΔA = Change in absorbance

Simplified Calculation Formulas (for the protocols provided):

  • L-Malic Acid (g/L) = 1.66 × (A₂ - A₁)

  • This compound (g/L) = 1.44 × (A₃ - A₂)

These simplified formulas are derived from the general formula using the specific volumes and dilution factor (10) from the standard protocol and the respective molecular weights of the acids.

Performance Characteristics

The described enzymatic method has been validated in various wine matrices, demonstrating high linearity and recovery.

Linearity and Recovery

The method shows excellent linearity for this compound concentrations in the range of 0 to 1.5 g/L, which covers the maximum authorized dose of 0.6 g/L.

MatrixLinearity (r²)Recovery (Slope)
Synthetic Wine Solution0.99991.0447
White Wine0.99950.9897
Red Wine0.99850.9391
White Grape Juice0.99981.0028

Data sourced from Fernández-Vázquez et al., 2021.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the assay is sufficient for the analysis of this compound in wine.

MatrixLimit of Detection (LOD) (g/L)Limit of Quantification (LOQ) (g/L)
Synthetic Wine Solution0.0120.038
White Wine0.0210.071
Red Wine0.0350.117
White Grape Juice0.0430.142

Data sourced from Fernández-Vázquez et al., 2021.

Conclusion

The enzymatic method presented provides a simple, rapid, and reliable alternative to chromatographic techniques for the quantification of this compound in wine. By incorporating the use of the fumarase enzyme with a standard L-malic acid kit, wineries can efficiently monitor this compound levels to ensure compliance with regulations and optimize wine quality. The method is robust across different wine matrices and sensitive enough for routine quality control.

References

Application Notes & Protocols: Fumaric Acid in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fumaric acid, a naturally occurring dicarboxylic acid, is a vital component in the Krebs cycle and is recognized for its biocompatibility and biodegradability.[1] In tissue engineering, it serves as a fundamental building block for creating unsaturated polyesters, most notably poly(propylene fumarate) (PPF).[2][3] The carbon-carbon double bonds within the fumarate groups allow for cross-linking, transforming the linear polymers into robust three-dimensional networks.[1][4] This cross-linking can be initiated by chemical reactions or through photo-polymerization, offering versatility in scaffold fabrication. The resulting scaffolds are biodegradable through the hydrolysis of their ester bonds, breaking down into non-toxic products like this compound and propylene glycol, which are safely metabolized by the body. These properties make this compound-based polymers highly attractive for a range of tissue engineering applications, particularly in bone and cartilage regeneration.

Key Applications

Bone Tissue Engineering

Poly(propylene fumarate) (PPF) is one of the most extensively studied synthetic polymers for bone tissue engineering. Its key advantages include:

  • Biocompatibility: PPF and its degradation products are well-tolerated in vivo.

  • Tunable Mechanical Properties: The mechanical strength of PPF scaffolds can be tailored to match that of native bone by adjusting the polymer's molecular weight and cross-linking density. Compressive strengths suitable for bone regeneration have been widely reported.

  • Biodegradability: The degradation rate can be controlled to coincide with the rate of new bone formation, ensuring mechanical support during the healing process.

  • Processability: PPF is versatile and can be fabricated into complex, porous scaffolds using techniques like stereolithography (SLA), 3D printing, and injection molding, often combined with porogen leaching methods.

PPF is often used in composite scaffolds, incorporating ceramic materials like hydroxyapatite (HA) or β-tricalcium phosphate (β-TCP) to enhance osteoconductivity and mechanical strength.

Cartilage Tissue Engineering

This compound-based hydrogels are promising materials for repairing articular cartilage defects. Oligo(poly(ethylene glycol) fumarate) (OPF) is a notable example, creating injectable, photo-cross-linkable hydrogels. These hydrogels offer several benefits for cartilage regeneration:

  • Injectability: They can be injected in a minimally invasive manner to fill irregularly shaped cartilage defects.

  • ECM Mimicry: Their high water content and tunable mechanical properties can mimic the natural extracellular matrix (ECM) of cartilage.

  • Cell Encapsulation: They can serve as carriers for chondrocytes or mesenchymal stem cells (MSCs), delivering them directly to the defect site and supporting their differentiation into cartilage tissue.

  • Controlled Degradation: The hydrogel scaffold can degrade as new cartilage tissue is formed by the encapsulated cells.

Drug and Growth Factor Delivery

The porous structure of this compound-based scaffolds makes them excellent candidates for localized drug and growth factor delivery. Bioactive molecules can be incorporated into the scaffold and released in a controlled manner as the polymer degrades. This is particularly useful for delivering osteoinductive factors like Bone Morphogenetic Protein-2 (BMP-2) to promote bone formation or for releasing anti-inflammatory drugs.

Quantitative Data Summary

The properties of this compound-based scaffolds can be precisely controlled by altering the polymer composition and fabrication parameters.

Table 1: Mechanical Properties of this compound-Based Scaffolds

Polymer SystemFabrication MethodCompressive Modulus (MPa)Young's Modulus (GPa)Application AreaReference
Poly(propylene fumarate) (PPF) / Diethyl fumarate (DEF) (60:40 wt ratio)Stereolithography~55-Bone Tissue Engineering
FAME-functionalized Poly(D,L-lactide) with 30 wt% NVP (in water)Photocross-linking-0.8Tissue Engineering
FAME-functionalized Poly(D,L-lactide) with 50 wt% NVP (in water)Photocross-linking-0.2Tissue Engineering
FAME-functionalized Poly(D,L-lactide) with 30 wt% NVP (dry state)Photocross-linking-1.5Tissue Engineering
FAME-functionalized Poly(D,L-lactide) with 50 wt% NVP (dry state)Photocross-linking-2.1Tissue Engineering
Oligo(poly(ethylene glycol) fumarate) (OPF) HydrogelPhotocross-linkingUp to cartilage levels-Cartilage Engineering

Table 2: Physical Properties of this compound-Based Scaffolds

Polymer SystemFabrication MethodPorosity (%)Pore Size (µm)Key FeatureReference
Poly(propylene fumarate) (PPF)Various70 - 90100 - 500Highly interconnected for cell migration
FAME-functionalized Poly(D,L-lactide) / NVPStereolithography--Well-defined gyroid architecture
Citric Acid-cross-linked Carboxymethyl Cellulose (C3CA)Freeze-drying-55 ± 6Promotes mineralization and matrix formation

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Poly(propylene fumarate) (PPF)

This protocol describes a common two-step synthesis method for PPF, which is preferred as it reduces toxic by-products compared to single-step methods.

Workflow Diagram: PPF Synthesis

G cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Polycondensation DEF Diethyl Fumarate (DEF) Reactor1 Reaction Vessel (100-160°C) DEF->Reactor1 PG Propylene Glycol (PG) PG->Reactor1 Catalyst Zinc Chloride (catalyst) Hydroquinone (inhibitor) Catalyst->Reactor1 Product1 Bis(2-hydroxypropyl) fumarate + Ethanol (byproduct) Reactor1->Product1 Reactor2 Reaction Vessel (160°C, vacuum) Product1->Reactor2 Product2 Poly(propylene fumarate) (PPF) + Propylene Glycol (byproduct) Reactor2->Product2 Purification Purification (e.g., precipitation) Product2->Purification FinalPPF Final Purified PPF Purification->FinalPPF

Caption: A two-step synthesis workflow for producing poly(propylene fumarate) (PPF).

Materials:

  • Diethyl fumarate (DEF)

  • Propylene glycol (PG)

  • Zinc chloride (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Nitrogen gas

  • Vacuum source

Procedure:

  • Step 1: Transesterification a. Combine diethyl fumarate and a molar excess of propylene glycol in a reaction vessel equipped with a stirrer and a distillation condenser. b. Add zinc chloride as a catalyst and hydroquinone to inhibit premature polymerization. c. Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 100°C to 160°C. d. Ethanol is produced as a byproduct and removed via distillation. The reaction is complete when ethanol distillation ceases.

  • Step 2: Polycondensation a. Apply a vacuum to the reaction vessel while maintaining the temperature at 160°C. b. This step removes the excess propylene glycol, driving the polymerization reaction forward to form PPF. c. The reaction is continued until the desired molecular weight is achieved, which can be monitored by analyzing aliquots.

  • Purification: a. Dissolve the resulting raw PPF in a suitable solvent (e.g., dichloromethane). b. Precipitate the polymer by adding it to a non-solvent (e.g., petroleum ether). c. Collect and dry the purified PPF under vacuum.

Protocol 2: Fabrication of PPF Scaffolds via Stereolithography (SLA)

This protocol outlines the fabrication of a 3D porous scaffold from a PPF-based photocurable resin.

Materials:

  • Synthesized PPF

  • Diethyl fumarate (DEF) as a reactive solvent to reduce viscosity

  • Bisacrylphosphrine oxide (BAPO) as a photoinitiator

  • Computer-Aided Design (CAD) software

  • Stereolithography (SLA) apparatus with a UV laser

Procedure:

  • Resin Formulation: a. Prepare the photocurable resin by dissolving PPF in DEF. A common weight ratio is 60:40 (PPF:DEF) to achieve a suitable viscosity for the SLA process. b. Add the photoinitiator (e.g., 1% w/w BAPO) to the mixture and stir until fully dissolved. Protect the solution from light.

  • Scaffold Design: a. Design the 3D scaffold architecture using CAD software. Specify parameters such as pore size, porosity, and interconnectivity to meet the requirements for cell infiltration and nutrient transport.

  • SLA Fabrication: a. Load the formulated resin into the vat of the SLA machine. b. The UV laser selectively scans the surface of the resin, layer by layer, following the CAD design. The photoinitiator absorbs the UV light and initiates the cross-linking of the PPF and DEF, solidifying the resin. c. After a layer is cured, the build platform moves down, and a new layer of liquid resin is applied for curing.

  • Post-Processing: a. Once printing is complete, remove the scaffold from the build platform. b. Wash the scaffold with a suitable solvent (e.g., isopropanol) to remove any uncured resin. c. Perform a final UV post-curing step to ensure complete cross-linking of the entire structure. d. Dry the scaffold under vacuum.

Protocol 3: In Vitro Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay to evaluate the metabolic activity of cells cultured on this compound-based scaffolds, serving as an indicator of cell viability and cytocompatibility.

Workflow Diagram: MTT Assay

G Scaffold Sterilize Scaffold (e.g., with Ethanol) Seeding Seed Cells onto Scaffold in Well Plate Scaffold->Seeding Incubation Incubate (e.g., 24, 48, 72 hours) Seeding->Incubation MTT_Add Add MTT Reagent to each well Incubation->MTT_Add MTT_Incubate Incubate (1-4 hours) Metabolically active cells convert MTT to Formazan MTT_Add->MTT_Incubate Solubilize Add Solubilization Solution (e.g., DMSO, SDS-HCl) to dissolve Formazan crystals MTT_Incubate->Solubilize Read Read Absorbance (~570 nm) using a Plate Reader Solubilize->Read

Caption: Standard experimental workflow for an MTT cell viability assay on a scaffold.

Materials:

  • Sterilized this compound-based scaffolds

  • Cell culture medium (e.g., DMEM)

  • Cells (e.g., osteoblasts, mesenchymal stem cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation: Place sterile scaffolds into the wells of a 96-well plate.

  • Cell Seeding: Seed a known density of cells onto each scaffold. Include control groups with cells only (no scaffold) and scaffolds only (no cells).

  • Incubation: Culture the cells for the desired time periods (e.g., 1, 3, and 7 days) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: At each time point, remove the culture medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).

  • Formazan Formation: Incubate the plates for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization agent to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of metabolically active (viable) cells.

Protocol 4: In Vivo Implantation for Bone Regeneration (Conceptual Framework)

This protocol provides a general framework for assessing the in vivo performance of this compound-based scaffolds in a critical-sized bone defect model (e.g., in a rat or rabbit).

Materials:

  • Sterile, porous this compound-based scaffolds

  • Animal model (e.g., Sprague-Dawley rat)

  • General surgical tools and anesthesia

  • Imaging equipment (e.g., Micro-CT scanner)

  • Histological processing reagents

Procedure:

  • Surgical Procedure: a. Under general anesthesia, create a critical-sized defect in a target bone (e.g., the calvaria or femur). A critical-sized defect is one that will not heal on its own during the animal's lifetime. b. Implant the sterile scaffold into the defect site. Control groups may include an empty defect or a defect filled with an autograft.

  • Post-Operative Monitoring: a. Monitor the animals for health and signs of inflammation or rejection. b. At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize subsets of the animals.

  • Analysis: a. Radiographic Analysis: Use X-ray or micro-computed tomography (Micro-CT) to non-destructively visualize and quantify new bone formation within the defect site. b. Histological Evaluation: i. Harvest the defect sites, including the scaffold and surrounding tissue. ii. Fix, dehydrate, and embed the samples (e.g., in paraffin or PMMA). iii. Section the samples and perform histological staining (e.g., Hematoxylin and Eosin (H&E) to view tissue morphology and Masson's Trichrome to view collagen deposition) to assess tissue infiltration, vascularization, and the host inflammatory response.

Signaling Pathway Activation

This compound and its esters are known to interact with cellular signaling pathways. A key pathway activated is the NRF2 antioxidant response, which helps protect cells from oxidative stress.

Diagram: NRF2 Signaling Pathway Activation by this compound Esters (FAEs)

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAE This compound Esters (FAEs) KEAP1 KEAP1 FAE->KEAP1 Reacts with thiols, conformational change Ub Ubiquitin KEAP1->Ub NRF2_free NRF2 KEAP1->NRF2_free NRF2 is released and stabilizes NRF2_bound NRF2 NRF2_bound->KEAP1 Bound in normal state Proteasome Proteasomal Degradation NRF2_bound->Proteasome Degradation Ub->NRF2_bound Ubiquitination NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation MARE Antioxidant Response Element (ARE) NRF2_nuc->MARE Binds to Transcription Gene Transcription MARE->Transcription Genes Upregulation of Antioxidant Genes (e.g., NQO1) Transcription->Genes

Caption: this compound esters activate the NRF2 antioxidant pathway by modifying KEAP1.

Mechanism:

  • Normal Conditions: Under normal conditions, the transcription factor NRF2 is bound in the cytoplasm by its inhibitor, KEAP1. This complex targets NRF2 for ubiquitination and subsequent degradation by the proteasome, keeping NRF2 levels low.

  • FAE-Induced Stress: this compound esters are thiol-reactive compounds. They can modify specific cysteine residues on KEAP1, causing a conformational change.

  • NRF2 Release and Activation: This modification prevents KEAP1 from binding to NRF2. As a result, NRF2 is no longer targeted for degradation, allowing it to stabilize and accumulate in the cytoplasm.

  • Nuclear Translocation and Gene Expression: Stabilized NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This initiates the transcription of a battery of cytoprotective and antioxidant genes (e.g., NAD(P)H quinone oxidoreductase 1), enhancing the cell's ability to combat oxidative stress. This neuroprotective and cytoprotective effect is a significant advantage for tissue regeneration applications.

References

Fumaric Acid: A Versatile Monomer for Bio-Based Polymer Production

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fumaric acid, a naturally occurring dicarboxylic acid, is emerging as a key platform chemical for the synthesis of a diverse range of bio-based polymers. Its rigid, unsaturated structure imparts unique properties to the resulting materials, making them suitable for a wide array of applications, from industrial resins to advanced biomedical devices. This document provides detailed application notes and experimental protocols for the utilization of this compound as a monomer in the production of bio-based polymers, with a focus on unsaturated polyesters, poly(ester amides), and their application in drug delivery systems.

Application: Unsaturated Polyester Resins

This compound is a cornerstone in the formulation of unsaturated polyester resins (UPRs). These thermosetting polymers are valued for their excellent mechanical strength, thermal stability, and chemical resistance. Bio-based UPRs derived from this compound are finding applications in composites, coatings, and biomedical scaffolds.

Quantitative Data Summary:

The properties of this compound-based unsaturated polyesters can be tailored by varying the diol co-monomer and polymerization conditions. Below is a summary of typical molecular weights (Mn) and glass transition temperatures (Tg) for various formulations.

This compound DerivativeDiol/Polyol Co-monomer(s)CatalystMn (Da)Tg (°C)Reference(s)
Dimethyl Fumarate1,3-PropanediolTi(IV)OtBu4480 - 477,000-30.1 to -16.6[1]
Dimethyl Fumarate1,4-ButanediolTi(IV)OtBu4480 - 477,000-30.1 to -16.6[1]
Dimethyl FumarateGlycerol, SorbitolTi(IV)OtBu4480 - 477,000-30.1 to -16.6[1]
Diethyl FumaratePropylene GlycolZnCl2500 - 4,000Not Specified[2][3]
This compound1,6-Hexanediol, 1,8-Octanediol, 1,10-Decanediolp-Toluenesulfonic acid< 10,000Not Specified
Experimental Protocols:

Protocol 1: Synthesis of Poly(propylene fumarate) (PPF) via Two-Step Melt Polycondensation

This protocol describes the synthesis of PPF from diethyl fumarate and propylene glycol, a common procedure for producing a biodegradable and crosslinkable polymer for biomedical applications.

Materials:

  • Diethyl fumarate

  • Propylene glycol

  • Zinc chloride (ZnCl2), catalyst

  • Hydroquinone, inhibitor

  • Nitrogen gas (ultra-high purity)

  • Silicone oil bath

  • Three-neck round-bottomed flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

Step 1: Transesterification to form Bis(hydroxypropyl) fumarate

  • Add diethyl fumarate (1.14 mol) and propylene glycol (3.41 mol) to the three-neck round-bottomed flask (molar ratio 1:3).

  • Add hydroquinone (0.002 mol per mol of diethyl fumarate) and ZnCl2 (0.01 mol per mol of diethyl fumarate).

  • Purge the system with a steady flow of nitrogen gas to remove moisture and maintain an inert atmosphere.

  • Begin stirring at approximately 150 rpm.

  • Heat the flask in a silicone oil bath to 110°C for 30 minutes.

  • Gradually increase the temperature to 130°C and continue the reaction, collecting the ethanol byproduct via the condenser.

Step 2: Polycondensation to form Poly(propylene fumarate)

  • Once the theoretical amount of ethanol has been collected, cool the reaction mixture to 100°C.

  • Gradually reduce the pressure to <1 mm Hg to initiate the transesterification of the bis(hydroxypropyl) fumarate intermediate.

  • Slowly increase the temperature back to 130°C.

  • Continue the reaction under vacuum, collecting the propylene glycol byproduct.

  • Monitor the molecular weight of the polymer periodically by taking small samples for analysis (e.g., Gel Permeation Chromatography).

  • Stop the reaction when the desired molecular weight is achieved.

Protocol 2: General Synthesis of Unsaturated Polyesters from Dimethyl Fumarate and Bio-based Diols

This protocol outlines a general procedure for the bulk polymerization of dimethyl fumarate with various bio-derived diols.

Materials:

  • Dimethyl fumarate (DMFu)

  • Bio-based diol (e.g., 1,3-propanediol, 1,4-butanediol)

  • Titanium(IV) butoxide (Ti(IV)OtBu4), catalyst

  • Nitrogen gas

  • High-vacuum line

  • Reaction vessel with mechanical stirring and distillation setup

Procedure:

  • Charge the reaction vessel with equimolar amounts of dimethyl fumarate and the chosen diol.

  • Add the Ti(IV)OtBu4 catalyst (concentration to be optimized based on desired reaction rate and polymer properties).

  • Heat the mixture under a nitrogen atmosphere with stirring to a temperature between 175-200°C.

  • During the reaction, methanol will be produced as a byproduct and should be removed by distillation.

  • After the initial atmospheric pressure stage, apply a high vacuum to facilitate the removal of the final traces of methanol and drive the polymerization to completion.

  • The reaction time can range from 30 to 70 hours, depending on the specific monomers and desired molecular weight.

  • The resulting polymer can be purified by precipitation in a non-solvent like cold methanol.

Experimental Workflow for Unsaturated Polyester Synthesis

G cluster_synthesis Polymer Synthesis cluster_purification Purification & Characterization reactants Monomers (this compound Derivative + Diol) + Catalyst + Inhibitor reactor Reaction Vessel (Inert Atmosphere) reactants->reactor heating Heating (e.g., 110-200°C) reactor->heating distillation Distillation (Byproduct Removal) heating->distillation vacuum Vacuum Application (Polycondensation) distillation->vacuum polymer Crude Polymer vacuum->polymer purification Purification (e.g., Precipitation) polymer->purification final_polymer Purified Polymer purification->final_polymer characterization Characterization (GPC, DSC, TGA, NMR) final_polymer->characterization

Workflow for unsaturated polyester synthesis.

Application: Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis for producing this compound-based polymers. Lipases, in particular, are effective catalysts for polycondensation reactions under mild conditions, which helps to avoid side reactions and preserve the functionality of the monomers.

Quantitative Data Summary:
This compound DerivativeCo-monomer(s)EnzymeSolventMn ( g/mol )Reference(s)
Dimethyl Itaconate / Diethyl Succinate1,4-ButanediolCandida antarctica Lipase B (CALB)Diphenyl ether~1,400
Adipic Acid1,4-ButanediolImmobilized Mucor miehei lipaseDiisopropyl etherNot Specified
Dicarboxylic AcidsGlycerolCandida antarctica Lipase B (CALB)Bulk483 - 22,000
Experimental Protocol:

Protocol 3: Lipase-Catalyzed Synthesis of Unsaturated Polyesters

This protocol provides a general method for the enzymatic synthesis of unsaturated polyesters using an immobilized lipase.

Materials:

  • Dimethyl fumarate or other this compound ester

  • Bio-based diol (e.g., 1,4-butanediol)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozyme® 435)

  • Organic solvent (e.g., diphenyl ether)

  • Molecular sieves

  • Nitrogen gas

  • Reaction flask with magnetic stirring

Procedure:

  • Dry the immobilized lipase under vacuum for 24 hours before use.

  • To the reaction flask, add the this compound ester, the diol, and the organic solvent.

  • Add molecular sieves to the reaction mixture to remove water produced during the esterification.

  • Purge the flask with nitrogen and heat the mixture to the desired reaction temperature (typically 60-90°C) with stirring.

  • Add the dried immobilized lipase (typically 10% by weight of the monomers) to initiate the polymerization.

  • Continue the reaction under a nitrogen atmosphere for 24-72 hours.

  • Stop the reaction by filtering off the enzyme.

  • Isolate the polymer by precipitating the solution in a non-solvent such as cold methanol.

  • Dry the polymer under vacuum.

Logical Workflow for Enzymatic Polymerization

G start Reactants (Fumaric Ester + Diol + Solvent) reaction Polymerization Reaction (Mild Temperature, Inert Atmosphere) start->reaction enzyme_prep Enzyme Preparation (Drying of Immobilized Lipase) enzyme_prep->reaction separation Enzyme Separation (Filtration) reaction->separation precipitation Polymer Precipitation (Addition of Non-solvent) separation->precipitation final_product Purified Bio-based Polyester precipitation->final_product

Workflow for enzymatic polymerization.

Application: Drug Delivery Systems

This compound-based polymers are highly promising for biomedical applications, particularly in the field of drug delivery. Their biodegradability, biocompatibility, and the ability to be functionalized make them ideal for creating nanoparticles, hydrogels, and other carriers for controlled drug release.

Experimental Protocol:

Protocol 4: Preparation of this compound-Based Polymer Nanoparticles via Nanoprecipitation

This protocol describes a common method for preparing drug-loaded nanoparticles from a pre-synthesized this compound-based polymer.

Materials:

  • This compound-based polymer (e.g., Poly(caprolactone fumarate))

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous solution (e.g., deionized water, often containing a surfactant like polyvinyl alcohol (PVA))

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound-based polymer and the drug in the organic solvent.

  • Prepare the aqueous solution, with or without a surfactant, in a separate beaker.

  • While vigorously stirring the aqueous solution, add the organic solution dropwise.

  • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.

  • Continue stirring for several hours to allow for complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.

  • The resulting nanoparticle suspension can be purified by centrifugation to remove any free drug and surfactant.

  • The purified nanoparticles can be freeze-dried for long-term storage.

Workflow for Nanoparticle-based Drug Delivery System Preparation

G cluster_prep Preparation organic_phase Organic Phase (Polymer + Drug in Solvent) nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) organic_phase->nanoprecipitation aqueous_phase Aqueous Phase (Water +/- Surfactant) aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap purification Purification (Centrifugation/Washing) solvent_evap->purification lyophilization Lyophilization (Freeze-drying) purification->lyophilization final_nanoparticles Drug-loaded Nanoparticles lyophilization->final_nanoparticles

Workflow for nanoparticle drug delivery system preparation.

Polymer Characterization Protocols

Accurate characterization of the synthesized polymers is crucial for understanding their properties and performance. The following are general guidelines for common characterization techniques.

Protocol 5: Characterization of this compound-Based Polymers

A. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2-0.45 µm syringe filter before injection.

  • Analysis: Run the sample on a GPC system calibrated with appropriate standards (e.g., polystyrene).

B. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) through a heat/cool/heat cycle to erase thermal history. The Tg is typically determined from the second heating scan.

C. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

  • Sample Preparation: Place 5-10 mg of the dry polymer in a TGA pan.

  • Analysis: Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C) and monitor the weight loss as a function of temperature.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure, composition, and monomer conversion.

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Analysis: Acquire 1H and 13C NMR spectra. The integration of proton signals can be used to determine the relative amounts of different monomer units in a copolymer.

These application notes and protocols provide a comprehensive guide for the synthesis and characterization of this compound-based bio-polymers. By leveraging the versatility of this compound, researchers can develop sustainable materials with tailored properties for a wide range of innovative applications.

References

Application Notes: Fumaric Acid as a Versatile Crosslinking Agent in Polymer Chemistry for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumaric acid, a naturally occurring dicarboxylic acid, has emerged as a significant crosslinking agent in polymer chemistry, particularly for biomedical applications. Its biocompatibility, biodegradability, and the presence of a reactive carbon-carbon double bond make it an ideal candidate for creating crosslinked polymer networks such as hydrogels and scaffolds for drug delivery and tissue engineering.[1][2] This document provides an overview of the applications of this compound as a crosslinking agent, along with detailed experimental protocols for the synthesis and characterization of this compound-crosslinked polymers.

Key Applications

  • Drug Delivery: this compound-crosslinked hydrogels are extensively used for the controlled release of therapeutic agents. The crosslink density, which can be modulated by the concentration of this compound, influences the swelling behavior and, consequently, the drug release kinetics.[3][4][5] These hydrogels can encapsulate both small molecules and large biomolecules like proteins.

  • Tissue Engineering: The ability to form biocompatible and biodegradable scaffolds is a key advantage of this compound-based crosslinking. These scaffolds can be fabricated with controlled porosity and mechanical properties to support cell adhesion, proliferation, and tissue regeneration.

  • Wound Healing: Hydrogels crosslinked with this compound have shown promise in wound healing applications. They can provide a moist environment conducive to healing, and the incorporation of antimicrobial agents like silver nanoparticles can prevent infections.

Mechanism of Crosslinking

This compound can participate in crosslinking reactions through two primary mechanisms:

  • Esterification: The carboxylic acid groups of this compound can react with hydroxyl groups on polymer chains (e.g., polyvinyl alcohol, carboxymethylcellulose) to form ester linkages, resulting in a crosslinked network. This reaction is typically carried out at elevated temperatures.

  • Free Radical Polymerization: The carbon-carbon double bond in this compound can undergo free-radical polymerization, often initiated by photoinitiators and UV light. This method allows for rapid in-situ formation of crosslinked networks under mild conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-crosslinked polymers.

Table 1: Composition and Properties of this compound-Crosslinked Hydrogels

Polymer SystemThis compound DerivativeCo-monomer/SolventCrosslinking MethodGel Content (%)Swelling Ratio/Water Absorption (%)Young's Modulus (GPa)Reference
Poly(trimethylene carbonate)This compound monoethyl ester (FAME)N-vinyl pyrrolidone (NVP), Vinyl acetate (VAc)Photo-crosslinking>90Tunable with NVP/VAc ratio-
Carboxymethylcellulose (CMC)/Poly(vinyl alcohol) (PVA)This compound (FA)WaterThermal-Decreases with increasing FA-
Three-armed Poly(d,l-lactide)This compound monoethyl ester (FAME)N-vinyl-2-pyrrolidone (NVP)Photo-crosslinking>9040 (with 50 wt% NVP)0.2 - 0.8 (hydrated)
Poly(fumaric-co-itaconic-co-butanediol)This compound (FA)Itaconic acid (IA)Thermal (self-crosslinking)up to 89.01--

Table 2: Drug Release from this compound-Crosslinked Polymers

Polymer SystemModel DrugRelease CharacteristicsReference
Poly(trimethylene carbonate)-FAMEVitamin B12Faster release with higher hydrophilicity and lower crosslink density
FAME-functionalized triblock oligomersLysozyme, AlbuminRelease rates tunable by the composition of hydrophobic segments

Experimental Protocols

Protocol 1: Synthesis of this compound-Crosslinked Carboxymethylcellulose/Poly(vinyl alcohol) (CMC/PVA) Hydrogel

This protocol describes the thermal crosslinking of CMC and PVA using this compound.

Materials:

  • Carboxymethylcellulose (CMC)

  • Poly(vinyl alcohol) (PVA)

  • This compound (FA)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of CMC and PVA at the desired concentrations (e.g., 2% w/v).

  • Mix the CMC and PVA solutions in a specific ratio.

  • Add a predetermined amount of this compound to the polymer blend solution.

  • Stir the mixture until the this compound is completely dissolved.

  • Cast the solution into a petri dish or a desired mold.

  • Dry the cast solution in an oven at a specific temperature (e.g., 60-80°C) for a set duration to facilitate the crosslinking reaction.

  • Wash the resulting hydrogel film with deionized water to remove any unreacted reagents.

  • Dry the hydrogel to a constant weight.

Protocol 2: Photo-crosslinking of this compound Monoethyl Ester (FAME)-Functionalized Polymers for Drug Delivery

This protocol outlines the synthesis of a photo-crosslinked hydrogel for drug delivery applications.

Materials:

  • FAME-functionalized polymer (e.g., poly(trimethylene carbonate)-FAME)

  • Co-monomer (e.g., N-vinyl pyrrolidone - NVP)

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvent (e.g., dichloromethane)

  • Model drug (e.g., Vitamin B12)

Procedure:

  • Dissolve the FAME-functionalized polymer, NVP, and the photoinitiator in the chosen solvent.

  • Add the model drug to the solution and mix until a homogeneous dispersion is achieved.

  • Pour the solution into a mold of the desired shape.

  • Expose the solution to UV light of a specific wavelength and intensity for a predetermined time to initiate photo-crosslinking.

  • After crosslinking, remove the hydrogel from the mold.

  • Dry the hydrogel under vacuum to remove the solvent.

Protocol 3: Characterization of this compound-Crosslinked Hydrogels

A. Swelling Studies:

  • Weigh the dry hydrogel sample (Wd).

  • Immerse the sample in a buffer solution of a specific pH (e.g., pH 2.6 and pH 8) at room temperature.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain FTIR spectra of the individual polymers, this compound, and the crosslinked hydrogel.

  • Analyze the spectra for the appearance of new peaks or shifts in existing peaks that indicate the formation of ester linkages (e.g., C=O stretching vibrations around 1720-1740 cm⁻¹).

C. Scanning Electron Microscopy (SEM):

  • Freeze-dry the swollen hydrogel samples.

  • Mount the dried samples on stubs and coat them with a conductive material (e.g., gold).

  • Examine the cross-sectional morphology of the hydrogels under an SEM to observe the porous structure.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application polymer_solution Prepare Polymer Solution (e.g., CMC/PVA) add_fa Add this compound polymer_solution->add_fa casting Cast Solution add_fa->casting crosslinking Thermal/Photo- Crosslinking casting->crosslinking washing Wash & Dry crosslinking->washing swelling Swelling Studies washing->swelling ftir FTIR Spectroscopy washing->ftir sem SEM Analysis washing->sem mechanical Mechanical Testing washing->mechanical drug_release Drug Release Studies swelling->drug_release cell_culture Cell Culture/ Biocompatibility sem->cell_culture mechanical->drug_release

Caption: Experimental workflow for synthesis and characterization of this compound-crosslinked hydrogels.

logical_relationship cluster_properties Tunable Properties cluster_applications Biomedical Applications fumaric_acid This compound crosslink_density Crosslink Density fumaric_acid->crosslink_density Concentration biodegradability Biodegradability fumaric_acid->biodegradability hydrophilicity Hydrophilicity crosslink_density->hydrophilicity mechanical_strength Mechanical Strength crosslink_density->mechanical_strength drug_delivery Controlled Drug Delivery hydrophilicity->drug_delivery tissue_engineering Tissue Engineering Scaffolds biodegradability->tissue_engineering wound_healing Wound Healing Dressings biodegradability->wound_healing mechanical_strength->tissue_engineering

Caption: Logical relationship of this compound as a crosslinker influencing polymer properties for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fumaric Acid Yield in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address specific issues encountered during submerged fermentation for fumaric acid production.

Troubleshooting Guide

This guide addresses common problems that can arise during the submerged fermentation of this compound, providing potential causes and solutions to help optimize your experimental yield.

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield Suboptimal pH: The pH of the fermentation medium significantly impacts enzyme activity and metabolic pathways.[1][2]Maintain the pH of the medium at the optimal level for your strain. For Rhizopus oryzae, a pH of around 4.0 has been shown to increase the selectivity for this compound production.[2]
Inadequate Dissolved Oxygen (DO): Oxygen availability is crucial for the metabolic shift towards this compound production.[3] High DO levels can lead to high titers but low productivity, while low DO can have the opposite effect.[3]Implement a two-stage DO control strategy. Start with a high DO concentration (e.g., 80%) in the initial phase and then switch to a lower DO concentration (e.g., 30%) during the production phase.
Ethanol Co-production: Rhizopus oryzae can produce ethanol as a major by-product, which diverts carbon away from this compound synthesis. This is often a result of high glucose concentrations.Control the glucose feed rate to avoid accumulation in the fermenter. A continuous or fed-batch strategy with a controlled glucose feed can eliminate ethanol production entirely.
Unfavorable Mycelial Morphology: The morphology of the fungus (e.g., pellets vs. filamentous) affects mass transfer and productivity. Large, dense pellets can have oxygen diffusion limitations.Optimize inoculum conditions (spore concentration, pre-culture time) and medium composition (e.g., initial pH, trace metals) to promote the formation of small, dispersed pellets.
Nutrient Limitation or Imbalance: An incorrect carbon-to-nitrogen (C/N) ratio can limit this compound production. Nitrogen limitation is often required to trigger overproduction.Optimize the C/N ratio in your medium. High C/N ratios are generally favored for this compound production.
High Ethanol Production Excess Glucose: High substrate concentrations can lead to overflow metabolism and ethanol production.Implement a fed-batch or continuous fermentation strategy with a controlled glucose feed to maintain a low residual glucose concentration.
Low Dissolved Oxygen: Insufficient oxygen can favor the fermentative pathway leading to ethanol.Ensure adequate aeration and agitation to maintain the desired dissolved oxygen level. Consider using oxygen-vectors like n-dodecane to enhance oxygen transfer.
Poor Mycelial Growth or Pellet Formation Suboptimal Inoculum: The age, concentration, and quality of the spore inoculum can significantly impact mycelial morphology.Prepare a fresh spore suspension and optimize the spore concentration for inoculation. A typical concentration is around 1x10^5 to 1x10^7 spores/mL.
Inappropriate Medium Composition: The initial pH and presence of certain trace metals in the seed culture medium can influence pellet formation.Adjust the initial pH of the seed medium. For R. oryzae, a lower initial pH can favor pellet formation.
Inconsistent Fermentation Performance Variability in Inoculum: Inconsistent inoculum preparation leads to variable starting conditions.Standardize your inoculum preparation protocol, including spore harvesting, suspension preparation, and pre-culture conditions.
Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, and dissolved oxygen can lead to batch-to-batch variability.Utilize automated control systems for pH, temperature, and dissolved oxygen to ensure consistent conditions throughout the fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production using Rhizopus oryzae?

A1: The optimal pH for this compound production by Rhizopus oryzae is generally around 4.0. Maintaining a lower pH can increase the selectivity towards this compound and reduce the formation of by-products. Some studies have shown that allowing the pH to drop to as low as 3.6 late in the fermentation does not negatively impact yield and can aid in downstream processing.

Q2: How can I minimize the production of ethanol during fermentation?

A2: Ethanol is a common by-product that reduces your this compound yield. To minimize its production, it is crucial to control the glucose concentration in the fermenter. Implementing a fed-batch or continuous feeding strategy to maintain a low and steady glucose level is highly effective. Additionally, ensuring sufficient dissolved oxygen is critical, as anaerobic conditions can promote ethanol formation.

Q3: What is the ideal morphology for Rhizopus oryzae in submerged fermentation for this compound production?

A3: The ideal morphology is typically small, dispersed mycelial pellets. This morphology provides a good balance between biomass concentration and efficient mass transfer of nutrients and oxygen. Large, dense pellets can suffer from oxygen diffusion limitations in their core, leading to reduced productivity and increased ethanol formation.

Q4: What is the role of the Carbon-to-Nitrogen (C/N) ratio in the fermentation medium?

A4: The C/N ratio is a critical factor. A high C/N ratio, indicating nitrogen-limiting conditions, is generally required to trigger the overproduction of this compound by Rhizopus species. Once the initial growth phase is complete, limiting the nitrogen source shifts the metabolism towards the production of secondary metabolites like this compound.

Q5: What analytical method is best for quantifying this compound in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound in fermentation broth. A typical setup involves a C18 column with UV detection at around 210 nm.

Data Presentation

Table 1: Effect of pH on this compound Yield with Rhizopus oryzae

pHThis compound Yield (g/g glucose)Reference
4.00.93
5.0Lower than at pH 4.0
6.0Lower than at pH 5.0
3.6 (late phase)Similar to pH 5.0

Table 2: Impact of Dissolved Oxygen (DO) Strategy on this compound Production

DO StrategyThis compound Concentration (g/L)This compound Yield (g/g glucose)Volumetric Productivity (g/L/hr)Reference
Constant High DOHigh Titer-Low Productivity
Constant Low DO-0.52High Productivity
Two-stage (80% then 30%)56.20.54-

Experimental Protocols

Protocol 1: Inoculum Preparation for Rhizopus oryzae
  • Spore Suspension: Aseptically add 10 mL of sterile distilled water containing a surfactant (e.g., 0.1% Tween 80) to a mature (7-10 days) potato dextrose agar (PDA) slant culture of Rhizopus oryzae.

  • Spore Harvesting: Gently scrape the surface of the agar with a sterile loop to dislodge the spores.

  • Spore Concentration: Transfer the spore suspension to a sterile tube. Determine the spore concentration using a hemocytometer. Adjust the concentration to the desired level (e.g., 1 x 10^7 spores/mL) with sterile distilled water.

  • Seed Culture: Inoculate a seed culture medium (see media composition below) with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubation: Incubate the seed culture in a rotary shaker at 30-34°C and 150-200 rpm for 24-48 hours until small pellets are formed.

Protocol 2: Submerged Fermentation for this compound Production
  • Media Preparation: Prepare the production medium (see media composition below) and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically transfer the seed culture to the fermenter. The inoculum volume should be 5-10% of the total fermentation volume.

  • Fermentation Conditions:

    • Temperature: Maintain at 34-37°C.

    • pH: Control at 4.0 by the automated addition of a neutralizing agent like NaOH or CaCO3.

    • Agitation: Set to a level that ensures adequate mixing and oxygen transfer without causing excessive shear stress on the mycelia (e.g., 200-400 rpm).

    • Aeration: Sparge with sterile air to maintain the desired dissolved oxygen level.

  • Feeding Strategy: If using a fed-batch process, start the glucose feed after the initial glucose is depleted to maintain a low concentration.

  • Sampling: Aseptically withdraw samples at regular intervals for analysis.

Protocol 3: HPLC Analysis of this compound
  • Sample Preparation:

    • Centrifuge the fermentation broth sample at 10,000 rpm for 10 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase as needed to bring the this compound concentration within the calibration range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.005 M H2SO4 or 0.1% formic acid).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40-60°C.

    • Detection: UV detector at 210 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Fumaric_Acid_Metabolic_Pathway cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Cytosolic_Oxaloacetate Oxaloacetate (Cytosol) Pyruvate->Cytosolic_Oxaloacetate Pyruvate Carboxylase (CO2 fixation) Ethanol Ethanol Pyruvate->Ethanol Overflow Metabolism (High Glucose/Low O2) Malate Malate Cytosolic_Oxaloacetate->Malate Malate Dehydrogenase Fumaric_Acid This compound Malate->Fumaric_Acid Fumarase

Caption: Simplified metabolic pathway for this compound production in Rhizopus oryzae.

Fermentation_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Spore_Culture Spore Culture (PDA Slant) Spore_Suspension Spore Suspension Preparation Spore_Culture->Spore_Suspension Seed_Culture Seed Culture (Inoculum) Spore_Suspension->Seed_Culture Fermenter Submerged Fermentation (Production Stage) Seed_Culture->Fermenter Inoculation Sampling Aseptic Sampling Fermenter->Sampling Parameter_Control Parameter Control (pH, DO, Temp, Feed) Parameter_Control->Fermenter HPLC Sample Preparation & HPLC Analysis Sampling->HPLC Results Data Analysis (Yield, Productivity) HPLC->Results

Caption: General workflow for submerged fermentation and analysis of this compound.

References

Challenges in quantifying fumaric acid in high L-malic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of fumaric acid, particularly in samples containing a high concentration of L-malic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to quantify this compound in the presence of high L-malic acid concentrations?

A1: The primary challenge lies in the structural similarity between this compound and L-malic acid. This compound is a trans-isomer of butenedioic acid, while malic acid is its hydrated form. This structural closeness results in similar physicochemical properties, which can lead to:

  • Co-elution in Chromatography: In High-Performance Liquid Chromatography (HPLC), the two acids can have very similar retention times, making it difficult to achieve baseline separation and accurate quantification.[1][2]

  • Interference in Enzymatic Assays: Enzymatic methods that convert this compound to L-malic acid can be affected by high initial concentrations of L-malic acid.[3][4] This can lead to an underestimation of the this compound content due to factors like enzyme inhibition or depletion of necessary co-factors.[3]

Q2: What are the common analytical methods for quantifying this compound?

A2: The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and enzymatic assays. Each method has its advantages and is suited for different sample matrices and concentration ranges.

Troubleshooting Guide

Issue 1: Poor Peak Resolution in HPLC Analysis

Poor separation between the this compound and L-malic acid peaks is a frequent issue in reverse-phase HPLC.

Solution Workflow:

A systematic approach to optimizing your HPLC method can significantly improve peak resolution. This involves adjusting the column, mobile phase, and temperature.

cluster_0 start Start: Poor Peak Resolution (Rs < 1.5) check_column Step 1: Evaluate HPLC Column start->check_column select_column Action: Use C18 or a specialized organic acid column. check_column->select_column Is column appropriate? [No] check_mobile_phase Step 2: Optimize Mobile Phase check_column->check_mobile_phase [Yes] select_column->check_mobile_phase adjust_ph Action: Lower pH to ~2.1-2.5 with H₃PO₄ or HClO₄ to suppress ionization. check_mobile_phase->adjust_ph Is pH optimal? [No] check_temp Step 3: Adjust Column Temperature check_mobile_phase->check_temp [Yes] adjust_ph->check_temp adjust_temp Action: Increase temperature (e.g., to 60°C) to improve separation efficiency. check_temp->adjust_temp Is temperature optimized? [No] end_node Goal: Acceptable Resolution (Rs > 1.5) check_temp->end_node [Yes] adjust_temp->end_node cluster_0 High_MA High L-Malic Acid (> 4 g/L) in Sample Depletion Depletion of NAD⁺ and L-Glutamate High_MA->Depletion causes Inaccurate_FA Inaccurate (Low) This compound Result Depletion->Inaccurate_FA leads to Dilution Solution: Sample Dilution (e.g., 1:10) Inaccurate_FA->Dilution corrected by Reagent Solution: Increase NAD⁺ and L-Glutamate Concentration Inaccurate_FA->Reagent corrected by

References

Technical Support Center: Enhancing Fumaric Acid Production from Pyruvate and CO2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of fumaric acid from pyruvate and carbon dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for producing this compound from pyruvate and CO2?

A1: The primary route involves the reductive tricarboxylic acid (TCA) cycle. Key enzymatic steps include the carboxylation of pyruvate to oxaloacetate, the reduction of oxaloacetate to malate, and the dehydration of malate to fumarate. In engineered microorganisms, this pathway is often optimized to maximize carbon flux towards this compound.

Q2: Which microorganisms are commonly used for this compound production, and what are their key characteristics?

A2: Fungi, particularly Rhizopus species, are natural producers of this compound. However, for more controlled and optimized production from pyruvate and CO2, researchers often turn to genetically engineered Escherichia coli and Saccharomyces cerevisiae. These organisms offer well-characterized genetic systems that are amenable to metabolic engineering for enhanced production.

Q3: What are the main challenges in improving the efficiency of this compound production?

A3: Key challenges include the formation of undesirable byproducts such as malic acid and acetic acid, low conversion yields, and the technical difficulties of maintaining optimal fermentation conditions.[1][2] Additionally, ensuring a sufficient supply of CO2 and managing its concentration in the fermentation medium can be a significant hurdle.[2]

Q4: How can byproduct formation be minimized?

A4: Minimizing byproducts often involves genetic modifications. For example, in E. coli, deleting the genes for malate dehydrogenase and acetyl-CoA synthase can reduce the production of malic acid and acetic acid, respectively.[1] Redirecting carbon flux through specific pathways, such as the glyoxylate shunt by deleting the iclR gene, can also be an effective strategy.[3]

Q5: What is the role of CO2 concentration in the production process?

A5: CO2 is a crucial substrate in the carboxylation of pyruvate to oxaloacetate, a key step in the production pathway. The concentration of CO2 can directly impact the efficiency of this reaction and, consequently, the overall yield of this compound. Recent research has explored the use of low-concentration CO2, similar to that from industrial emissions, to make the process more sustainable.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low this compound Yield - Inefficient carbon flux towards the reductive TCA cycle.- Suboptimal enzyme activity (e.g., pyruvate carboxylase, fumarase).- Formation of competing byproducts (e.g., malic acid, acetic acid).- Overexpress key enzymes in the this compound production pathway, such as pyruvate carboxylase.- Delete genes responsible for byproduct formation.- Optimize fermentation conditions (pH, temperature, aeration).
High Levels of Malic Acid - Insufficient activity of fumarase, the enzyme that converts malate to fumarate.- Reverse reaction of fumarase, converting this compound back to malate.- Overexpress the fumarase gene (fum).- Optimize the pH of the fermentation medium, as fumarase activity is pH-dependent.
Accumulation of Acetic Acid - Overflow metabolism, especially under high glucose conditions.- Overexpress acetyl-CoA synthase to redirect acetyl-CoA towards the TCA cycle.- Control the glucose feeding rate in fed-batch cultures to avoid excess glucose accumulation.
Poor Cell Growth - Toxicity of accumulated this compound.- Nutrient limitation in the fermentation medium.- Implement in-situ product recovery methods to remove this compound from the medium.- Optimize the composition of the fermentation medium, ensuring adequate nitrogen and other essential nutrients.
Low CO2 Fixation - Insufficient CO2 availability in the fermentation medium.- Low activity of pyruvate carboxylase.- Increase the partial pressure of CO2 in the fermenter.- Overexpress pyruvate carboxylase.- Ensure adequate biotin supply, as pyruvate carboxylase is a biotin-dependent enzyme.

Experimental Protocols

Protocol 1: Quantification of this compound in Fermentation Broth using HPLC

This protocol outlines the analysis of this compound concentration in a fermentation sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth sample

  • 0.01 N H2SO4 (mobile phase)

  • This compound standard solution

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered sample with the mobile phase if the this compound concentration is expected to be high.

  • HPLC Analysis:

    • Set the HPLC column temperature (e.g., 50°C).

    • Set the mobile phase flow rate (e.g., 0.6 mL/min).

    • Set the UV detector wavelength to 210 nm.

    • Inject a known volume of the prepared sample into the HPLC system.

    • Run the analysis and record the chromatogram.

  • Quantification:

    • Prepare a standard curve by running known concentrations of the this compound standard.

    • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.

Protocol 2: Enzymatic Assay of Fumarase Activity

This protocol describes a method to determine the activity of fumarase by monitoring the conversion of L-malate to fumarate.

Materials:

  • Cell-free extract containing fumarase

  • 100mM Potassium Phosphate Buffer (pH 7.6)

  • 50mM L-Malic Acid solution (in buffer, pH 7.6)

  • Spectrophotometer capable of reading at 240 nm

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Potassium Phosphate Buffer

      • L-Malic Acid solution

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small volume of the cell-free extract to the reaction mixture.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 240 nm.

    • Monitor the increase in absorbance over time. The formation of the double bond in fumarate from L-malate results in an increase in absorbance at this wavelength.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.

    • Calculate the fumarase activity using the molar extinction coefficient of fumarate at 240 nm. One unit of fumarase activity is typically defined as the amount of enzyme that converts 1.0 µmole of L-Malate to Fumarate per minute at a specific pH and temperature.

Signaling Pathways and Workflows

Fumaric_Acid_Production_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase CO2 CO2 CO2->Oxaloacetate Malate L-Malate Oxaloacetate->Malate Malate Dehydrogenase Fumaric_Acid This compound Malate->Fumaric_Acid Fumarase

Caption: Metabolic pathway for this compound production from pyruvate and CO2.

Troubleshooting_Workflow Start Low this compound Yield Check_Byproducts Analyze Byproduct Concentrations (e.g., Malate, Acetate) Start->Check_Byproducts Check_Enzyme_Activity Assay Key Enzyme Activities (e.g., Pyruvate Carboxylase, Fumarase) Start->Check_Enzyme_Activity High_Malate High Malate? Check_Byproducts->High_Malate High_Acetate High Acetate? Check_Byproducts->High_Acetate Low_Enzyme_Activity Low Enzyme Activity? Check_Enzyme_Activity->Low_Enzyme_Activity Overexpress_Fumarase Overexpress Fumarase High_Malate->Overexpress_Fumarase Yes Optimize_Conditions Optimize Fermentation Conditions (pH, CO2) High_Malate->Optimize_Conditions No Delete_Acetate_Pathway Delete Genes in Acetate Pathway High_Acetate->Delete_Acetate_Pathway Yes High_Acetate->Optimize_Conditions No Overexpress_Key_Enzymes Overexpress Limiting Enzymes Low_Enzyme_Activity->Overexpress_Key_Enzymes Yes Low_Enzyme_Activity->Optimize_Conditions No

References

Technical Support Center: Stabilizing Endogenous Fumarate for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of endogenous fumarate in plasma by LC-MS/MS. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the stabilization of endogenous fumarate in plasma a critical issue for LC-MS/MS analysis?

A1: Endogenous fumarate is an intermediate of the Krebs cycle and its accurate measurement in plasma is crucial for various biomedical research areas. However, fumarate is highly susceptible to enzymatic degradation ex vivo. The primary cause of instability is the enzyme fumarase, which is released from cells in the blood sample and rapidly converts fumarate to malate. This enzymatic activity can lead to a significant underestimation of the true endogenous fumarate concentration if not properly inhibited.

Q2: What is the most effective method for stabilizing endogenous fumarate in plasma samples?

A2: The most effective method is to inhibit fumarase activity immediately upon sample collection. This is typically achieved by using a collection tube containing a fumarase inhibitor. Citric acid has been demonstrated to be an effective inhibitor for this purpose.[1] Additionally, immediate cooling and rapid processing of the blood sample to plasma, followed by storage at -80°C, are essential to minimize any residual enzymatic activity.[2][3]

Q3: Can I use standard collection tubes (e.g., EDTA, heparin) for fumarate analysis?

A3: While standard anticoagulants like EDTA and heparin are necessary to prevent clotting, they do not inhibit fumarase activity.[4] Therefore, relying solely on these tubes is likely to result in the degradation of fumarate. It is strongly recommended to use tubes containing a fumarase inhibitor or to add an inhibitor immediately after blood collection.

Q4: How does hemolysis affect the measurement of endogenous fumarate?

A4: Hemolysis, the rupture of red blood cells, can significantly impact the measured concentration of plasma metabolites.[5] Red blood cells contain fumarase, and their lysis releases this enzyme into the plasma, accelerating the conversion of fumarate to malate. Therefore, it is critical to handle blood samples gently to minimize hemolysis. Samples that show visible signs of hemolysis should be treated with caution, and the potential for fumarate degradation should be considered when interpreting the results.

Q5: What are the best practices for storing plasma samples intended for fumarate analysis?

A5: For long-term stability, plasma samples should be stored at -80°C immediately after processing. It is also crucial to minimize freeze-thaw cycles, as these can degrade sample integrity. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable fumarate levels Enzymatic degradation: Fumarase activity in the sample has converted fumarate to malate.- Ensure the use of collection tubes containing a fumarase inhibitor (e.g., citric acid).- Process blood samples immediately upon collection, keeping them on ice.- Store plasma at -80°C until analysis.
Suboptimal LC-MS/MS sensitivity: The analytical method is not sensitive enough to detect low endogenous concentrations.- Consider chemical derivatization to enhance ionization efficiency and chromatographic retention.- Optimize MS parameters (e.g., collision energy, ion transitions).- Ensure the LC method provides adequate separation from interfering compounds.
High variability between replicate samples Inconsistent sample handling: Differences in the time between collection and processing, or temperature fluctuations.- Standardize the entire sample collection and processing workflow.- Minimize the time samples spend at room temperature.- Ensure all samples are treated identically.
Hemolysis: Varying degrees of red blood cell lysis between samples.- Implement gentle blood collection and handling techniques to prevent hemolysis.- Visually inspect all plasma samples for signs of hemolysis and note any affected samples.- Consider quantifying the degree of hemolysis to assess its potential impact.
Poor peak shape or chromatographic resolution Matrix effects: Interference from other components in the plasma matrix.- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interferences.- Adjust the LC gradient and mobile phase composition to improve separation.
Issues with derivatization: Incomplete or inconsistent derivatization reaction.- Optimize derivatization conditions (reagent concentration, reaction time, temperature, and pH).- Ensure the derivatizing agent is fresh and has not degraded.
Unexpectedly high fumarate levels Exogenous contamination: Fumaric acid is used as an excipient in some pharmaceutical products.- Review patient medication history for potential sources of this compound.- Ensure all lab equipment and reagents are free from fumarate contamination.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Stabilization

This protocol outlines the critical steps for collecting and stabilizing plasma to ensure the accurate measurement of endogenous fumarate.

  • Blood Collection:

    • Collect whole blood into tubes containing both an anticoagulant (e.g., K2EDTA) and a fumarase inhibitor (e.g., citric acid).

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the additives.

    • Place the collection tube on wet ice immediately.

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Sample Storage:

    • Aliquot the plasma into appropriately labeled cryovials.

    • Immediately snap-freeze the aliquots in liquid nitrogen or store them in a -80°C freezer.

Protocol 2: Chemical Derivatization of Fumarate (Hypothetical Example)

While direct analysis is often possible, derivatization can improve sensitivity. This is a generalized example, and specific reagents and conditions may need optimization.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Perform protein precipitation by adding a 3-fold volume of ice-cold methanol.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in the derivatization buffer.

    • Add the derivatizing agent (e.g., an amine-containing reagent that reacts with carboxylic acids after activation).

    • Incubate at the optimized temperature and time for the reaction to complete.

    • Quench the reaction if necessary.

  • LC-MS/MS Analysis:

    • Dilute the derivatized sample with the initial mobile phase.

    • Inject the sample into the LC-MS/MS system for analysis.

Data Summary

Table 1: Stability of Endogenous Fumarate in Rat Plasma at Room Temperature
Time (hours)Fumarate Concentration (% of initial)
0100%
1~95%
2~90%
4~80%
6~75%

Note: Data are illustrative and based on findings that endogenous fumarate is stable for up to 6 hours at room temperature. Actual stability may vary based on specific sample conditions.

Table 2: Effect of Fumarase Inhibition on Fumarate Stability
ConditionFumarate Stability
No InhibitorRapid degradation to malate within 1 hour for exogenously added this compound.
With Citric AcidPrevents the conversion of fumarate to malate.

Visualizations

Fumarate_Stabilization_Workflow cluster_collection Blood Collection cluster_processing Plasma Processing cluster_storage_analysis Storage & Analysis blood_draw Venipuncture collection_tube Collection Tube (EDTA + Citric Acid) blood_draw->collection_tube mixing Gentle Inversion collection_tube->mixing centrifugation Centrifugation (4°C) mixing->centrifugation plasma_aspiration Plasma Aspiration centrifugation->plasma_aspiration storage Storage at -80°C plasma_aspiration->storage analysis LC-MS/MS Analysis storage->analysis

Caption: Workflow for optimal collection and processing of plasma for fumarate analysis.

Fumarate_Degradation_Pathway Fumarate Fumarate Malate Malate Fumarate->Malate Conversion Fumarase Fumarase (Enzyme) Fumarase->Fumarate Inhibitor Citric Acid (Inhibitor) Inhibitor->Fumarase Inhibits

Caption: Enzymatic conversion of fumarate and its inhibition by citric acid.

References

Controlling pellet morphology of Rhizopus delemar for fumaric acid production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rhizopus delemar Pellet Morphology Control

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for controlling the pellet morphology of Rhizopus delemar to optimize fumaric acid production.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is controlling pellet morphology so important for this compound production?

A1: Fungal morphology is a critical factor influencing the efficiency of submerged fermentations.[1] For Rhizopus delemar, growing the fungus as small, uniform pellets rather than as dispersed mycelia or large clumps offers several advantages:

  • Improved Mass Transfer: Small pellets (typically <1mm) reduce the viscosity of the fermentation broth, which significantly enhances the transfer of oxygen and nutrients to the cells.[2]

  • Higher Yields: Enhanced mass transfer leads to improved metabolic activity and higher concentrations of this compound. Studies have shown that pellet morphology can result in significantly higher this compound titers compared to filamentous growth.[1]

  • Process Stability: A uniform pellet morphology prevents operational issues in bioreactors, such as the blockage of pipes and fouling of impellers, leading to a more stable and reproducible fermentation process.[3]

Q2: What is the ideal pellet size for maximizing this compound production?

A2: The optimal pellet size is a balance between maximizing the surface area for nutrient uptake and minimizing the potential for anaerobic conditions at the core of the pellet. Research indicates that smaller pellets are generally better. For instance, optimizing conditions to achieve pellets with a diameter of less than 1 mm resulted in a this compound concentration of 30.2 g/L.[1] The yield of this compound tends to increase as the pellet diameter decreases.

Q3: How does the initial spore concentration affect pellet formation?

A3: Spore concentration is a key determinant of the final morphology.

  • Low Spore Concentration: A lower inoculum concentration (e.g., below 1.5 x 10⁹ spores/L) tends to promote the formation of pellets. With fewer nucleation sites, spores agglomerate to form pellets.

  • High Spore Concentration: A high concentration of spores provides many nucleation sites, leading to the development of dispersed filamentous mycelia instead of pellets.

Q4: What is the role of pH in pellet formation and this compound production?

A4: The pH of the culture medium influences both fungal growth and the metabolic pathways for acid production. Rhizopus oryzae (a related species often used in studies) grows well in pellet form in acidic environments (pH 3-7). For this compound production, a pH around 4 has been identified as optimal, leading to high yields and selectivity. Maintaining a low pH can also simplify downstream processing by reducing the amount of waste salt generated during product recovery.

Q5: How does agitation speed influence pellet morphology?

A5: Agitation provides the shear force necessary for pellet formation and ensures the homogeneous distribution of nutrients and oxygen.

  • Low Agitation: Insufficient agitation can lead to the formation of large, fluffy pellets or clumps, which are detrimental to mass transfer.

  • High Agitation: Very high agitation speeds can lead to pellet breakage or "chipping," where hyphae are sheared off from the pellet surface. This can increase the fraction of free mycelia in the broth. The optimal agitation speed creates a balance, promoting the formation of small, compact pellets. For example, some studies found 100 rpm to be optimal for biomass production in shake flasks, while speeds of 150-200 rpm resulted in smaller pellets.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during R. delemar fermentation for this compound production.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No pellets formed; only dispersed, filamentous growth. 1. Inoculum concentration is too high. 2. Agitation speed is too low. 3. Medium composition is unfavorable (e.g., presence of inhibitory metal ions).1. Reduce the initial spore concentration to the range of 10⁷ CFU/mL. 2. Increase the agitation speed to provide sufficient shear for pellet formation (e.g., start at 150 rpm in shake flasks). 3. Review the medium composition. Soybean peptone has a positive effect on pellet formation, while some inorganic ions have a negative effect.
Pellets are too large and fluffy. 1. Agitation speed is too low. 2. Spore concentration is too low, leading to fewer nucleation sites. 3. Unfavorable medium composition. 1. Gradually increase the agitation speed. 2. Slightly increase the inoculum concentration. 3. Optimize the concentration of carbon and nitrogen sources. For example, optimal levels of glucose (20 g/L) and soybean peptone (6 g/L) can promote smaller pellets.
Pellets are very small and fragmented, or growth is poor. 1. Agitation speed is too high, causing excessive shear stress. 2. Initial pH is not optimal for growth. 3. Nutrient limitation in the medium. 1. Reduce the agitation speed to minimize pellet damage. 2. Ensure the initial pH of the growth medium is favorable for spore germination and growth (an acidic environment is generally preferred). 3. Verify that the medium contains adequate carbon, nitrogen, and essential minerals.
Good pellet formation, but low this compound yield. 1. Sub-optimal pH for production phase. 2. Nitrogen levels are not limiting. (this compound is typically produced under nitrogen-limited conditions). 3. Oxygen limitation, leading to ethanol by-production. 1. Control the pH during the fermentation, maintaining it around 4 for the production phase. 2. Design a two-stage process: a growth phase with sufficient nitrogen, followed by a production phase in a nitrogen-limited medium. 3. Ensure adequate aeration and agitation to maintain dissolved oxygen levels and minimize the Crabtree effect, which leads to ethanol formation.
Logical Flow for Troubleshooting Pellet Formation

This diagram outlines a decision-making process for addressing issues with pellet morphology.

G Troubleshooting Logic for Pellet Formation start Problem: Poor Pellet Morphology check_spore Is Spore Concentration Optimal? start->check_spore check_agitation Is Agitation Speed Correct? check_spore->check_agitation Yes solution_spore Adjust Spore Concentration (e.g., to ~10^7 spores/mL) check_spore->solution_spore No check_medium Is Medium Composition Correct? check_agitation->check_medium Yes solution_agitation Adjust Agitation Speed (e.g., 150-200 rpm) check_agitation->solution_agitation No solution_medium Optimize Medium (Check N-source, ions) check_medium->solution_medium No good_pellets Achieved Good Pellet Morphology check_medium->good_pellets Yes solution_spore->check_agitation solution_agitation->check_medium solution_medium->good_pellets

Caption: Troubleshooting logic for poor pellet formation.

Section 3: Quantitative Data Summary

The tables below summarize the impact of key parameters on pellet morphology and this compound production.

Table 1: Effect of Agitation Speed on Fungal Morphology Data conceptualized from multiple sources indicating general trends.

Agitation Speed (rpm)Typical Pellet DiameterMorphology DescriptionImpact on this compound Production
50 - 100> 2.0 mmLarge, loose, and fluffy pellets; potential for clumps.Low: Poor mass transfer, potential anaerobic cores.
150 0.5 - 1.5 mm Small, more compact pellets. Optimal: Good balance of shear for formation and minimal damage.
200 - 250< 0.5 mm or fragmentedSmall, dense pellets but with significant hyphal shearing and free mycelia.Variable/Decreasing: Excessive shear stress can damage cells and reduce productivity.

Table 2: Influence of Medium Components on Pellet Formation Based on findings from referenced studies.

ComponentEffect on Pellet FormationOptimal Concentration ExampleRationale
Soybean Peptone Positive 6 g/LProvides essential nutrients and may act as a nucleating agent for spore aggregation.
Inorganic Ions (e.g., Zn²⁺) Variable / Negative Varies by ionSome metal ions are essential cofactors, but high concentrations can be inhibitory to pellet formation.
Glucose Concentration Dependent 20 g/L (for pre-culture)Substrate concentration affects growth rate; very high concentrations can sometimes lead to less uniform morphology.
CaCO₃ Positive 6 g/LActs as a pH buffer and has been shown to be beneficial for the formation of small, smooth pellets.

Section 4: Experimental Protocols

Protocol 1: Spore Suspension Preparation and Inoculation

This protocol details the preparation of a standardized spore inoculum for consistent fermentation results.

Materials:

  • Mature (5-7 days old) R. delemar culture on a Potato Dextrose Agar (PDA) plate.

  • Sterile distilled water with 0.1% (v/v) Tween 80.

  • Sterile 50 mL centrifuge tubes.

  • Sterile cotton swabs or cell scraper.

  • Hemocytometer (Neubauer chamber).

  • Microscope.

Procedure:

  • Aseptically add 10 mL of sterile distilled water with Tween 80 to the surface of the mature PDA plate.

  • Gently scrape the surface with a sterile cotton swab or cell scraper to dislodge the spores.

  • Transfer the resulting spore suspension into a sterile 50 mL centrifuge tube.

  • Vortex the tube for 1-2 minutes to break up spore clumps.

  • Filter the suspension through sterile glass wool or cheesecloth into a new sterile tube to remove mycelial fragments.

  • Perform a 10-fold serial dilution of the spore suspension.

  • Load the diluted suspension onto a hemocytometer and count the spores under a microscope.

  • Calculate the spore concentration (spores/mL) using the standard hemocytometer formula.

  • Dilute the stock suspension with sterile water to the desired final concentration (e.g., 1 x 10⁷ spores/mL).

  • Inoculate the fermentation medium with the standardized spore suspension to achieve the target initial spore density.

Overall Experimental Workflow

This diagram illustrates the typical workflow from culture preparation to final product analysis.

G Experimental Workflow for this compound Production cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis PDA_Culture 1. PDA Culture (5-7 days) Spore_Suspension 2. Spore Suspension Preparation PDA_Culture->Spore_Suspension Inoculation 3. Inoculation Spore_Suspension->Inoculation Fermentation 4. Submerged Fermentation (Shake Flask / Bioreactor) Inoculation->Fermentation Sampling 5. Sampling Fermentation->Sampling Morphology 6. Morphology Analysis (Microscopy) Sampling->Morphology HPLC 7. This compound Quantification (HPLC) Sampling->HPLC

Caption: General experimental workflow.

Protocol 2: Shake Flask Fermentation for Pellet Formation

Materials:

  • Sterile 250 mL Erlenmeyer flasks with breathable caps.

  • Pre-culture medium (e.g., 20 g/L glucose, 6 g/L soybean peptone).

  • Standardized R. delemar spore suspension.

  • Orbital shaker with temperature control.

Procedure:

  • Dispense 50 mL of sterile pre-culture medium into each 250 mL flask.

  • Inoculate the medium with the spore suspension to a final concentration of 1 x 10⁷ spores/mL.

  • Incubate the flasks in an orbital shaker at 35-38°C and an agitation speed of 150 rpm.

  • Monitor pellet formation visually and microscopically at regular intervals (e.g., every 12 hours).

  • After a suitable pre-culture period (e.g., 24-48 hours) where small pellets have formed, the biomass can be transferred to the main production medium, which is typically nitrogen-limited to induce this compound synthesis.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for analyzing this compound concentration in the fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column.

  • Mobile phase: e.g., 0.1% formic acid in water (isocratic).

  • This compound standard.

  • 0.22 µm syringe filters.

  • Fermentation broth samples.

Procedure:

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the biomass.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in water.

    • Create a series of standards (e.g., 0.1, 0.2, 0.5, 1.0 g/L) by diluting the stock solution.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the mobile phase flow rate (e.g., 0.4-1.0 mL/min).

    • Set the UV detector to 210 nm.

    • Inject the standards first to generate a calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

References

Minimizing byproduct formation in fumaric acid fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during fumaric acid fermentation with filamentous fungi, primarily Rhizopus oryzae.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in this compound fermentation?

A1: The primary byproduct of concern is ethanol.[1][2][3] Other carboxylic acids such as L-malic acid, succinic acid, and pyruvic acid are also commonly formed, though typically in smaller quantities.[4][5] The formation of these byproducts reduces the carbon flux towards this compound, lowering the overall process yield.

Q2: Why is ethanol produced during an aerobic fermentation process?

A2: Ethanol production in Rhizopus oryzae occurs even under aerobic conditions due to a phenomenon similar to the Crabtree effect observed in yeast. This means that at high glucose concentrations, the glycolytic flux exceeds the capacity of the TCA cycle, leading to an "overflow" metabolism where pyruvate is converted to ethanol to regenerate NAD+. Ethanol formation can also be attributed to anaerobic zones forming within dense fungal mycelia.

Q3: What is the role of the Carbon-to-Nitrogen (C:N) ratio?

A3: A high C:N ratio, signifying nitrogen-limiting conditions, is critical for inducing this compound production. Nitrogen limitation restricts fungal growth and shifts the metabolism towards the production of C4-dicarboxylic acids. Studies have shown that decreasing the nitrogen source (e.g., urea) concentration leads to increased cytosolic fumarase activity, which directly enhances the conversion of L-malic acid to this compound and reduces L-malic acid accumulation as a byproduct.

Q4: How does pH affect byproduct formation?

A4: The pH of the fermentation medium significantly influences the selectivity for this compound. An acidic pH, particularly around 4.0, has been shown to be optimal for maximizing the this compound yield and minimizing byproduct formation. At pH 4, the selectivity for this compound production increases even at high glucose consumption rates, a trend not observed at higher pH levels like 5 and 6. Operating at a lower pH can also simplify downstream product recovery.

Q5: What is the effect of aeration and dissolved oxygen (DO) on the process?

A5: Sufficient oxygen supply is crucial for minimizing ethanol production. Higher dissolved oxygen levels generally favor respiration over fermentation, thereby reducing the carbon flow towards ethanol. However, the relationship is complex; very high DO levels (e.g., 80%) can lead to high this compound yields but may reduce the overall productivity and glucose consumption rate. A two-stage DO control strategy, starting with high DO and then switching to a lower level, has been proposed to balance yield and productivity.

Troubleshooting Guide

Problem 1: High concentration of ethanol in the fermentation broth.
  • Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Excess Glucose Concentration High initial glucose concentrations trigger the Crabtree effect, leading to ethanol as an overflow metabolite. Implement a fed-batch or continuous feeding strategy to maintain a low residual glucose concentration in the fermenter. This has been shown to completely eliminate ethanol formation.
Insufficient Aeration Anaerobic zones within the fungal biomass promote ethanol fermentation. Increase the agitation speed and/or the aeration rate to improve oxygen transfer and maintain a sufficient dissolved oxygen (DO) level (e.g., above 30%). Ensure the fungal morphology (pellets vs. mycelia) allows for adequate oxygen diffusion.
Suboptimal pH The pH level can influence the metabolic flux. A pH of 4 has been identified as optimal for high this compound selectivity over byproducts. Verify and maintain the pH at the target level using an automated control system.
Problem 2: High concentration of L-malic acid detected.
  • Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Low Cytosolic Fumarase Activity L-malic acid is the direct precursor to this compound in the reductive TCA cycle. Its accumulation suggests inefficient conversion, which is catalyzed by cytosolic fumarase.
Excessive Nitrogen High nitrogen levels can suppress the activity of cytosolic fumarase. Ensure the fermentation is running under nitrogen-limiting conditions with a high C:N ratio. Reducing the urea concentration has been shown to increase fumarase activity and decrease L-malic acid levels.
Suboptimal pH pH can affect enzyme activity. Maintain the pH at the optimal level for this compound production, typically around pH 4.0.
Problem 3: Low this compound yield and productivity.
  • Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Suboptimal C:N Ratio If the nitrogen level is too high, the fungus will favor biomass production over this compound. If it's too low, productivity may suffer. Optimize the C:N ratio; a molar ratio of 200:1 has been cited as effective.
Inadequate CO₂ Supply The reductive carboxylation pathway, which is the primary route for this compound overproduction, requires CO₂ fixation. Ensure an adequate supply of CO₂. This is often achieved by using calcium carbonate (CaCO₃) as a neutralizing agent, which also serves as a CO₂ source.
Incorrect Fungal Morphology Large, dense fungal pellets or clumps can lead to mass transfer limitations (oxygen and nutrients), reducing productivity. Optimize inoculum conditions and agitation to promote the formation of small, dispersed pellets or a filamentous morphology that does not cause excessive viscosity.
Suboptimal pH or Temperature Deviations from optimal pH (around 4.0) and temperature (around 34-35°C) can reduce enzyme efficiency and overall productivity. Calibrate probes and ensure tight control of these parameters.

Data Presentation

Table 1: Effect of pH and Urea Feed Rate on this compound (FA) Yield (Data compiled from continuous fermentation with immobilized R. oryzae)

pHUrea Feed Rate (mg·L⁻¹·h⁻¹)Glucose Feed Rate (g·L⁻¹·h⁻¹)FA Yield (g/g glucose)Reference
40.255High0.94
40.6250.3290.93
5VariedIncreasingDecreasing Yield
6VariedIncreasingDecreasing Yield

Table 2: Effect of C:N Ratio on this compound and Byproduct Formation (Data compiled from fermentation with R. oryzae)

Nitrogen SourceC:N RatioThis compound (g/L)L-Malic Acid (g/L)Biomass (g/L)Reference
UreaHigh (0.1 g/L Urea)40.30.38.1
UreaLow (2.0 g/L Urea)14.42.112.5
(NH₄)₂SO₄300:18.4458.2 (A. oryzae)-
(NH₄)₂SO₄100:10.7058.2 (A. oryzae)-

Visualizations

Metabolic_Pathway Metabolic Pathways in this compound Fermentation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Ethanol Ethanol Pyruvate->Ethanol Overflow Metabolism (High Glucose/Low O₂) Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Malate Malate Oxaloacetate->Malate Malate Dehydrogenase Fumarate Fumarate Malate->Fumarate Fumarase TCA_Cycle TCA Cycle (Mitochondria) CO2_fixation CO₂ Fixation CO2_fixation->Oxaloacetate Pyruvate_mito->TCA_Cycle Respiration (High O₂) Troubleshooting_Flowchart Troubleshooting Logic for Byproduct Formation Start High Byproduct Concentration Detected CheckByproduct Which byproduct is high? Start->CheckByproduct Ethanol High Ethanol CheckByproduct->Ethanol Ethanol MalicAcid High Malic Acid CheckByproduct->MalicAcid Malic Acid CheckGlucose Is residual glucose > 0.2 g/L? Ethanol->CheckGlucose FedBatch Implement fed-batch/ continuous feed to lower residual glucose. CheckGlucose->FedBatch Yes CheckDO Is Dissolved Oxygen (DO) level consistently > 30%? CheckGlucose->CheckDO No IncreaseAeration Increase aeration and/or agitation rate. CheckDO->IncreaseAeration No CheckDO->MalicAcid Yes, check other issues CheckCN Is C:N ratio high? (e.g., > 200:1) MalicAcid->CheckCN ReduceN Decrease nitrogen source in feed to ensure nitrogen limitation. CheckCN->ReduceN No CheckpH_Malic Is pH at optimal level? (e.g., ~4.0) CheckCN->CheckpH_Malic Yes AdjustpH_Malic Adjust and maintain pH at target setpoint. CheckpH_Malic->AdjustpH_Malic No Experimental_Workflow Workflow for Optimizing Fermentation cluster_prep 1. Preparation Phase cluster_ferm 2. Fermentation Phase cluster_analysis 3. Analysis & Optimization MediaPrep Prepare Growth & Production Media (See Protocol 1) Inoculum Inoculum Development (Spore suspension -> vegetative inoculum) MediaPrep->Inoculum GrowthPhase Biomass Growth Phase (Nitrogen-rich medium) Inoculum->GrowthPhase Switch Switch to Production Medium (Nitrogen-limited) GrowthPhase->Switch ProductionPhase Production Phase (Fed-batch) - Control Glucose Feed - Control pH at 4.0 - Control DO > 30% Switch->ProductionPhase Sampling Regular Sampling ProductionPhase->Sampling HPLC HPLC Analysis (FA, Malic, Succinic, Ethanol, Glucose) (See Protocol 2) Sampling->HPLC Analysis Analyze Yield & Byproduct Profile HPLC->Analysis Optimize Optimize Feed Rate, pH, DO Analysis->Optimize Optimize->ProductionPhase Iterate

References

Technical Support Center: Purification of Polymer-Grade Fumaric Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polymer-grade fumaric acid from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from fermentation broth?

A1: The primary challenges include the presence of various impurities such as residual sugars (e.g., glucose), other organic acids (e.g., malic acid, succinic acid), proteins, and colored compounds originating from the fermentation medium.[1][2] These impurities can affect the final purity, color, and recovery yield of the this compound. Additionally, the low solubility of this compound in cold water, while beneficial for crystallization, can also present challenges in handling and redissolving the product for further purification steps.

Q2: What purity and recovery yields can be expected with common purification methods?

A2: The achievable purity and recovery yields vary depending on the specific purification strategy employed. A two-stage precipitation process can yield recovery of around 81.2% with a purity of 83.5%.[3] Combining this with an activated carbon polishing step can significantly improve purity. An integrated process involving adsorption with activated carbon followed by desorption with acetone has been reported to achieve a high recovery yield of 93% and a final purity of approximately 98%.[4]

Q3: How can I remove the dark color from my purified this compound?

A3: Discoloration in purified this compound is often due to the presence of soluble impurities from the fermentation broth.[3] Treatment with activated carbon is a common and effective method for color removal. The activated carbon adsorbs the colored compounds, resulting in a whiter final product. The efficiency of color removal depends on factors such as the amount of activated carbon used, contact time, temperature, and pH.

Q4: Can ion-exchange chromatography be used for this compound purification?

A4: Yes, ion-exchange chromatography is a viable technique for purifying organic acids like this compound from fermentation broths. Anion exchange chromatography, in particular, can be used to bind the fumarate ions, allowing impurities to be washed away. The purified this compound can then be eluted by changing the pH or ionic strength of the mobile phase.

Troubleshooting Guides

Low Recovery Yield During Precipitation
Symptom Possible Cause Troubleshooting Steps
Low yield of precipitated this compound.Incomplete Precipitation: The pH of the fermentation broth may not be low enough to fully precipitate the this compound.Ensure the pH is lowered sufficiently, typically to around 0.75, using a strong acid like H₂SO₄.
High Solubility: The temperature of the solution may be too high, increasing the solubility of this compound and preventing complete precipitation.Cool the acidified broth to a low temperature, such as 4°C, and allow sufficient time for crystallization to occur.
Losses during Washing: Washing the precipitate with water can lead to significant product loss due to the partial solubility of this compound.Wash the precipitate with a chilled, dilute acid solution (e.g., 0.4 M H₂SO₄) to minimize dissolution of the this compound crystals.
Discolored this compound After Purification
Symptom Possible Cause Troubleshooting Steps
The final this compound product has a brown or yellowish tint.Ineffective Activated Carbon Treatment: The amount of activated carbon may be insufficient, or the contact time may be too short to remove all colored impurities.Optimize the activated carbon treatment by increasing the amount of activated carbon, extending the contact time, or adjusting the temperature and pH. A common starting point is 0.02 g of activated carbon per gram of this compound solution, with incubation at 35°C for 60 minutes.
Co-precipitation of Impurities: Colored impurities from the fermentation broth may have co-precipitated with the this compound.Perform a polishing step by re-dissolving the crude this compound and treating the solution with activated carbon before re-precipitation.
Presence of Malic Acid Impurity
Symptom Possible Cause Troubleshooting Steps
HPLC analysis shows significant contamination with malic acid.Similar Chemical Properties: Malic acid has similar chemical properties to this compound, making separation by simple precipitation challenging.Employ a purification method with higher selectivity, such as adsorption on activated carbon at a low pH (<2), where the selectivity for this compound over malic acid is high. Ion-exchange chromatography can also be effective in separating these two dicarboxylic acids.
Issues with Ion-Exchange Chromatography
Symptom Possible Cause Troubleshooting Steps
Poor Binding of this compound to Anion Exchange Resin: this compound elutes in the void volume.Incorrect pH: The pH of the sample and mobile phase is not optimal for binding. For anion exchange, the pH should be above the pKa of this compound to ensure it is negatively charged.Adjust the pH of the sample and the equilibration buffer to be at least 1-2 pH units above the pKa of this compound (pKa1 ≈ 3.03, pKa2 ≈ 4.44).
High Salt Concentration in Sample: The ionic strength of the sample is too high, preventing the fumarate ions from binding to the resin.Desalt the sample before loading it onto the column, or dilute it with the starting buffer.
Co-elution of Impurities: Other organic acids or charged molecules elute with the this compound.Suboptimal Elution Gradient: The elution gradient (pH or salt concentration) is not shallow enough to resolve this compound from other compounds.Optimize the elution gradient. A shallower gradient will provide better resolution.
Low Recovery of this compound: this compound binds too strongly to the resin.Elution Conditions are too Weak: The pH or salt concentration of the elution buffer is not sufficient to displace the bound this compound.Increase the ionic strength of the elution buffer or decrease the pH (for anion exchange) to facilitate elution.
Resin Fouling: Reduced column performance over time.Irreversible Binding of Impurities: Proteins or other macromolecules from the fermentation broth may be irreversibly binding to the resin.Implement a rigorous column cleaning and regeneration protocol. This may involve washing with high salt solutions, acids, and bases.

Quantitative Data Summary

Purification Method Starting Material Recovery Yield (%) Purity (%) Reference
Two-Stage PrecipitationFermented Oil Palm Empty Fruit Bunches Broth (44 g/L FA)81.283.5
Two-Stage Precipitation + Activated Carbon PolishingFermented Spent Sulfite Liquor68.3Polymer-Grade
Integrated Two-Stage Precipitation and Activated Carbon TreatmentFermented Spent Sulfite Liquor81.4Polymer-Grade
Activated Carbon Adsorption + Acetone DesorptionFermentation Broth93~98
Activated Carbon Adsorption + Acetone Desorption (Optimized)Model Fermentation Broth (15 g/L FA)>95~100

Experimental Protocols

Two-Stage Precipitation

This protocol is adapted from a method used for recovering this compound from fermented oil palm empty fruit bunches.

  • Acidification (First Stage):

    • Take 500 g of the fermentation broth.

    • Acidify the broth to a pH of 0.75 by adding 5 N H₂SO₄.

    • Leave the acidified broth at 4°C overnight to allow for crystallization.

  • Filtration and Washing (First Stage):

    • Collect the precipitated solids by vacuum filtration.

    • Wash the recovered solids with a known amount of cold 0.4 M H₂SO₄ solution.

  • Redissolution:

    • Add the washed solids to 250 g of distilled water.

    • Heat the suspension to 80°C in a shaking flask to resuspend the solids.

    • Allow the solution to cool to room temperature.

  • Acidification (Second Stage):

    • Slowly acidify the solution to a pH of 0.75 by adding 5 N H₂SO₄.

    • Cool the solution to 4°C to induce precipitation.

  • Filtration and Drying (Second Stage):

    • Filter the precipitated this compound.

    • Wash the crystals with a chilled 0.4 M H₂SO₄ solution.

    • Dry the purified this compound crystals.

Activated Carbon Polishing

This protocol describes the removal of contaminants from the precipitated this compound.

  • Dissolution:

    • Dissolve the crude this compound precipitate obtained from the two-stage precipitation in 10 N NaOH until the pH reaches 10.

    • Adjust the concentration of this compound in the solution to approximately 30 g/L.

  • Activated Carbon Treatment:

    • Add activated charcoal to the solution in an amount of 0.02 g per gram of this compound solution.

    • Incubate the mixture at 35°C for 60 minutes with shaking at 150 rpm.

  • Filtration:

    • Remove the activated charcoal by vacuum filtration.

  • Precipitation:

    • Acidify the filtrate to a pH of 0.75 by adding 5 N H₂SO₄.

    • Leave the solution at 4°C overnight to allow the purified this compound to precipitate.

  • Recovery:

    • Collect the purified this compound precipitate by vacuum filtration, wash with a cold, dilute acid, and dry.

Recovery by Acetone Desorption from Activated Carbon

This method provides high recovery and purity.

  • Adsorption:

    • Acidify the fermentation broth to a pH below 2.

    • Add activated carbon to the acidified broth to adsorb the this compound. The capacity is approximately 200-250 mg of this compound per gram of activated carbon.

  • Desorption:

    • Separate the activated carbon from the broth.

    • Wash the activated carbon with an appropriate volume of acetone to desorb the this compound.

  • Crystallization and Recovery:

    • Heat the acetone solution containing the this compound to 70°C to evaporate the acetone.

    • The purified this compound will crystallize as the acetone evaporates.

    • Collect the high-purity this compound crystals.

Visualizations

Fumaric_Acid_Purification_Workflow cluster_precipitation Two-Stage Precipitation cluster_polishing Activated Carbon Polishing Fermentation_Broth Fermentation_Broth Acidification1 First Precipitation Fermentation_Broth->Acidification1 H₂SO₄ (pH 0.75) Cooling (4°C) Filtration1 Filtration & Washing Acidification1->Filtration1 Redissolution Redissolution Filtration1->Redissolution Hot Water (80°C) Acidification2 Second Precipitation Redissolution->Acidification2 H₂SO₄ (pH 0.75) Cooling (4°C) Crude_FA Crude this compound Acidification2->Crude_FA Filtration & Drying Dissolution Dissolution Crude_FA->Dissolution NaOH (pH 10) AC_Treatment Adsorption Dissolution->AC_Treatment Activated Carbon Filtration2 Filtration AC_Treatment->Filtration2 Final_Precipitation Final_Precipitation Filtration2->Final_Precipitation H₂SO₄ (pH 0.75) Cooling (4°C) Purified_FA Polymer-Grade This compound Final_Precipitation->Purified_FA Filtration & Drying Acetone_Desorption_Workflow Fermentation_Broth Fermentation Broth Acidification Acidification Fermentation_Broth->Acidification pH < 2 Adsorption Adsorption of this compound Acidification->Adsorption Activated Carbon Desorption Desorption with Acetone Adsorption->Desorption Acetone Evaporation Acetone Evaporation Desorption->Evaporation Heat (70°C) Crystallization Crystallization Evaporation->Crystallization Purified_FA Purified_FA Crystallization->Purified_FA High Purity This compound Troubleshooting_Logic Start Purification Issue Low_Yield Low_Yield Start->Low_Yield Low Recovery? Discoloration Discoloration Start->Discoloration Discolored Product? Impurities Impurities Start->Impurities Impurities Present? Check_pH Verify Precipitation pH Low_Yield->Check_pH Yes AC_Treatment Optimize Activated Carbon Step Discoloration->AC_Treatment Yes Check_Method Identify Impurity Impurities->Check_Method Yes Adjust_pH Lower pH to ~0.75 Check_pH->Adjust_pH Incorrect Check_Temp Verify Cooling Temperature Check_pH->Check_Temp Correct Adjust_Temp Cool to 4°C Check_Temp->Adjust_Temp Too High Increase_AC Increase AC Amount/ Contact Time AC_Treatment->Increase_AC Ineffective Malic_Acid Use Selective Adsorption or Ion Exchange Check_Method->Malic_Acid Malic Acid

References

Technical Support Center: Managing Gastrointestinal Side Effects of Fumaric Acid Esters in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the gastrointestinal (GI) side effects associated with fumaric acid esters (FAEs) in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with this compound esters in clinical trials?

A1: The most frequently reported GI adverse events (AEs) include nausea, diarrhea, abdominal pain (including upper abdominal pain), and vomiting.[1][2][3][4][5] These events are particularly common during the initial phase of treatment, typically within the first month, and tend to decrease over time.

Q2: How does the gastrointestinal tolerability of diroximel fumarate (DRF) compare to dimethyl fumarate (DMF)?

A2: Clinical studies, such as EVOLVE-MS-2, have demonstrated that diroximel fumarate has a more favorable GI tolerability profile compared to dimethyl fumarate. Patients treated with DRF have reported fewer days with GI symptoms, a lower incidence of GI adverse events, and lower rates of treatment discontinuation due to GI side effects.

Q3: What is the proposed mechanism behind the gastrointestinal side effects of dimethyl fumarate?

A3: The prevailing hypothesis is that the GI side effects of DMF are linked to its metabolism in the gastrointestinal tract. DMF is hydrolyzed into its active metabolite, monomethyl fumarate (MMF), and methanol. This localized production of methanol, a known irritant, in the gut is thought to contribute to the observed GI adverse events. Additionally, alterations in the gut microbiota have also been suggested as a contributing factor.

Q4: How does the chemical structure of diroximel fumarate contribute to its improved gastrointestinal tolerability?

A4: Diroximel fumarate is also metabolized to monomethyl fumarate (MMF), but instead of methanol, it produces an inert leaving group, 2-hydroxyethyl succinimide (HES). The absence of methanol production is believed to be a key reason for the improved GI profile of DRF. It is also hypothesized that DRF may have less reactivity with off-target proteins in the GI tract.

Q5: Are there any serious, albeit less common, gastrointestinal adverse events associated with this compound esters?

A5: While the majority of GI side effects are mild to moderate, serious events have been reported, though they are uncommon. Post-marketing surveillance has identified a class-wide risk for serious GI reactions including perforation, ulceration, hemorrhage, and obstruction.

Troubleshooting Guides: Managing GI Side Effects in Clinical Trials

Issue 1: Patient reports nausea and/or vomiting after initiating treatment.

Recommended Actions:

  • Administer with Food: Instruct the patient to take the FAE with a meal. High-fat, high-protein, and low-starch meals have been suggested to be helpful.

  • Symptomatic Treatment: Consider the use of antiemetic medications. Ondansetron, promethazine, and bismuth subsalicylate have been used to manage nausea and vomiting.

  • Dose Adjustment: If symptoms persist, a temporary dose reduction may be considered, with a plan to re-escalate to the target dose as tolerated.

Issue 2: Patient experiences diarrhea.

Recommended Actions:

  • Symptomatic Treatment: Antidiarrheal agents such as loperamide or diphenoxylate/atropine can be effective in managing diarrhea.

  • Dietary Modification: Advise the patient to maintain adequate hydration and consider dietary adjustments. Taking the medication with food may not be as effective for diarrhea as it is for nausea or abdominal pain.

  • Dose Adjustment: A temporary dose reduction can also be a useful strategy to manage diarrhea.

Issue 3: Patient complains of abdominal pain.

Recommended Actions:

  • Administer with Food: Taking the FAE with food is a primary strategy to reduce the incidence and severity of abdominal pain.

  • Symptomatic Treatment: Antacids, bismuth subsalicylate, and antisecretory drugs (e.g., proton pump inhibitors, H2-receptor antagonists) can be used to alleviate abdominal pain.

  • Dose Titration Review: Ensure the patient is following the prescribed dose titration schedule. A slower titration may be necessary for some individuals.

Data Presentation: Incidence of GI Adverse Events

Table 1: Incidence of Common Gastrointestinal Adverse Events with Dimethyl Fumarate (DMF) vs. Placebo (Integrated Analysis of DEFINE and CONFIRM studies)

Adverse EventDimethyl Fumarate 240 mg BID (%)Placebo (%)
Abdominal Pain1810
Diarrhea1410
Nausea128
Vomiting94
Dyspepsia53

Source: Adapted from prescribing information for dimethyl fumarate.

Table 2: Comparison of Gastrointestinal Tolerability Between Diroximel Fumarate (DRF) and Dimethyl Fumarate (DMF) in the EVOLVE-MS-2 Study

OutcomeDiroximel Fumarate (%)Dimethyl Fumarate (%)
GI Adverse Events34.849.0
Diarrhea15.422.3
Nausea14.620.7
Upper Abdominal Pain6.715.5
Treatment Discontinuation due to GI AEs0.84.8

Source: EVOLVE-MS-2 Study Data.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Tolerability using Patient-Reported Outcome Scales

Objective: To quantitatively assess the incidence, severity, and impact of GI side effects during FAE treatment.

Methodology:

  • Instrument Selection: Utilize validated patient-reported outcome scales such as:

    • Modified Acute GI Symptom Scale (MAGISS): To be completed by the patient daily, this scale evaluates the intensity of 9 GI symptoms (upper and lower abdominal pain, nausea, vomiting, bloating, flatulence, diarrhea, constipation, and indigestion) on a 10-point numerical rating scale (0=no symptom, 10=most severe).

    • Individual Gastrointestinal Symptom and Impact Scale (IGISIS) and Global Gastrointestinal Symptom and Impact Scale (GGISIS): These scales, adapted from MAGISS, are used to assess the intensity and impact of key GI symptoms on daily activities and work productivity.

  • Data Collection: Patients record their symptoms in an electronic diary (eDiary) at specified time points (e.g., daily for MAGISS, twice daily for IGISIS).

  • Data Analysis: Analyze the frequency and severity of each symptom. Calculate the number of days with symptoms above a certain severity threshold (e.g., a score ≥ 2 on the IGISIS).

Protocol 2: Standard and Extended Dose Titration Schedules for Dimethyl Fumarate

Objective: To mitigate the incidence and severity of initial GI side effects.

Methodologies:

  • Standard Titration:

    • Week 1: 120 mg twice daily.

    • Week 2 onwards: 240 mg twice daily.

  • Extended (Slow) Titration (as an alternative):

    • Week 1: 120 mg once daily.

    • Week 2: 120 mg twice daily.

    • Week 3: 120 mg in the morning and 240 mg in the evening.

    • Week 4 onwards: 240 mg twice daily.

Visualizations

cluster_DMF Dimethyl Fumarate (DMF) Metabolism cluster_DRF Diroximel Fumarate (DRF) Metabolism DMF Dimethyl Fumarate Esterases Intestinal Esterases DMF->Esterases MMF_DMF Monomethyl Fumarate (MMF) (Active Metabolite) Esterases->MMF_DMF Hydrolysis Methanol Methanol (GI Irritant) Esterases->Methanol Hydrolysis DRF Diroximel Fumarate Esterases_DRF Intestinal Esterases DRF->Esterases_DRF MMF_DRF Monomethyl Fumarate (MMF) (Active Metabolite) Esterases_DRF->MMF_DRF Hydrolysis HES 2-hydroxyethyl succinimide (HES) (Inert Metabolite) Esterases_DRF->HES Hydrolysis

Caption: Metabolism of DMF vs. DRF in the gastrointestinal tract.

cluster_workflow Troubleshooting Workflow for FAE-Induced GI Side Effects Start Patient Reports GI Side Effect Assess Assess Symptom Type (Nausea, Diarrhea, etc.) Start->Assess Action1 Administer with Food Assess->Action1 Evaluate1 Symptoms Resolve? Action1->Evaluate1 After implementation Action2 Provide Symptomatic Treatment Evaluate2 Symptoms Resolve? Action2->Evaluate2 After administration Evaluate1->Action2 No Continue Continue Treatment at Tolerated Dose Evaluate1->Continue Yes Action3 Consider Temporary Dose Reduction Action3->Continue If symptoms resolve Reassess Reassess Treatment (Consider Discontinuation) Action3->Reassess If symptoms persist Evaluate2->Action3 No Evaluate2->Continue Yes

Caption: Clinical workflow for managing FAE-associated GI side effects.

cluster_pathway Hypothesized Pro-inflammatory Signaling in Intestinal Epithelial Cells MMF Monomethyl Fumarate (MMF) HCAR2 HCAR2 Receptor MMF->HCAR2 Agonist Gi Gi Protein HCAR2->Gi Activates ERK12 ERK1/2 Pathway Gi->ERK12 Activates ProInflammatory Increased Expression of Pro-inflammatory Cytokines (e.g., TNF, IL-1β) ERK12->ProInflammatory Leads to GI_Symptoms Potential Contribution to GI Side Effects ProInflammatory->GI_Symptoms

References

Enhancing the thermal stability of maleate isomerase for fumaric acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of maleate isomerase for fumaric acid production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments aimed at improving the thermal stability of maleate isomerase.

Question Answer
Low or No Enzyme Activity After Purification Possible Causes: 1. Improper Folding: Recombinantly expressed proteins, especially when overexpressed in E. coli, can form insoluble aggregates known as inclusion bodies. These proteins are often misfolded and inactive.2. Inhibitory Components from Purification: Elution buffers with high salt concentrations, extreme pH, or certain chemicals like imidazole (used in His-tag purification) can inhibit enzyme activity.3. Loss of Essential Cofactors: Some isomerases may require cofactors that are lost during purification.Troubleshooting Steps: 1. Optimize Expression Conditions: Lower the induction temperature (e.g., 18-25°C) and the inducer concentration (e.g., IPTG) to slow down protein expression and promote proper folding.2. Refolding from Inclusion Bodies: If the protein is in inclusion bodies, solubilize them with denaturants (e.g., urea or guanidinium chloride) and then refold the protein by gradually removing the denaturant through dialysis or rapid dilution into a refolding buffer.3. Buffer Exchange: Perform dialysis or use a desalting column to exchange the elution buffer with a suitable buffer for the enzyme activity assay.4. Cofactor Supplementation: Check the literature for any known cofactors of your maleate isomerase and add them to the assay buffer.
Site-Directed Mutagenesis: No Colonies or Unintended Mutations Possible Causes: 1. Poor Primer Design: Primers with low melting temperatures (Tm), self-dimerization, or hairpin structures can lead to failed PCR amplification.2. Inefficient DpnI Digestion: DpnI is used to digest the methylated parental DNA template. Incomplete digestion can lead to a high background of wild-type colonies.3. Low Transformation Efficiency: Competent cells may have low efficiency, or the transformation protocol may be suboptimal.4. PCR Errors: High fidelity DNA polymerase is crucial to avoid introducing unintended mutations.Troubleshooting Steps: 1. Optimize Primer Design: Design primers with a Tm between 75-80°C, a length of 25-45 bases, and a GC content of 40-60%. The mutation site should be in the center of the primer.2. Increase DpnI Digestion Time: Extend the DpnI digestion time to 2-3 hours at 37°C to ensure complete removal of the parental plasmid.3. Verify Competent Cell Efficiency: Always run a positive control transformation with a known amount of a standard plasmid to check the efficiency of your competent cells.4. Use High-Fidelity Polymerase: Employ a high-fidelity DNA polymerase to minimize the risk of introducing random mutations during PCR. Always sequence the entire gene to confirm the desired mutation and the absence of off-target changes.
Inconsistent Results in Thermal Shift Assays Possible Causes: 1. Protein Aggregation: The protein may be aggregating at the concentration used for the assay, leading to noisy fluorescence data.2. Interference from Buffer Components: Some buffer components can interfere with the fluorescent dye.3. Inaccurate Pipetting: Small variations in the volume of protein or dye can lead to significant differences in fluorescence.Troubleshooting Steps: 1. Optimize Protein Concentration: Test a range of protein concentrations to find one that gives a clear sigmoidal melting curve without signs of aggregation (a sudden drop in fluorescence after the peak).2. Screen Buffers: Perform a buffer screen to identify a buffer system in which the protein is stable and that does not interfere with the assay.3. Use a Master Mix: Prepare a master mix of buffer, protein, and dye to minimize pipetting errors between wells.
Low this compound Conversion Yield Possible Causes: 1. Enzyme Instability under Reaction Conditions: The operational temperature, pH, or substrate concentration may be causing the enzyme to lose activity over time.2. Product Inhibition: High concentrations of this compound may inhibit the enzyme.3. Presence of Competing Enzymes: In whole-cell catalysis, other enzymes like fumarase may convert this compound to other products.Troubleshooting Steps: 1. Optimize Reaction Conditions: Determine the optimal temperature and pH for your stabilized enzyme. Consider enzyme immobilization to enhance its stability under operational conditions.2. Product Removal: Investigate strategies for in-situ product removal to alleviate potential feedback inhibition.3. Heat Treatment of Whole Cells: If using whole cells, consider a heat treatment step to selectively inactivate competing enzymes like fumarase, which is often less thermostable than maleate isomerase from thermophiles.[1]

Quantitative Data on Maleate Isomerase Thermal Stability

The following tables summarize key quantitative data related to the thermal stability of maleate isomerase from different sources and the effects of mutations.

Table 1: Comparison of Thermal Stability between Mesophilic and Thermophilic Maleate Isomerase

Enzyme SourceOrganism TypeThermal Stability CharacteristicsReference
Alcaligenes faecalis IFO13111MesophileLess stable at elevated temperatures.[2]
Bacillus stearothermophilus MI-102ThermophileStable below 53°C; retains approximately 70% of its initial activity after 30 minutes at 60°C.[2]
Serratia marcescens IFO3736MesophileDescribed as having high heat stability.[3]

Table 2: Effect of Site-Directed Mutagenesis on Maleate Isomerase Activity

EnzymeMutationEffect on ActivityReference
Alcaligenes faecalis Maleate IsomeraseCys80 -> SerPlays an important role in enzyme activity.[2]
Alcaligenes faecalis Maleate IsomeraseCys198 -> SerPlays an important role in enzyme activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to enhance the thermal stability of maleate isomerase.

Site-Directed Mutagenesis

This protocol describes a typical workflow for introducing point mutations into the gene encoding maleate isomerase using PCR.

Materials:

  • High-fidelity DNA polymerase

  • Plasmid DNA containing the wild-type maleate isomerase gene

  • Custom-designed mutagenic primers (forward and reverse)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) between 75-80°C and a GC content of 40-60%.

  • PCR Amplification:

    • Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Use a thermal cycler with the following general parameters:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion:

    • Add 1 µL of DpnI enzyme directly to the PCR product.

    • Incubate at 37°C for 2-3 hours to digest the methylated parental DNA template.

  • Transformation:

    • Transform competent E. coli cells with 5-10 µL of the DpnI-treated PCR product.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Sequencing:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and send it for sequencing to confirm the presence of the desired mutation and the absence of any other mutations.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.

Materials:

  • Purified maleate isomerase

  • SYPRO Orange dye (or a similar fluorescent dye)

  • A real-time PCR instrument with a melt curve function

  • 96-well PCR plates

  • Buffers of different pH and salt concentrations for screening

Procedure:

  • Prepare a Master Mix: For each condition to be tested, prepare a master mix containing the appropriate buffer, purified maleate isomerase (at a final concentration of 1-5 µM), and SYPRO Orange dye (at a final concentration of 5x).

  • Plate Setup: Aliquot the master mix into the wells of a 96-well PCR plate. Include appropriate controls (e.g., buffer and dye without protein).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C per minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melt curve by plotting fluorescence versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which corresponds to the temperature at which 50% of the protein is unfolded. This is often calculated as the peak of the first derivative of the melt curve.

    • A higher Tm indicates greater thermal stability.

Enzyme Immobilization

This protocol provides a general method for immobilizing maleate isomerase on a solid support, which can enhance its thermal and operational stability.

Materials:

  • Purified maleate isomerase

  • Immobilization support (e.g., CNBr-activated Sepharose, epoxy resins, or alginate beads)

  • Coupling buffer (e.g., sodium bicarbonate buffer, pH 8.3 for CNBr-activated Sepharose)

  • Blocking solution (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffers

Procedure (using CNBr-activated Sepharose as an example):

  • Support Preparation: Swell and wash the CNBr-activated Sepharose beads with 1 mM HCl according to the manufacturer's instructions.

  • Enzyme Coupling:

    • Dissolve the purified maleate isomerase in the coupling buffer.

    • Mix the enzyme solution with the prepared Sepharose beads and incubate with gentle agitation for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking:

    • After coupling, wash the beads to remove unbound enzyme.

    • Add the blocking solution to the beads and incubate for 2 hours to block any remaining active groups on the support.

  • Washing: Wash the immobilized enzyme extensively with alternating high and low pH buffers (e.g., acetate buffer, pH 4.0 and Tris-HCl buffer, pH 8.0) to remove any non-covalently bound protein.

  • Storage: Store the immobilized enzyme in an appropriate buffer at 4°C.

Visualizations

Experimental Workflow for Enhancing Maleate Isomerase Thermal Stability

experimental_workflow cluster_0 Gene Identification and Mutagenesis cluster_1 Protein Expression and Purification cluster_2 Stability and Activity Analysis start Identify Maleate Isomerase Gene (e.g., from a thermophile) mutagenesis Site-Directed Mutagenesis or Directed Evolution start->mutagenesis primers Design Primers mutagenesis->primers pcr PCR Amplification primers->pcr digest DpnI Digestion pcr->digest transform Transformation into E. coli digest->transform sequence Sequence Verification transform->sequence expression Protein Expression sequence->expression lysis Cell Lysis expression->lysis purification Purification (e.g., Chromatography) lysis->purification tsa Thermal Shift Assay (Tm) purification->tsa activity_assay Activity Assay (Kinetics) purification->activity_assay immobilization Immobilization (Optional) purification->immobilization production This compound Production tsa->production activity_assay->production immobilization->production troubleshooting_sdm cluster_pcr PCR Amplification Issues cluster_colonies Transformation Issues cluster_sequencing Sequencing Results start Site-Directed Mutagenesis Experiment no_band No PCR Product start->no_band no_colonies No/Few Colonies start->no_colonies wrong_sequence Incorrect or No Mutation start->wrong_sequence check_primers Check Primer Design (Tm, GC content, hairpins) no_band->check_primers check_template Verify Template DNA Quality no_band->check_template optimize_pcr Optimize PCR Conditions (Annealing Temp, Extension Time) no_band->optimize_pcr check_competent_cells Check Competent Cell Efficiency no_colonies->check_competent_cells optimize_transformation Optimize Transformation Protocol no_colonies->optimize_transformation check_dpni Ensure Complete DpnI Digestion wrong_sequence->check_dpni use_hf_polymerase Use High-Fidelity Polymerase wrong_sequence->use_hf_polymerase

References

Validation & Comparative

Fumaric Acid vs. Maleic Acid in Diels-Alder Reactions: A Stereochemical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis for constructing six-membered rings, exhibits a remarkable degree of stereochemical control. A key principle of this [4+2] cycloaddition is its stereospecificity concerning the dienophile. The geometric configuration of the dienophile—whether cis or trans—is directly translated into the stereochemistry of the resulting cyclohexene product. This guide provides an objective comparison of two archetypal dienophiles, maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid), in the context of the Diels-Alder reaction, supported by experimental data and detailed protocols.

Stereochemical Principles: Specificity and the Endo Rule

The Diels-Alder reaction is stereospecific, meaning that the stereochemistry of the reactants is preserved in the product.[1][2]

  • A cis-dienophile , such as maleic acid or its anhydride, will yield a product with cis substituents on the newly formed ring.

  • A trans-dienophile , such as this compound or its esters, will result in a product with trans substituents.

When a cyclic diene like cyclopentadiene is used, the reaction can produce two distinct diastereomeric products: endo and exo.[3][4][5] This diastereoselectivity is governed by the "endo rule," which states that the kinetically favored product is typically the endo isomer. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. Although the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product forms faster.

Comparative Analysis: Cyclopentadiene as a Model Diene

To illustrate the differing stereochemical outcomes, we will compare the reaction of cyclopentadiene with maleic anhydride (a common and highly reactive precursor for maleic acid reactions) and a representative this compound ester, diethyl fumarate.

The diagram below illustrates the stereochemical pathways for the reaction of a cyclic diene with both cis (maleic) and trans (fumaric) dienophiles, leading to distinct product stereoisomers.

Diels_Alder_Stereochemistry cluster_cis Cis-Dienophile Pathway (e.g., Maleic Anhydride) cluster_trans Trans-Dienophile Pathway (e.g., this compound Ester) cluster_key Key cis_reagents Cyclopentadiene + Maleic Anhydride cis_ts Endo Transition State (Kinetically Favored) cis_reagents->cis_ts [4+2] Cycloaddition cis_product cis-Norbornene-5,6-endo-dicarboxylic anhydride cis_ts->cis_product trans_reagents Cyclopentadiene + Diethyl Fumarate trans_ts Transition State trans_reagents->trans_ts [4+2] Cycloaddition trans_product trans-5,6-Dicarboxyethylnorbornene trans_ts->trans_product key_cis Cis-derived Product key_trans Trans-derived Product

Caption: Stereochemical pathways in the Diels-Alder reaction.

Data Presentation: Performance Comparison

The choice of dienophile significantly impacts both the yield and the stereoselectivity of the Diels-Alder reaction. The following table summarizes typical experimental results for the reaction of cyclopentadiene with maleic anhydride and this compound esters.

DienophileDieneProductTypical YieldEndo:Exo RatioReference
Maleic Anhydride (cis)Cyclopentadienecis-Norbornene-5,6-endo -dicarboxylic anhydride~74-90%Predominantly endo
Diethyl Fumarate (trans)CyclopentadieneDiethyl 5-norbornene-2,3-dicarboxylate (trans isomers)~60-70%Minor increase in endo preference with water
Methyl Acrylate DicyclopentadieneMethyl bicyclo[2.2.1]hept-5-ene-2-carboxylateVariable~3:1 (endo:exo) at room temp., approaches 1:1 at 180°C

Note: The reaction with maleic anhydride is highly exothermic and selective for the endo product. This compound and its esters are generally less reactive than maleic anhydride but still effectively undergo the reaction, preserving the trans geometry.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducing synthetic outcomes. Below are representative protocols for the Diels-Alder reaction using cyclopentadiene with maleic anhydride and diethyl fumarate.

Experiment 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride

This protocol is adapted from procedures for the reaction between cyclopentadiene and maleic anhydride.

Materials:

  • Maleic anhydride (0.98 g, 10 mmol)

  • Dicyclopentadiene (for cracking)

  • Ethyl acetate

  • Hexanes or Petroleum Ether

  • Ice bath

  • Stirring apparatus

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Dicyclopentadiene is heated to its boiling point (~170°C), and the lower-boiling cyclopentadiene monomer (b.p. 41°C) is collected by fractional distillation. The freshly distilled monomer must be kept cold and used promptly, as it will readily dimerize back to dicyclopentadiene at room temperature.

  • Reaction Setup: In a suitable flask, dissolve 0.98 g (10 mmol) of maleic anhydride in a minimal amount of ethyl acetate, gently warming if necessary.

  • Cycloaddition: Cool the maleic anhydride solution in an ice bath. Slowly add 0.91 mL (11 mmol) of freshly cracked, cold cyclopentadiene to the stirred solution. The reaction is exothermic.

  • Crystallization and Isolation: After the addition is complete, a white solid product should precipitate. Stir for a short period, then add hexanes or petroleum ether to ensure complete precipitation. Collect the crystalline product by vacuum filtration, wash with cold solvent, and allow it to air dry.

  • Characterization: The product, cis-5-norbornene-2,3-dicarboxylic anhydride, can be characterized by its melting point (163–165°C) and spectroscopic methods (¹H NMR, IR).

Experiment 2: Synthesis of Diethyl 5-norbornene-2,3-dicarboxylate (trans isomers)

This protocol is based on the general principles of Diels-Alder reactions with less reactive dienophiles like fumaric esters.

Materials:

  • Diethyl fumarate (1.72 g, 10 mmol)

  • Dicyclopentadiene (for cracking)

  • Reaction vessel (e.g., round bottom flask)

  • Stirring apparatus

Procedure:

  • Preparation of Cyclopentadiene: Prepare fresh cyclopentadiene monomer from dicyclopentadiene as described in the protocol above.

  • Reaction Setup: Place 1.72 g (10 mmol) of diethyl fumarate into a round bottom flask equipped with a stir bar.

  • Cycloaddition: To the diethyl fumarate, add 0.91 mL (11 mmol) of freshly cracked, cold cyclopentadiene.

  • Reaction Conditions: The reaction with fumarates is typically less vigorous than with maleic anhydride. The mixture may be stirred at room temperature or gently heated to ensure completion. Reaction progress can be monitored by techniques such as TLC or GC.

  • Isolation and Purification: Once the reaction is complete, the excess cyclopentadiene and any remaining starting materials are typically removed under reduced pressure. The resulting product oil, a mixture of trans isomers, can be purified by column chromatography if necessary.

  • Characterization: The product can be characterized by ¹H NMR and ¹³C NMR to confirm the formation of the bicyclic adduct and the trans relationship of the ester groups.

Conclusion

The stereochemistry of the dienophile is a critical determinant of the product structure in a Diels-Alder reaction. Maleic acid (and its anhydride), as a cis-dienophile, reliably produces products with cis-substituent stereochemistry, with a strong kinetic preference for the endo diastereomer when reacting with cyclic dienes. In contrast, this compound (and its esters), as a trans-dienophile, yields products with trans-substituent stereochemistry. While generally less reactive than maleic anhydride, this compound derivatives are essential for accessing the corresponding trans-adducts, highlighting the power and predictability of the Diels-Alder cycloaddition in stereocontrolled synthesis.

References

A Comparative Analysis of Fumaric Acid Esters for Psoriasis Treatment: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the efficacy, safety, and mechanisms of action of dimethyl fumarate (DMF), monomethyl fumarate (MMF), and diroximel fumarate (DRF) in the management of moderate-to-severe plaque psoriasis.

Fumaric acid esters (FAEs) have emerged as a significant oral therapeutic option for psoriasis, offering an alternative to traditional systemic and biologic treatments. This guide provides a comprehensive comparative analysis of the prominent FAEs—dimethyl fumarate (DMF), its active metabolite monomethyl fumarate (MMF), and the newer prodrug diroximel fumarate (DRF)—to inform researchers, scientists, and drug development professionals.

Executive Summary

Dimethyl fumarate is the most extensively studied FAE for psoriasis and is considered the primary active component in mixed FAE formulations.[1][2] Its therapeutic effects are mediated by its conversion to monomethyl fumarate.[1][2] Diroximel fumarate is a newer prodrug designed to improve gastrointestinal tolerability compared to DMF by releasing MMF in the gastrointestinal tract.[3] While direct head-to-head clinical trials in psoriasis comparing all three are limited, this guide synthesizes available data to draw meaningful comparisons in their efficacy, safety profiles, and underlying mechanisms of action.

Efficacy of this compound Esters

The efficacy of FAEs in treating moderate-to-severe plaque psoriasis is primarily evaluated by the Psoriasis Area and Severity Index (PASI), with key metrics being the percentage of patients achieving a 75%, 90%, or 100% reduction in their PASI score from baseline (PASI 75, PASI 90, and PASI 100, respectively).

A phase III randomized, placebo-controlled trial demonstrated that DMF monotherapy is as effective as a combination of FAEs (containing DMF and monoethyl fumarate salts). In this study, at week 16, 37.5% of patients receiving DMF achieved PASI 75, which was non-inferior to the 40.3% achieved with the FAE mixture. Longer-term studies have shown sustained efficacy, with one study reporting a PASI 75 response in 87.7% of patients after 52 weeks of DMF treatment.

Real-world data further supports the effectiveness of DMF, with studies showing PASI 75 responses in 17% to 66.7% of patients at 52 weeks, depending on the patient population and study design.

Data specifically for MMF as a standalone treatment for psoriasis is less common in clinical trials, as it is the active metabolite of DMF and DRF. However, preclinical studies highlight its direct anti-proliferative, pro-differentiative, and anti-inflammatory effects on keratinocytes.

Clinical trial data for DRF in psoriasis is not as extensive as for DMF. However, given that it is a prodrug of MMF, its efficacy is expected to be comparable to DMF. Studies in multiple sclerosis have shown that DRF has a similar efficacy profile to DMF.

Table 1: Comparative Efficacy of Dimethyl Fumarate in Clinical Trials

Study/TrialTreatment DurationPASI 75 Response RatePASI 90 Response RatePASI 100 Response RateCitation(s)
BRIDGE Study (DMF)16 weeks37.5%Not ReportedNot Reported
DIMESKIN-2 (DMF)52 weeks87.7%56.9%24.6%
Real-World Study (DMF)52 weeks14.8% (ITT), 66.7% (PP)Not ReportedNot Reported

ITT: Intention-to-treat analysis; PP: Per-protocol analysis.

Safety and Tolerability

The most common adverse events associated with FAEs are gastrointestinal (GI) side effects and flushing.

Gastrointestinal Events: Diarrhea, abdominal pain, and nausea are frequently reported with DMF. Diroximel fumarate was developed to improve GI tolerability, and studies in multiple sclerosis have shown a lower incidence of GI adverse events leading to discontinuation with DRF compared to DMF.

Flushing: This is another common side effect of DMF treatment.

Lymphopenia: A decrease in lymphocyte counts is a known side effect of FAEs and requires regular monitoring.

Table 2: Common Adverse Events Associated with this compound Esters

Adverse EventDimethyl Fumarate (DMF)Diroximel Fumarate (DRF) (Data primarily from MS studies)Citation(s)
Gastrointestinal
DiarrheaHighLower incidence leading to discontinuation
Abdominal PainHighLower incidence leading to discontinuation
NauseaHighLower incidence leading to discontinuation
Other
FlushingCommonOccurs
LymphopeniaCommonOccurs

Mechanism of Action: Nrf2 and NF-κB Signaling Pathways

The therapeutic effects of FAEs in psoriasis are attributed to their immunomodulatory and anti-inflammatory properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2 Signaling Pathway

FAEs, particularly MMF, are potent activators of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. FAEs are thought to interact with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating the production of antioxidant enzymes. This helps to counteract the oxidative stress implicated in the pathogenesis of psoriasis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAE This compound Esters (DMF, MMF, DRF) Keap1_Nrf2 Keap1-Nrf2 Complex FAE->Keap1_Nrf2 modifies Keap1 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB (degraded) IkB_NFkB->IkB_p NFkB_free NF-κB (p50/p65) IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates FAE This compound Esters (DMF, MMF, DRF) FAE->NFkB_free inhibits nuclear translocation DNA DNA NFkB_nuc->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes DNA->Proinflammatory_Genes activates transcription Clinical_Trial_Workflow Start Patient Screening (Moderate-to-Severe Psoriasis) Randomization Randomization Start->Randomization Treatment_A Treatment Group A (this compound Ester) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo/Comparator) Randomization->Treatment_B Follow_Up Treatment Period (e.g., 16-52 weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Efficacy_Assessment Efficacy Assessment (PASI, PGA, BSA) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Labs) Follow_Up->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis End Study Conclusion Data_Analysis->End

References

Dimethyl Fumarate: A Comparative Guide to its Neuroprotective Effects in Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective effects of dimethyl fumarate (DMF) in preclinical stroke models. It objectively compares its performance with other therapeutic alternatives and presents supporting experimental data to validate its potential as a stroke therapeutic.

Comparative Efficacy of Neuroprotective Agents in Ischemic Stroke Models

The following tables summarize the quantitative data from various preclinical studies, offering a comparative overview of the efficacy of Dimethyl Fumarate (DMF) against other neuroprotective agents in rodent models of ischemic stroke.

Table 1: Comparison of Infarct Volume Reduction

Treatment GroupAnimal ModelDosage and AdministrationInfarct Volume Reduction (%) vs. VehicleReference
Dimethyl Fumarate (DMF) Rat (MCAO)15 mg/kg, oral, twice daily for 14 days74.3%[1][2]
Dimethyl Fumarate (DMF) Mouse (tMCAO)15 mg/kg, oral, twice daily for 7 days~35% (Day 1), ~65% (Day 7)[3][4]
Edaravone Rat (tMCAO)3 mg/kg, intravenous, twiceSignificant reduction (exact % not specified)
Minocycline Rat (MCAO)5 mg/kg, intraperitoneal, single doseSignificant reduction (exact % not specified)

Table 2: Comparison of Neurological Deficit Improvement

Treatment GroupAnimal ModelNeurological ScoreOutcomeReference
Dimethyl Fumarate (DMF) Rat (MCAO)Neurological Deficit Score (NDS)Significant improvement on days 7 and 10[1]
Dimethyl Fumarate (DMF) Rat (MCAO)Modified Neurological Severity Score (mNSS)Significant improvement after 3 days
Edaravone Rat (tMCAO)Not specifiedImproved neurobehavioral functions
Minocycline AIS Patients (Clinical Trial)NIHSS, mRS, BIFavorable trend towards functional independence

Table 3: Comparison of Effects on Inflammatory and Oxidative Stress Markers

Treatment GroupAnimal ModelMarkerEffectReference
Dimethyl Fumarate (DMF) Rat (MCAO)TNF-α, IL-1β, IL-6Reduced expression
Dimethyl Fumarate (DMF) Rat (MCAO)GSH/GSSG ratio, NQO1, GCLMIncreased levels/expression
Dimethyl Fumarate (DMF) MouseROSReduced generation
Edaravone Rat (tMCAO)IL-1β, MMP-9, various cytokines/chemokinesReduced plasma levels
Minocycline Ischemic Stroke/ICHMMP-9Reduced levels

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

The tMCAO model is a widely used preclinical model to simulate ischemic stroke and reperfusion injury.

  • Animals: Male Sprague-Dawley rats (250-300g) are typically used.

  • Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • The occlusion is maintained for a specific duration (e.g., 60 or 90 minutes).

    • Reperfusion is initiated by withdrawing the suture.

  • Sham Operation: The same surgical procedure is performed without the insertion of the suture.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care, including hydration and analgesia.

Drug Administration
  • Dimethyl Fumarate (DMF): In many studies, DMF is administered orally via gavage. A common dosage is 15 mg/kg, administered twice daily, starting from the day of the MCAO procedure and continuing for a specified period (e.g., 3, 7, or 14 days). The vehicle control is often a solution of methocel in water.

  • Edaravone: Edaravone is typically administered intravenously. A representative dose is 3 mg/kg, given as two separate injections, one after the induction of MCAO and another after the start of reperfusion.

  • Minocycline: Minocycline can be administered intraperitoneally. A single dose of 5 mg/kg is a reported regimen in preclinical studies.

Outcome Assessments
  • Infarct Volume Measurement:

    • At the end of the experiment, animals are euthanized, and their brains are removed.

    • The brains are sectioned coronally (typically 2 mm thick).

    • Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

    • The infarct area in each section is quantified using image analysis software (e.g., ImageJ).

    • The total infarct volume is calculated by integrating the infarct areas across all sections. The volume is often expressed as a percentage of the total brain or hemispheric volume to account for edema.

  • Neurological Deficit Scoring:

    • Modified Neurological Severity Score (mNSS): This is a composite score (0-18) that evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.

    • Bederson Score: This is a simpler scoring system (0-3) that primarily assesses motor deficits, including forelimb flexion and circling behavior.

  • Biochemical Assays:

    • Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain tissue or plasma are measured using techniques like ELISA or Western blotting.

    • Oxidative Stress Markers: The ratio of reduced to oxidized glutathione (GSH/GSSG), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) are measured in brain homogenates. Levels of malondialdehyde (MDA), a marker of lipid peroxidation, can also be assessed.

Signaling Pathways and Experimental Workflow

Nrf2 Signaling Pathway Activation by Dimethyl Fumarate

The primary mechanism of DMF's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) Keap1 Keap1 DMF->Keap1 Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Neuroprotection Neuroprotection (Reduced Oxidative Stress & Inflammation) Antioxidant_Genes->Neuroprotection Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) Stroke_Induction Stroke Induction (e.g., tMCAO) Animal_Model->Stroke_Induction Randomization Randomization Stroke_Induction->Randomization Treatment_Group Treatment Group (e.g., DMF) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Sham_Group Sham Control Group Randomization->Sham_Group Behavioral_Tests Behavioral Assessment (e.g., mNSS, Bederson Score) Treatment_Group->Behavioral_Tests Vehicle_Group->Behavioral_Tests Sham_Group->Behavioral_Tests Imaging Infarct Volume Measurement (e.g., TTC Staining, MRI) Behavioral_Tests->Imaging Biochemical_Analysis Biochemical Analysis (Inflammation, Oxidative Stress) Imaging->Biochemical_Analysis Data_Analysis Data Analysis & Statistical Comparison Biochemical_Analysis->Data_Analysis

References

Fumaric acid compared to other acidulants for wine acidification

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Fumaric Acid and Other Acidulants for Wine Acidification

The practice of wine acidification is a critical tool for winemakers, particularly in warmer regions where grapes may have lower natural acidity, leading to higher pH levels.[1] This guide provides an objective comparison of this compound with other commonly used acidulants in winemaking—tartaric, malic, and citric acids—supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of oenology.

Comparative Analysis of Acidulant Performance

The selection of an acidulant has significant implications for a wine's chemical stability, microbial safety, and sensory profile. Below is a detailed comparison of the key properties of fumaric, tartaric, malic, and citric acids.

Acidifying Power and Efficiency

This compound exhibits the highest acidifying power among the common organic acids used in winemaking.[2][3] This means that a smaller quantity of this compound is needed to achieve a desired reduction in pH compared to other acids.[2] This efficiency can represent a significant financial advantage for wineries.[2]

For instance, to lower the pH of musts and wines by 0.1 units, significantly less this compound (approximately 30% less) is required compared to tartaric acid. The acidifying power of various acids has been ranked, with this compound being the most potent.

Solubility

A notable drawback of this compound is its relatively low solubility in water and hydro-alcoholic solutions compared to other oenological acids. However, its solubility is generally sufficient for the doses required for wine acidification and microbial control. It is recommended to dissolve this compound in a small amount of wine at a 1:10 or 1:20 ratio before adding it to the main volume to ensure proper homogenization.

Microbial Inhibition

This compound is a potent inhibitor of malolactic fermentation (MLF). At concentrations between 300 and 900 mg/L, it can effectively inhibit or even halt MLF, even in the presence of high populations of lactic acid bacteria. This makes it a valuable tool for preserving malic acid in wines where a fresher, more acidic profile is desired, such as in many white and rosé wines. The International Organisation of Vine and Wine (OIV) has authorized the use of this compound at concentrations of 300 to 600 mg/L specifically for the inhibition of MLF. In contrast, tartaric and citric acids do not show the same inhibitory effect on MLF at typical addition rates.

Sensory Impact

On a weight basis, the relative sourness of these acids is generally perceived as fumaric > DL-malic > citric. The sensory detection threshold of this compound in white wine has been reported to be as low as 1 g/L, which is lower than that of tartaric acid (1.3 g/L) and citric acid (1.8 g/L). However, at the concentrations used for MLF inhibition (300-600 mg/L), this compound was not detected in triangular tastings, though some tasters did perceive increased acidity and body in subsequent preference tests.

Stability

A key advantage of this compound is its stability in wine, as it does not precipitate during storage, unlike tartaric acid which can form potassium bitartrate crystals. This contributes to the long-term stability of the wine's acidity and sensory profile.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the compared acidulants.

PropertyThis compoundTartaric AcidMalic AcidCitric AcidLactic Acid
Solubility in Water (g/L at 25°C) 6.6 - 8.11395.813951447Miscible
pKa1 3.032.983.403.133.86
pKa2 4.444.345.114.76-
Typical Dose for MLF Inhibition (mg/L) 300 - 900Not effectiveNot effectiveNot effectiveNot applicable
Sensory Threshold in White Wine (g/L) 1.01.3-1.8-

Experimental Protocols

Wine Acidification Trial

This protocol outlines a typical experiment to compare the effects of different acidulants on wine chemistry.

  • Wine Preparation : A base wine (e.g., Cabernet Sauvignon) is divided into multiple batches. For some experiments, the initial pH of a batch may be raised (e.g., by 0.3 units using NaOH) to create a higher pH starting point for acidification.

  • Acid Addition : The different acids (fumaric, tartaric, malic, citric) are added to separate batches of the high-pH wine to reduce the pH back to the original level of the control wine. This allows for a direct comparison of the acids' effects at the same final pH. In other studies, acids are added at specific concentrations (e.g., this compound at 1 and 2 g/L, tartaric acid at 1.25 and 2.5 g/L).

  • Analysis : The wines are analyzed for a range of parameters before and after acidification, and potentially after a period of aging.

    • Chemical Analysis : pH, titratable acidity, color intensity (absorbance at 420, 520, 620 nm), CIELAB color parameters (L, a, b*), total phenolic compounds (e.g., Folin-Ciocalteu index), total tannins, and total anthocyanins are measured. Individual organic acids can be quantified using High-Performance Liquid Chromatography (HPLC).

    • Sensory Analysis : A trained panel evaluates the wines for aroma, flavor, and mouthfeel characteristics, including acidity, body, and any off-flavors. Triangular tastings can be used to determine if there are perceivable differences between the control and acidified wines.

Determination of Acidifying Power
  • Sample Preparation : Samples of must and wine are prepared.

  • Titration : A known concentration of each acid is incrementally added to the must or wine samples.

  • pH Measurement : The pH is measured after each addition.

  • Data Analysis : The amount of each acid required to achieve a specific pH reduction (e.g., 0.1 to 0.5 pH units) is calculated and compared.

Visualizations

The following diagrams illustrate the wine acidification process and a comparison of the key decision-making factors for selecting an acidulant.

Wine_Acidification_Workflow cluster_pre_acidification Pre-Acidification Analysis cluster_acidulant_selection Acidulant Selection cluster_acidification_process Acidification Process cluster_post_acidification Post-Acidification start High pH Must/Wine analysis Measure pH, TA, Malic Acid start->analysis decision Select Acidulant analysis->decision dissolve Dissolve Acid in Wine decision->dissolve Fumaric, Tartaric, Malic, or Citric add Add to Bulk Wine dissolve->add mix Homogenize add->mix stabilize Stabilize and Age mix->stabilize end Final Wine stabilize->end

Caption: Workflow of the wine acidification process.

Acidulant_Comparison cluster_fumaric This compound cluster_tartaric Tartaric Acid cluster_malic Malic Acid cluster_citric Citric Acid center Wine Acidification Goal f_power High Acidifying Power center->f_power t_power Good Acidifying Power center->t_power m_power Moderate Acidifying Power center->m_power c_power Lower Acidifying Power center->c_power f_mlf Inhibits MLF f_stability High Stability (No Precipitation) f_solubility Low Solubility t_stability Potential Precipitation t_sensory Traditional Taste Profile m_mlf Can Undergo MLF m_sensory Softer Acidity c_microbial Potential for Microbial Metabolism c_sensory Citrus Notes

Caption: Comparison of key attributes for wine acidulants.

References

A Comparative Analysis of Fumaric Acid Esters and Methotrexate for the Treatment of Moderate-to-Severe Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical trial methodologies of two leading systemic treatments for psoriasis.

This guide provides a detailed comparison of Fumaric Acid Esters (FAEs) and methotrexate, two systemic therapies frequently utilized in the management of moderate-to-severe plaque psoriasis. By presenting quantitative efficacy data, outlining experimental protocols, and visualizing molecular pathways and trial workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform their work in the field of dermatology.

Comparative Efficacy

Multiple studies have compared the efficacy of FAEs and methotrexate in treating psoriasis, primarily measuring the reduction in the Psoriasis Area and Severity Index (PASI) score. A PASI 75 response, indicating a 75% reduction in the baseline PASI score, is a common primary endpoint in clinical trials.

A multicenter, randomized controlled trial found no statistically significant difference in PASI improvement between FAEs and methotrexate after 16 weeks of treatment for moderate-to-severe plaque psoriasis.[1] Similarly, a retrospective registry study involving 272 patients concluded that the effectiveness of FAEs and methotrexate was comparable in a real-world clinical setting.[1]

However, results can vary depending on the specific patient population and study design. For instance, one randomized trial showed that after 12 weeks, the mean PASI score decreased from 14.5 to 6.7 in the methotrexate group and from 18.1 to 10.5 in the fumarates group.[2] After adjusting for baseline values, the difference between the two treatments was not statistically significant.[2]

Another registry-based study reported the following response rates at 3 months in an intention-to-treat analysis:

  • PASI 75: 24% for methotrexate vs. 27% for FAEs[3]

  • PASI 90: 7% for methotrexate vs. 5% for FAEs

  • Complete Remission: 6% for methotrexate vs. 1% for FAEs

It is important to note that discontinuation rates due to side effects or lack of response were similar for both treatments, around 42%.

Efficacy EndpointMethotrexateThis compound EstersStudy Details
Mean PASI Reduction (12 weeks) From 14.5 to 6.7From 18.1 to 10.5Randomized Controlled Trial
PASI 75 (3 months) 24%27%Registry Data (ITT analysis)
PASI 90 (3 months) 7%5%Registry Data (ITT analysis)
Complete Remission (3 months) 6%1%Registry Data (ITT analysis)
PASI 75 (24 weeks) 70%22%Head-to-head trial vs. Ixekizumab
PASI 90 (24 weeks) 39%9%Head-to-head trial vs. Ixekizumab
PASI 100 (24 weeks) 13%4%Head-to-head trial vs. Ixekizumab

Mechanisms of Action

This compound esters and methotrexate exert their therapeutic effects through distinct molecular pathways.

This compound Esters (FAEs): The primary active metabolite of FAEs, dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF), have immunomodulatory and anti-inflammatory properties. Their mechanism is not fully elucidated but is known to involve the modulation of intracellular redox systems. This leads to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), resulting in reduced expression of inflammatory cytokines like TNF-α. Additionally, FAEs activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the antioxidant response. Some evidence also suggests an influence on the hypoxia-inducible factor 1-alpha (HIF-1α). This combination of actions leads to a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2 response.

FAE_Mechanism FAE This compound Esters (DMF, MMF) Nrf2 Nrf2 Pathway Activation FAE->Nrf2 NFkB NF-κB Pathway Inhibition FAE->NFkB Antioxidant Antioxidant Response Nrf2->Antioxidant Cytokines Pro-inflammatory Cytokine Reduction (e.g., TNF-α) NFkB->Cytokines Psoriasis Amelioration of Psoriasis Antioxidant->Psoriasis Th_Shift Shift from Th1/Th17 to Th2 Response Cytokines->Th_Shift Th_Shift->Psoriasis

Signaling pathway of this compound Esters in psoriasis.

Methotrexate: Methotrexate is a folic acid antagonist that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis. This antiproliferative effect is thought to reduce the hyperproliferation of keratinocytes in psoriatic plaques. Beyond its cytotoxic effects, methotrexate has significant immunomodulatory actions. It interferes with T-cell mediated inflammation by reducing the number of circulating skin-homing CLA+ T cells and downregulating adhesion molecules on both T cells and endothelial cells, thereby decreasing inflammatory infiltrate into the skin. More recently, it has been suggested that methotrexate may also act as a JAK/STAT pathway inhibitor.

MTX_Mechanism MTX Methotrexate DHFR Dihydrofolate Reductase Inhibition MTX->DHFR TCell T-Cell Mediated Inflammation Modulation MTX->TCell DNA_Synth Inhibition of DNA Synthesis DHFR->DNA_Synth Adhesion Decreased Adhesion Molecule Expression TCell->Adhesion Keratinocyte Reduced Keratinocyte Hyperproliferation DNA_Synth->Keratinocyte Psoriasis Amelioration of Psoriasis Keratinocyte->Psoriasis Infiltration Reduced Inflammatory Cell Infiltration Adhesion->Infiltration Infiltration->Psoriasis

Signaling pathway of Methotrexate in psoriasis.

Experimental Protocols

The methodologies of clinical trials comparing FAEs and methotrexate generally follow a structured approach, as exemplified by a multicenter, prospective, randomized controlled trial.

Study Design: A common design is a randomized, open-label, parallel-group study. While open-label designs are common for pragmatic comparisons, rater-blinding for efficacy assessments is crucial to minimize bias.

Patient Population: Typically, studies enroll adult patients with moderate-to-severe chronic plaque psoriasis who are candidates for systemic therapy. Key inclusion criteria often include a minimum PASI score (e.g., ≥10 or ≥12), a certain percentage of body surface area (BSA) involvement (e.g., ≥10%), and a Physician's Global Assessment (PGA) score of at least moderate severity. Patients are often naive to systemic treatments.

Randomization and Treatment Arms:

  • This compound Esters Arm: Patients receive FAEs, often starting with a low dose (e.g., 30 mg/day) and gradually escalating to a target dose (e.g., 120 mg/day or higher) based on a standardized progressive dosage regimen to improve tolerability.

  • Methotrexate Arm: Patients are administered methotrexate, typically at a starting dose of 15 mg per week.

Treatment Duration and Follow-up: The treatment period is commonly 12 to 24 weeks, with a follow-up period to assess sustained response and safety.

Primary and Secondary Endpoints:

  • Primary Endpoint: The primary measure of efficacy is often the proportion of patients achieving PASI 75 at a specified time point (e.g., week 12 or 24).

  • Secondary Endpoints: These frequently include the proportion of patients achieving PASI 90 and PASI 100, changes in static Physician's Global Assessment (sPGA) scores, and improvements in quality of life, often measured by the Dermatology Life Quality Index (DLQI).

Safety and Tolerability Assessment: Adverse events are monitored and recorded throughout the study. Common side effects for FAEs include gastrointestinal complaints and flushing, while for methotrexate, monitoring of liver function and blood counts is standard.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PASI, sPGA, DLQI) Screening->Baseline Randomization Randomization Baseline->Randomization FAE_Arm This compound Esters Arm (Dose Escalation) Randomization->FAE_Arm Group 1 MTX_Arm Methotrexate Arm (Fixed Dose) Randomization->MTX_Arm Group 2 Treatment Treatment Period (e.g., 12-24 Weeks) FAE_Arm->Treatment MTX_Arm->Treatment Efficacy Efficacy Assessment (PASI 75/90/100, sPGA, DLQI) Treatment->Efficacy Safety Safety Monitoring (Adverse Events) Treatment->Safety FollowUp Follow-up Period Efficacy->FollowUp Safety->FollowUp Analysis Data Analysis FollowUp->Analysis

Workflow of a comparative clinical trial.

References

A Comparative Analysis of Fumaric and Citric Acid: Solubility and Acidity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic acids is paramount. This guide provides a detailed comparative study of fumaric acid and citric acid, focusing on their solubility and acidity. The information presented is supported by experimental data and protocols to assist in formulation, analytical development, and various research applications.

Acidity: A Tale of Two and Three Protons

The acidity of an organic acid is quantified by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. Citric acid, being a tricarboxylic acid, possesses three pKa values, corresponding to the dissociation of its three carboxylic acid protons. This compound, a dicarboxylic acid, has two pKa values.

Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40.[1][2][3] this compound is a diprotic acid with pKa values of approximately 3.03 and 4.54.[4] This indicates that in an aqueous environment, both acids will exist predominantly in their anionic forms.[5]

PropertyThis compoundCitric Acid
pKa1 3.033.13
pKa2 4.544.76
pKa3 -6.40

Table 1: Comparison of pKa Values for this compound and Citric Acid at 25°C

Solubility: A Study in Contrasts

The solubility of an active pharmaceutical ingredient or excipient is a critical factor in drug formulation and delivery. This compound and citric acid exhibit markedly different solubility profiles in water and organic solvents.

Citric acid is highly soluble in water. Its solubility further increases with temperature. For instance, at 10°C, 1174 g of citric acid will dissolve in 1 L of water, and this value rises to 3825 g/L at 80°C. In contrast, this compound has low solubility in water, with approximately 6.3 g dissolving in 1 L of water at 25°C.

In organic solvents, the trends are somewhat reversed. This compound is soluble in ethanol, with about 5.76 g dissolving in 100 g of 95% ethanol at 30°C. It is slightly soluble in ether and acetone. Citric acid also dissolves in ethanol but has limited solubility in many other common organic solvents.

SolventTemperature (°C)This compound Solubility ( g/100 g solvent)Citric Acid Solubility ( g/100 g solvent)
Water250.63~200 (1g in 0.5 mL)
Water10-117.4
Water30-180.9
Water80-382.5
95% Ethanol305.7676 (parts per 100 parts ethanol at 15°C)
Acetone301.72-
Ether250.72Limited
1,4-Dioxane25-35.9

Table 2: Solubility of this compound and Citric Acid in Various Solvents

Experimental Protocols

Accurate determination of solubility and acidity is crucial for reliable comparative studies. The following are generalized experimental protocols for these measurements.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid acid to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a non-reactive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved acid in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or titration with a standardized base.

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Determination of pKa (Potentiometric Titration)
  • Solution Preparation: Prepare a solution of the organic acid of known concentration in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the acid solution.

  • Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) of known concentration to the acid solution while continuously monitoring the pH.

  • Data Collection: Record the volume of titrant added and the corresponding pH value at regular intervals.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. For polyprotic acids like citric acid, multiple inflection points and half-equivalence points will be observed, corresponding to each pKa value.

Visualizing the Comparison and Experimental Process

To better illustrate the logical flow of this comparative study and the experimental workflows, the following diagrams are provided.

Comparative_Study_Logic cluster_acids Acids for Comparison cluster_properties Physicochemical Properties cluster_analysis Comparative Analysis Fumaric_Acid This compound Acidity Acidity (pKa) Fumaric_Acid->Acidity Solubility Solubility Fumaric_Acid->Solubility Citric_Acid Citric Acid Citric_Acid->Acidity Citric_Acid->Solubility Comparison Data Comparison & Interpretation Acidity->Comparison Solubility->Comparison

Figure 1: Logical flow of the comparative study.

Experimental_Workflows cluster_solubility Solubility Determination cluster_acidity Acidity (pKa) Determination S1 Excess Solid in Solvent S2 Equilibration (Shaking) S1->S2 S3 Filtration S2->S3 S4 Concentration Analysis (HPLC/Titration) S3->S4 A1 Acid Solution Preparation A2 Potentiometric Titration with Base A1->A2 A3 Generate Titration Curve A2->A3 A4 Determine pKa at Half-Equivalence Point(s) A3->A4

Figure 2: Experimental workflows for solubility and acidity.

References

Risankizumab Demonstrates Superior Efficacy Over Fumaric Acid Esters in Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head clinical trial has revealed that risankizumab, a monoclonal antibody targeting interleukin-23 (IL-23), is significantly more effective than fumaric acid esters (FAEs) for the treatment of moderate-to-severe plaque psoriasis in adult patients who are candidates for systemic therapy. The study findings indicate that risankizumab leads to earlier and more substantial improvements in skin clearance and overall disease activity.

Risankizumab's targeted approach in inhibiting the IL-23 inflammatory pathway provides a distinct advantage over the broader immunomodulatory effects of FAEs. This is reflected in the key efficacy endpoints from a phase III randomized, active-controlled, open-label study, where risankizumab showed markedly higher response rates compared to FAEs at week 24.[1][2]

Comparative Efficacy Data

The following table summarizes the key efficacy outcomes from the pivotal phase III clinical trial comparing risankizumab and this compound esters at 24 weeks of treatment.[1][2]

Efficacy EndpointRisankizumab (n=60)This compound Esters (n=60)P-value
PASI 9083.3%10.0%< 0.001
PASI 10050.0%5.0%< 0.001
PASI 7598.3%33.3%< 0.001
PASI 50100%53.3%< 0.001
sPGA of Clear or Almost Clear93.3%38.3%< 0.001

Mechanisms of Action

Risankizumab: This humanized IgG1 monoclonal antibody selectively binds to the p19 subunit of the IL-23 cytokine.[3] This action prevents IL-23 from interacting with its receptor, thereby inhibiting the release of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key drivers in the pathogenesis of psoriasis.

This compound Esters (FAEs): The primary active component of FAEs is dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF). Their mechanism is multifactorial, involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant and cytoprotective genes. FAEs also appear to modulate the nuclear factor kappa B (NF-κB) signaling pathway, leading to a reduction in pro-inflammatory cytokines.

Signaling Pathway Diagrams

Risankizumab_Pathway cluster_APC Antigen Presenting Cell cluster_Tcell T-cell (Th17) IL-23 IL-23 (p40/p19) IL-23R IL-23 Receptor IL-23->IL-23R STAT3 STAT3 Phosphorylation IL-23R->STAT3 Pro-inflammatory Cytokines IL-17A, IL-17F, IL-22 STAT3->Pro-inflammatory Cytokines Keratinocyte Keratinocyte Hyperproliferation & Inflammation Pro-inflammatory Cytokines->Keratinocyte Risankizumab Risankizumab Risankizumab->IL-23 Binds to p19 subunit & inhibits FAE_Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) Keap1 Keap1 DMF->Keap1 Inhibits Nrf2 Nrf2 DMF->Nrf2 Activates NF-kB NF-κB DMF->NF-kB Inhibits Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation NF-kB_nuc NF-κB NF-kB->NF-kB_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant Genes Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_nuc->Pro-inflammatory Genes Clinical_Trial_Workflow Screening Screening & Eligibility Assessment Randomization Randomization (1:1) Screening->Randomization Risankizumab_Arm Risankizumab Arm (150 mg SC at Wk 0, 4, 16) Randomization->Risankizumab_Arm FAE_Arm FAE Arm (Oral, dose escalation to 720mg) Randomization->FAE_Arm Treatment_Period 24-Week Treatment Period Risankizumab_Arm->Treatment_Period FAE_Arm->Treatment_Period Efficacy_Assessment Primary Efficacy Assessment (PASI 90 at Week 24) Treatment_Period->Efficacy_Assessment Follow_Up Long-term Follow-up Efficacy_Assessment->Follow_Up

References

A Comparative Study on the Lipophilicity of Fumaric Acid and Maleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipophilicity of fumaric acid and maleic acid, two geometric isomers with distinct physicochemical properties that significantly influence their behavior in biological systems. Understanding the lipophilicity of these dicarboxylic acids is crucial for their application in drug formulation, as it impacts absorption, distribution, metabolism, and excretion (ADME). This document presents experimental data, detailed methodologies, and a structural rationale for the observed differences.

Executive Summary

This compound, the trans-isomer of butenedioic acid, consistently demonstrates higher lipophilicity compared to its cis-isomer, maleic acid. This difference is primarily attributed to the ability of maleic acid to form an intramolecular hydrogen bond, which increases its affinity for aqueous phases. Experimental data from various methods, including the traditional shake-flask method and reversed-phase thin-layer chromatography (RP-TLC), corroborate this finding. While computational models often predict identical logP values for both isomers, experimental evidence underscores the importance of their three-dimensional structure in determining their lipophilic character.[1][2]

Data Presentation: Lipophilicity Parameters

The following table summarizes the experimentally determined and theoretically calculated partition coefficients (logP) and distribution coefficients (logD) for this compound and maleic acid. LogP represents the partition of the neutral molecule between n-octanol and water, while logD is the pH-dependent distribution coefficient, which is more relevant for ionizable compounds like carboxylic acids at physiological pH.

ParameterThis compoundMaleic AcidMethodReference
Experimental logP 0.63-0.65Shake-Flask[1][2]
0.33 to 0.46-1.30 to -0.48Shake-Flask[1]
Chromatographic Lipophilicity (RMW) 0.82 (Methanol-Water)-0.81 (Methanol-Water)RP-TLC
0.49 (Dioxane-Water)-1.36 (Dioxane-Water)RP-TLC
Theoretical AlogPs 0.210.21Computational

Note: The RMW value is a chromatographic index of lipophilicity obtained by extrapolation of retention data to a pure aqueous mobile phase. A higher RMW value indicates greater lipophilicity.

The Decisive Role of Molecular Geometry

The profound difference in lipophilicity between this compound and maleic acid is a direct consequence of their geometric isomerism.

  • This compound (trans-isomer): The two carboxylic acid groups are positioned on opposite sides of the carbon-carbon double bond. This linear arrangement prevents intramolecular hydrogen bonding. Consequently, the polar carboxylic groups are more available for intermolecular interactions with the surrounding solvent. In a biphasic system, this structure results in a more favorable partitioning into the less polar n-octanol phase.

  • Maleic Acid (cis-isomer): The two carboxylic acid groups are on the same side of the double bond. This proximity allows for the formation of a stable intramolecular hydrogen bond. This internal interaction effectively "masks" the polar nature of one of the carboxylic acid groups, reducing its ability to interact with the surrounding water molecules. However, the overall molecule becomes more compact and more polar than this compound, leading to a stronger affinity for the aqueous phase and thus, lower lipophilicity.

Experimental Protocols

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the benchmark for determining the partition coefficient (logP). The following is a detailed protocol adapted for dicarboxylic acids.

1. Preparation of Phases:

  • n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
  • For ionizable compounds like carboxylic acids, a buffer solution (e.g., phosphate buffer at pH 7.4 for logD determination) should be used as the aqueous phase to control the ionization state. To determine the logP of the neutral species, the pH of the aqueous phase should be adjusted to at least two units below the first pKa of the acid.

2. Partitioning:

  • A known amount of the test substance (fumaric or maleic acid) is dissolved in the pre-saturated n-octanol. The concentration should not exceed 0.01 mol/L.
  • A specific volume of the n-octanol solution is mixed with a specific volume of the pre-saturated aqueous phase in a glass vessel with a stopper.
  • The vessel is shaken vigorously for a set period (e.g., 15 minutes) at a constant temperature.
  • The mixture is then centrifuged to ensure complete separation of the two phases.

3. Analysis:

  • The concentration of the acid in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
  • LogP is the base-10 logarithm of the partition coefficient.

Reversed-Phase Thin-Layer Chromatography (RP-TLC)

RP-TLC provides a rapid and less material-intensive method for estimating lipophilicity.

1. Plate Preparation:

  • A reversed-phase TLC plate (e.g., RP-18 F254s) is used.
  • A starting line is marked with a pencil approximately 1 cm from the bottom of the plate.

2. Sample Application:

  • Solutions of this compound and maleic acid in a suitable volatile solvent (e.g., methanol) are prepared.
  • A small spot of each solution is applied to the starting line.

3. Development:

  • A mixture of an organic modifier (e.g., methanol or dioxane) and water is used as the mobile phase. A series of mobile phases with varying concentrations of the organic modifier are prepared.
  • The TLC plate is placed in a developing chamber containing the mobile phase, ensuring the starting line is above the solvent level.
  • The plate is developed until the solvent front reaches a predetermined height.

4. Visualization and Analysis:

  • The plate is dried, and the spots are visualized under UV light (at 254 nm).
  • The retention factor (Rf) for each spot is calculated.
  • The RM value is calculated from the Rf value using the formula: RM = log((1/Rf) - 1).
  • The RMW value, an indicator of lipophilicity, is determined by extrapolating a plot of RM values against the concentration of the organic modifier to 0% organic modifier.

Visualization of Concepts

Lipophilicity_Comparison fumaric_structure Structure COOH groups on opposite sides fumaric_props Properties No intramolecular H-bond Higher intermolecular interaction with octanol fumaric_structure:f1->fumaric_props:f0 leads to fumaric_result Result Higher Lipophilicity (Higher LogP) fumaric_props:f2->fumaric_result:f0 results in maleic_structure Structure COOH groups on the same side maleic_props Properties Forms intramolecular H-bond Increased affinity for water maleic_structure:f1->maleic_props:f0 allows for maleic_result Result Lower Lipophilicity (Lower LogP) maleic_props:f2->maleic_result:f0 results in

Caption: Structural differences and their impact on lipophilicity.

Experimental_Workflow cluster_shake_flask Shake-Flask Method cluster_rptlc RP-TLC Method sf1 Phase Preparation (n-Octanol & Water/Buffer) sf2 Partitioning of Acid sf1->sf2 sf3 Phase Separation (Centrifugation) sf2->sf3 sf4 Concentration Analysis (HPLC/UV-Vis) sf3->sf4 sf5 LogP/LogD Calculation sf4->sf5 tlc1 Sample Spotting (RP-18 Plate) tlc2 Chromatographic Development (Mobile Phase Gradient) tlc1->tlc2 tlc3 Visualization (UV) & Rf Calculation tlc2->tlc3 tlc4 RM Calculation & Extrapolation tlc3->tlc4 tlc5 RMW Determination tlc4->tlc5 start Lipophilicity Determination start->sf1 start->tlc1

Caption: Workflow for experimental lipophilicity determination.

References

Safety Operating Guide

Proper Disposal of Fumaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of fumaric acid is a critical aspect of laboratory safety and chemical management. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with safety and environmental regulations.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses with side-shields, gloves, and a lab coat.[1] In case of dust formation, a particle respirator should be used.[1][2] Ensure adequate ventilation in the area where the chemical is being handled.[2][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound should not involve discharging it into drains or sewers. The recommended procedure is as follows:

  • Collection : Carefully collect the solid this compound waste. Avoid creating dust during this process. Use appropriate tools, such as a shovel or a scoop, to put the spilled solid into a convenient waste disposal container. For spills, you can finish cleaning by spreading water on the contaminated surface and disposing of it according to local and regional authority requirements.

  • Containerization : Place the collected this compound waste into a suitable, labeled, and closed container to await disposal. The container must be in good condition and compatible with the waste.

  • Labeling : Clearly label the container with the words "Hazardous Waste" and the name of the chemical (this compound).

  • Storage : Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing and reducing agents.

  • Professional Disposal : Arrange for the disposal of the this compound waste through a licensed professional waste disposal service. Some sources suggest that the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Contaminated packaging and gloves should also be disposed of as unused product in accordance with applicable laws and good laboratory practices.

Quantitative Data Summary

Currently, publicly available safety data sheets and disposal guides for this compound do not typically provide specific quantitative data such as permissible concentration limits for sewer disposal or specific reportable quantities under various regulations. These values are often jurisdiction-dependent and require consultation with local, state, and federal environmental agencies.

Data PointValueSource
Oral LD50 (Rat)9300 mg/kg

This table will be updated as more specific quantitative disposal data becomes available.

Experimental Protocols

The standard recommended procedure for the disposal of this compound does not involve experimental protocols but rather adherence to established hazardous waste management practices. The primary "methodology" is the collection, containerization, and transfer to a licensed disposal facility as outlined in the step-by-step procedure above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

FumaricAcidDisposal cluster_0 Waste Generation & Initial Handling cluster_1 Collection & Containment cluster_2 Storage & Disposal cluster_3 Prohibited Actions Waste This compound Waste Generated PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Waste->PPE DrainDisposal Do NOT Dispose Down the Drain Collect Collect Solid Waste (Avoid Dust Formation) PPE->Collect Containerize Place in a Labeled, Closed Container Collect->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store DisposalService Contact Licensed Waste Disposal Service Store->DisposalService Incineration Option: Incineration by Licensed Facility DisposalService->Incineration Professional Assessment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumaric Acid
Reactant of Route 2
Fumaric Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。